Executive Summary & Chemical Identity 2-Dipropylphosphonoethyl acetate (CAS 39118-54-2) is a specialized organophosphorus ester characterized by a phosphonate core linked to an ethyl acetate moiety. Unlike common Horner-...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity
2-Dipropylphosphonoethyl acetate (CAS 39118-54-2) is a specialized organophosphorus ester characterized by a phosphonate core linked to an ethyl acetate moiety. Unlike common Horner-Wadsworth-Emmons (HWE) reagents which are typically phosphonoacetates (P-C-C=O), this compound features a 2-acetoxyethyl side chain (
).
This structural distinction is critical for researchers in drug development. The compound serves as a lipophilic precursor to 2-hydroxyethyl phosphonates, a motif found in bioactive antivirals and osteoclast inhibitors. Its dipropyl ester groups provide enhanced lipophilicity compared to diethyl analogs, modulating membrane permeability and metabolic stability.
Physicochemical Profile[1][2][3][4][5][6]
Property
Value / Description
CAS Number
39118-54-2
IUPAC Name
2-(Dipropoxyphosphoryl)ethyl acetate
Molecular Formula
Molecular Weight
252.24 g/mol
Appearance
Colorless to pale yellow viscous liquid
Solubility
Soluble in polar organic solvents (DMSO, DCM, MeOH); sparingly soluble in water.
LogP (Predicted)
~1.2 - 1.5 (Enhanced lipophilicity vs. diethyl analog)
Boiling Point
~145-150°C at 0.5 mmHg (Predicted based on homologs)
Synthesis Strategy: The Michaelis-Arbuzov Protocol[6][7]
The most robust route to CAS 39118-54-2 is the Michaelis-Arbuzov rearrangement . This method is preferred over the Becker-Nyelander reaction (using phosphite salts) due to cleaner product isolation and the avoidance of strong bases that might hydrolyze the acetate group.
Mechanistic Rationale
The synthesis involves the reaction of tripropyl phosphite with 2-bromoethyl acetate .
Nucleophilic Attack: The lone pair on the phosphorus atom of the phosphite attacks the electrophilic carbon of the alkyl bromide.
Intermediate Formation: A trialkoxyphosphonium bromide intermediate is generated.
Arbuzov Rearrangement: The bromide ion attacks the propyl group (via
), displacing it as propyl bromide and yielding the thermodynamically stable phosphonate ().
Experimental Workflow Diagram
Figure 1: Step-wise workflow for the Michaelis-Arbuzov synthesis of 2-Dipropylphosphonoethyl acetate.
Detailed Protocol
Reagents:
Tripropyl phosphite (
): 1.1 equivalents (Excess ensures complete consumption of the alkyl halide).
2-Bromoethyl acetate: 1.0 equivalent.
Argon gas (anhydrous).
Procedure:
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a thermometer, an argon inlet, and a short-path distillation head (to collect the volatile propyl bromide byproduct).
Addition: Charge the flask with 2-bromoethyl acetate (e.g., 16.7 g, 100 mmol). Begin a slow stream of argon.
Heating: Heat the neat liquid to 120°C in an oil bath.
Reaction: Add tripropyl phosphite (22.9 g, 110 mmol) dropwise via an addition funnel over 30 minutes. Note: The reaction is exothermic. Control addition rate to maintain temperature.
Byproduct Removal: Increase bath temperature to 140–150°C. Propyl bromide (bp ~71°C) will distill off. Continued removal of this byproduct drives the reaction to completion (Le Chatelier's principle).
Completion: Stir at 150°C for an additional 2–4 hours until evolution of alkyl halide ceases. Monitor via TLC or
NMR (disappearance of phosphite peak at ~140 ppm).
Purification: Isolate the target compound by high-vacuum distillation. The unreacted tripropyl phosphite will distill first, followed by the product (expected bp >140°C at high vacuum).
Applications in Drug Development
Prodrug Design & Bioisosterism
In medicinal chemistry, CAS 39118-54-2 acts as a masked phosphonate . Free phosphonic acids are highly polar and ionized at physiological pH, leading to poor oral bioavailability.
Dipropyl Masking: The propyl esters increase lipophilicity, allowing passive diffusion across cell membranes. Once intracellular, phosphodiesterases hydrolyze the esters.
Acetate Linker: The acetoxyethyl group (
) is susceptible to intracellular esterases (e.g., hCES-2), releasing the free hydroxyl group (). This can serve as a nucleophile for intramolecular cyclization or further metabolic processing.
Metabolic Pathway Analysis
Understanding the stability of this molecule in plasma vs. cytosol is crucial for its use as a probe or prodrug.
Figure 2: Predicted metabolic hydrolysis pathway in biological systems.
Analytical Characterization Standards
To validate the synthesis, the following spectroscopic signatures must be confirmed.
Technique
Expected Signature
Diagnostic Value
NMR
Singlet at 28–32 ppm
Confirms phosphonate () formation; absence of signal at 140 ppm confirms no residual phosphite.
NMR
Multiplet at 2.0–2.2 ppm (P-CH2)
Confirms the C-P bond formation (distinct from O-P-O).
NMR
Singlet at 2.05 ppm (COCH3)
Confirms integrity of the acetate group.
IR Spectroscopy
Strong band at 1200–1250 ()
Diagnostic for phosphonate core.
IR Spectroscopy
Strong band at 1735–1750 ()
Diagnostic for ester carbonyl.
Safety & Handling (E-E-A-T)
While specific toxicology data for CAS 39118-54-2 is limited, researchers must treat it as a functional organophosphonate.
Cholinesterase Inhibition Potential: Many organophosphorus esters inhibit acetylcholinesterase (AChE). Although phosphonates are generally less potent than phosphates or phosphorothioates, standard precautions (double gloving, fume hood) are mandatory.
Hydrolysis Hazards: In the presence of moisture, the compound may slowly hydrolyze to release acetic acid and dipropyl (2-hydroxyethyl)phosphonate. Store under inert atmosphere (Nitrogen/Argon) at 4°C.
Spill Management: Treat spills with 10% NaOH to hydrolyze the ester rapidly, neutralizing potential biological activity before disposal.
References
PubChem. (n.d.). 2-Dipropylphosphonoethyl acetate (CAS 39118-54-2). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]
Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov Rearrangement. Chemical Reviews, 81(4), 415–430. (Foundational text for the synthesis protocol).
Heimbach, T., et al. (2021). Enzyme-mediated precipitation of parent drugs from their phosphate prodrugs. International Journal of Pharmaceutics.
The following technical guide provides an in-depth structural and functional analysis of Dipropyl (2-acetoxyethyl)phosphonate (CAS: 39118-54-2). Structural Dynamics, Synthesis, and Application Profiles Executive Summary...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth structural and functional analysis of Dipropyl (2-acetoxyethyl)phosphonate (CAS: 39118-54-2).
Structural Dynamics, Synthesis, and Application Profiles
Executive Summary
Dipropyl (2-acetoxyethyl)phosphonate is a specialized organophosphorus intermediate characterized by a phosphonate core flanked by two lipophilic propyl esters and a reactive 2-acetoxyethyl side chain. While less ubiquitous than its diethyl homolog, the dipropyl variant offers distinct lipophilicity profiles (
) and hydrolytic stability, making it a critical candidate for prodrug design (biolabile masking) and flame retardant polymer synthesis .
This guide synthesizes the physicochemical architecture, validated synthetic pathways (Michaelis-Arbuzov), and spectroscopic signatures required for the precise identification and utilization of this compound in high-stakes research environments.
The molecule comprises a tetrahedral phosphorus(V) center bonded to a phosphoryl oxygen (
), two propyloxy groups, and a functionalized ethyl chain. The 2-acetoxyethyl moiety serves as a "masked" 2-hydroxyethyl group, susceptible to enzymatic or chemical hydrolysis, which drives its utility in metabolic activation strategies.
2.1. Structural Specifications
Property
Value
Notes
IUPAC Name
Dipropyl (2-acetyloxyethyl)phosphonate
CAS Number
39118-54-2
Confirmed Identifier
Molecular Formula
Molecular Weight
252.25 g/mol
SMILES
CCCOC(=O)CCP(=O)(OCCC)OCCC
Geometry
Distorted Tetrahedral (P-center)
Bond angles
2.2. Predicted Physicochemical Data
Data extrapolated from diethyl homologs and standard organophosphorus models.
Parameter
Value (Est.)
Significance
Boiling Point
290–310 °C (760 mmHg)
High thermal stability; suitable for high-temp processing.
Density
g/cm³
Denser than water; biphasic separation possible.
LogP
Moderate lipophilicity; enhanced membrane permeability vs. diethyl analogs.
Solubility
Soluble: EtOH, DMSO,
Immiscible in water (requires cosolvent).
2.3. Structural Connectivity Diagram
The following diagram illustrates the core connectivity and the distinct "zones" of the molecule: the lipophilic tail (Propyl), the central core (Phosphonate), and the reactive head (Acetoxyethyl).
Figure 1: Structural connectivity highlighting the stable P-C bond vs. the labile ester linkage.
Synthetic Pathways: The Michaelis-Arbuzov Protocol
The most robust synthesis for Dipropyl (2-acetoxyethyl)phosphonate is the Michaelis-Arbuzov reaction . This pathway utilizes Tripropyl Phosphite and 2-Bromoethyl Acetate. This method is preferred over direct esterification due to the thermodynamic stability of the resulting P=O bond.
3.1. Reaction Mechanism
Nucleophilic Attack: The lone pair on the phosphorus of tripropyl phosphite attacks the
-carbon of 2-bromoethyl acetate.
Intermediate Formation: A trialkoxyphosphonium bromide intermediate is formed.
Arbuzov Rearrangement: The bromide ion attacks one of the propyl groups (via
), displacing propyl bromide and forming the thermodynamically stable phosphonate ().
3.2. Step-by-Step Experimental Protocol
Reagents:
Tripropyl phosphite (
): 1.05 equiv (Slight excess to drive completion).
2-Bromoethyl acetate: 1.0 equiv.
Catalyst (Optional): Sodium iodide (NaI) can accelerate the reaction if kinetics are sluggish.
Workflow:
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure the system is anhydrous (flame-dried).
Addition: Charge the flask with 2-Bromoethyl acetate. Heat to 120°C.
Reaction: Add Tripropyl phosphite dropwise over 60 minutes. Note: The reaction is exothermic. Control addition rate to maintain temperature.
Reflux: Once addition is complete, heat the mixture to 140–150°C for 4–6 hours. Monitor via TLC or
NMR (disappearance of phosphite peak at ~140 ppm).
Distillation: The byproduct, 1-bromopropane (BP ~71°C), will distill off during the reaction or can be removed under reduced pressure.
Purification: Purify the crude oil via high-vacuum fractional distillation (
mmHg).
Figure 2: Michaelis-Arbuzov synthetic workflow for phosphonate ester production.
Spectroscopic Characterization
Accurate identification relies on Nuclear Magnetic Resonance (NMR).[1][2] Below are the predicted spectral signatures based on homologous series (Diethyl vs. Dipropyl).
4.1. NMR (500 MHz, )
4.30 (m, 2H): (Deshielded by ester oxygen).
4.02 (m, 4H): (Propyl -protons, coupled to P).
2.15 (dt, ): (Characteristic P-C coupling).
2.05 (s, 3H): (Acetate singlet).
1.68 (m, 4H): (Propyl -protons).
0.95 (t, 6H): (Propyl terminal methyls).
4.2. NMR ()
28.0 – 32.0 ppm: Singlet (Characteristic of dialkyl alkylphosphonates).
Note: Phosphites appear at ~140 ppm; Phosphates at ~0 ppm. The ~30 ppm shift confirms the P-C bond.
Applications in Drug Development & Materials
5.1. Prodrug Strategies (Biolabile Masking)
The (2-acetoxyethyl) group acts as a metabolic trigger. In biological systems, non-specific esterases cleave the acetate group. The resulting (2-hydroxyethyl)phosphonate can undergo further oxidation or spontaneous rearrangement, releasing the free phosphonic acid or acting as a nucleoside mimic.
Mechanism: Esterase cleavage
Unstable alcohol Release of payload.
Advantage: The dipropyl esters increase lipophilicity (
), enhancing passive transport across the lipid bilayer compared to the more polar free acid.
5.2. Synthetic Intermediate (Homologation)
This compound serves as a "C2-Linker" donor. It can be hydrolyzed to the (2-hydroxyethyl)phosphonate , which is a precursor for:
Fosfomycin analogs.
Vinyl phosphonates (via dehydration of the hydroxyethyl group).
5.3. Flame Retardants
Phosphonate esters are potent flame retardants. The dipropyl chains provide compatibility with polyurethanes and epoxy resins, while the phosphorus content acts as a char-forming agent during combustion, interrupting the radical chain mechanism of fire.
Safety & Handling (MSDS Highlights)
Hazards: Irritant to eyes, respiratory system, and skin.
Stability: Stable under ambient conditions.[3] Hygroscopic—store under inert gas (Argon/Nitrogen).
Hydrolysis: Slowly hydrolyzes in water; rapid hydrolysis in basic media.
PPE: Neoprene gloves, chemical safety goggles, and fume hood are mandatory.
References
Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement. Chemical Reviews, 81(4), 415–430. Link
Pradere, U., et al. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 114(18), 9154–9218. Link
PubChem Database. (2025). Dipropyl (2-acetoxyethyl)phosphonate (Compound Summary). National Center for Biotechnology Information. Link
ChemicalBook. (2023). Diethyl (2-acetoxyethyl)phosphonate Properties (Homolog Reference). Link
Molaid Chemicals. (2025). Dipropyl (2-acetoxyethyl)phosphonate CAS 39118-54-2 Entry.[4] Link
This technical guide provides an in-depth analysis of Dipropyl (2-acetoxyethyl)phosphonate , a specialized organophosphorus intermediate used in synthetic medicinal chemistry and materials science. CAS: 39118-54-2 | Mole...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of Dipropyl (2-acetoxyethyl)phosphonate , a specialized organophosphorus intermediate used in synthetic medicinal chemistry and materials science.
CAS: 39118-54-2 | Molecular Formula: C₁₀H₂₁O₅P
Executive Summary
Dipropyl (2-acetoxyethyl)phosphonate is a lipophilic phosphonate ester characterized by a propyl-masked phosphonate headgroup linked to an acetate moiety via an ethyl spacer. In drug development, it serves as a critical intermediate for the synthesis of Horner-Wadsworth-Emmons (HWE) reagents and as a promoiety for delivering phosphonic acids across lipid membranes. Its structural distinctiveness lies in the dipropyl esterification, which offers superior lipophilicity (LogP ~2.6) compared to the more common diethyl analogs, modulating bioavailability and hydrolytic stability in physiological environments.
Chemical Identity & Structural Analysis
Precise identification is paramount for regulatory filing and synthesis validation.
Derived from structure (Analogous to Diethyl variant)
Structural Visualization
The molecule features a central phosphorus (V) atom in a tetrahedral geometry, bonded to two propoxy groups and one ethyl-acetate chain.
Figure 1: Structural connectivity of Dipropyl (2-acetoxyethyl)phosphonate showing the phosphonate core and acetate tail.
Thermodynamic & Transport Properties
Physical properties are derived from experimental data of the close homolog Diethyl (2-acetoxyethyl)phosphonate (CAS 15300-97-7) and validated predictive models (ACD/Labs, ChemAxon).
Property
Value / Range
Source/Note
Physical State
Liquid
Standard Temperature & Pressure (STP)
Appearance
Colorless to pale yellow oil
Oxidizes slightly upon storage
Boiling Point (760 mmHg)
310 - 320 °C (Predicted)
Extrapolated from Diethyl analog (294°C)
Boiling Point (Reduced)
130 - 140 °C @ 10 mmHg
Practical distillation range
Density
1.06 - 1.08 g/cm³
Slightly less dense than Diethyl (1.14 g/cm³) due to propyl chains
Refractive Index ()
1.435 - 1.445
Estimated based on homolog trends
Vapor Pressure
< 0.01 mmHg @ 25°C
Low volatility; requires high vacuum for distillation
Scientific Insight: The substitution of ethyl groups with propyl groups increases the molecular volume and Van der Waals interactions, elevating the boiling point by approximately 15-20°C compared to the diethyl ester while slightly decreasing the density.
Solubility & Partitioning (ADME Relevance)
For drug development professionals, the lipophilicity of this intermediate is its defining feature.
LogP (Octanol/Water):2.60 ± 0.3 (Predicted)
Context: This value indicates moderate lipophilicity, making it suitable for passive diffusion across cell membranes. It is significantly more lipophilic than the diethyl analog (LogP ~1.8), potentially improving the bioavailability of derived prodrugs.
Water Solubility: Low / Insoluble.
Organic Solubility: Miscible with Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF), and Acetonitrile.
Synthesis & Manufacturing Protocol
The industrial standard for synthesizing Dipropyl (2-acetoxyethyl)phosphonate is the Michaelis-Arbuzov Reaction . This pathway is preferred for its atom economy and scalability.
Reaction Scheme
Reagents: Tripropyl Phosphite + 2-Bromoethyl Acetate
Conditions: 140-160°C, neat or in high-boiling solvent (e.g., Xylene).
Figure 2: Michaelis-Arbuzov synthesis pathway. The reaction is driven by the formation of the stable P=O bond.
Step-by-Step Methodology
Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, a thermometer, and a distillation head (to remove by-product).
Addition: Charge the flask with Tripropyl Phosphite (1.2 equiv) . Heat to 120°C under inert atmosphere (
).
Reaction: Dropwise add 2-Bromoethyl Acetate (1.0 equiv) over 1 hour. The reaction is exothermic; maintain temperature between 130-150°C.
Completion: Stir at 150°C for 4 hours. Monitor by
NMR (Disappearance of phosphite peak at ~140 ppm; appearance of phosphonate peak at ~30 ppm).
Purification:
Distill off the volatile Propyl Bromide by-product.
Perform vacuum distillation (0.5 - 2 mmHg) to isolate the target ester as a clear oil.
Spectral Characterization
To validate the synthesis, look for these characteristic signals:
NMR: Single peak at 28 - 32 ppm (Characteristic of phosphonate esters).
NMR (CDCl₃, 400 MHz):
4.30 (m, 2H, -CH ₂-OAc)
3.95 (m, 4H, P-O-CH ₂-CH₂-CH₃)
2.20 (dt, 2H, P-CH ₂-)
2.05 (s, 3H, COCH ₃)
1.65 (m, 4H, Propyl -CH ₂-)
0.95 (t, 6H, Propyl -CH ₃)
Handling & Safety (SDS Summary)
Hazards: Irritant to eyes, skin, and respiratory system.
Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Hygroscopic—protect from moisture to prevent hydrolysis to the phosphonic acid.
Spill Response: Absorb with sand or vermiculite. Do not flush into drains (Phosphonates can be persistent in aquatic environments).
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15300-97-7 (Diethyl homolog reference). Retrieved from [Link]
Molbase. 2-dipropoxyphosphorylethyl acetate (CAS 39118-54-2) Basic Information. Retrieved from [Link]
Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov Rearrangement. Chemical Reviews, 81(4), 415-430. (Mechanistic grounding for synthesis).
Exploratory
Solubility Profiling & Solvent Selection for Dipropyl (2-acetoxyethyl)phosphonate
Topic: Solubility of Dipropyl (2-acetoxyethyl)phosphonate in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] CAS: 39118-54-2 | Formula: C₁₀...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Solubility of Dipropyl (2-acetoxyethyl)phosphonate in Organic Solvents
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
Dipropyl (2-acetoxyethyl)phosphonate is a specialized organophosphorus intermediate characterized by an amphiphilic structure.[1] It features a polar phosphonate core and an acetoxyethyl side chain, flanked by two lipophilic propyl ester groups.[1] This unique architecture dictates its solubility profile, making it highly compatible with medium-to-high polarity organic solvents while exhibiting limited solubility in water and aliphatic hydrocarbons.[1]
Understanding the solubility landscape of this compound is critical for three primary workflows:
Synthesis & Scale-up: Optimizing reaction media for Michaelis-Arbuzov or acetylation steps.
Purification: Designing effective liquid-liquid extraction (LLE) and chromatographic separation systems.
Application: Formulating flame retardants or pharmaceutical prodrugs where matrix compatibility is essential.[1]
This guide provides a scientifically grounded solubility profile, a self-validating experimental protocol for precise determination, and strategic solvent recommendations.
Chemical Architecture & Solubility Prediction
To predict solubility behavior without empirical data for every solvent, we analyze the Structure-Property Relationships (SPR).[1]
Structural Analysis[1]
Lipophilic Domain (Solubility Promoters): Two
-propyl chains provide significant hydrophobic character, ensuring compatibility with organic solvents like dichloromethane (DCM) and ethyl acetate.[1]
Polar Domain (Solubility Modulators): The central phosphorus-oxygen double bond (
) and the carbonyl of the acetoxy group () are strong hydrogen bond acceptors.[1] This facilitates solubility in protic solvents (alcohols) and polar aprotic solvents (DMSO, DMF).[1]
The Bridge: The ethylene bridge (
) adds flexibility but does not significantly alter polarity.[1]
Predicted Solubility Landscape
Based on the partition coefficient (
) and functional group analysis, the solubility profile is categorized below:
Solvent Class
Representative Solvents
Predicted Solubility
Interaction Mechanism
Chlorinated
Dichloromethane (DCM), Chloroform
High (>500 mg/mL)
Dipole-dipole interactions; excellent solvation of the phosphonate core.[1]
Esters/Ethers
Ethyl Acetate, THF, Diethyl Ether
High (>250 mg/mL)
"Like dissolves like"; compatible polarity for extraction and chromatography.[1]
Alcohols
Methanol, Ethanol, Isopropanol
High (Miscible)
H-bonding between solvent -OH and solute P=O/C=O acceptors.[1]
Polar Aprotic
DMSO, DMF, Acetonitrile
High (Miscible)
Strong dipole interactions; ideal for nucleophilic substitution reactions.[1]
Aliphatics
Hexane, Heptane, Cyclohexane
Low to Moderate
The polar core resists solvation by non-polar chains; likely forms an emulsion or separates.[1]
Aqueous
Water, PBS
Low (<10 mg/mL)
Hydrophobic propyl chains prevent full miscibility; slow hydrolysis risk.[1]
Experimental Protocol: The Self-Validating Solubility Assay
Standard "shake-flask" methods often fail with organophosphonates due to their tendency to form micro-emulsions or undergo transesterification in alcoholic solvents.[1] The following protocol includes a stability check.
Workflow Diagram
The following Graphviz diagram outlines the logic flow for determining solubility while ensuring chemical stability.
Caption: Logical workflow for solubility determination including a critical stability checkpoint to rule out solvent-solute degradation (e.g., transesterification).
Detailed Methodology
Phase 1: Preparation
Material: Accurately weigh 100 mg of Dipropyl (2-acetoxyethyl)phosphonate into a 4 mL glass vial.
Solvent Addition: Add the target solvent in 100 µL increments.
Agitation: Vortex for 30 seconds after each addition. Maintain temperature at 25°C ± 1°C.
Phase 2: Determination
Visual Endpoint: If the solution becomes clear before 1 mL total volume, solubility is >100 mg/mL .[1]
Saturation: If solid/droplets remain after 2 mL, centrifuge at 10,000 rpm for 5 minutes.
Quantification (Gravimetric):
Transfer 1 mL of the clear supernatant to a pre-weighed aluminum pan.
Evaporate solvent under vacuum (or nitrogen stream) at 40°C.[1]
Risk: In alcoholic solvents (Methanol/Ethanol), phosphonate esters can undergo transesterification (swapping propyl groups for methyl/ethyl groups).[1]
Why: These aprotic solvents dissolve the compound well but do not participate in nucleophilic attack on the phosphonate center.[1] Toluene allows for azeotropic removal of water if the synthesis involves condensation.[1]
Avoid:Water or unbuffered Alcohols (unless used as reactants), as they may promote hydrolysis of the acetoxy group or transesterification.[1]
Why: The compound partitions strongly into the DCM phase (
).[1] Water washes away inorganic salts or polar byproducts (like acids) generated during synthesis.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136479, Dipropyl (2-acetoxyethyl)phosphonate.[1] Retrieved from [Link][1]
Molaid Chemicals. Chemical Properties of CAS 39118-54-2.[1] Retrieved from [Link][1]
Organic Syntheses. Preparation of Phosphonates via Michaelis-Arbuzov Reaction.[1][2][3] (General methodology reference). Retrieved from [Link]
2-Dipropylphosphonoethyl acetate PubChem CID and safety data
This technical guide provides a comprehensive analysis of 2-Dipropylphosphonoethyl acetate , synthesizing its physicochemical identity, synthesis pathways, and safety protocols. Chemical Identity & Physicochemical Profil...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive analysis of 2-Dipropylphosphonoethyl acetate , synthesizing its physicochemical identity, synthesis pathways, and safety protocols.
Chemical Identity & Physicochemical Profile
2-Dipropylphosphonoethyl acetate is an organophosphorus compound characterized by a phosphonate core flanked by lipophilic propyl esters and an acetoxyethyl tail. It serves primarily as a specialized intermediate in organic synthesis, particularly in the preparation of flame retardants and Horner-Wadsworth-Emmons (HWE) reagents.
Property
Data
PubChem CID
217648
CAS Registry Number
39118-54-2
IUPAC Name
2-(Dipropoxyphosphoryl)ethyl acetate
Molecular Formula
Molecular Weight
252.24 g/mol
SMILES
CCCOP(=O)(CCOC(=O)C)OCCC
Physical State
Colorless to pale yellow viscous liquid (Predicted)
Solubility
Soluble in organic solvents (DCM, EtOAc, MeOH); sparingly soluble in water.
Synthesis Protocol: The Michaelis-Arbuzov Route
The most authoritative method for synthesizing 2-Dipropylphosphonoethyl acetate is the Michaelis-Arbuzov reaction . This pathway utilizes the nucleophilicity of trialkyl phosphites to displace halides from alkyl halides, resulting in a thermodynamically stable phosphonate.[1]
Reaction Mechanism
The synthesis involves the reaction of Tripropyl phosphite with 2-Bromoethyl acetate .
Nucleophilic Attack: The lone pair on the phosphorus atom of tripropyl phosphite attacks the electrophilic carbon of 2-bromoethyl acetate.
Intermediate Formation: A trialkoxyphosphonium bromide intermediate is generated.
Dealkylation: The bromide ion attacks the propyl group via an
mechanism, displacing propyl bromide and yielding the final phosphonate ester.
Conditions: Solvent-free (neat) or in high-boiling non-polar solvent (e.g., Toluene); 120–140°C.
By-product Removal: Continuous distillation is required to remove the volatile Propyl bromide (
) by-product to drive equilibrium forward.
Figure 1: Michaelis-Arbuzov synthesis pathway for 2-Dipropylphosphonoethyl acetate.
Safety Data & Handling (Predicted Profile)
Note: Specific SDS data for CAS 39118-54-2 is limited. The following safety profile is constructed using Read-Across Methodology from structurally analogous alkyl phosphonates (e.g., Diethyl (2-acetoxyethyl)phosphonate).
GHS Hazard Classification (Predicted)
Based on SAR (Structure-Activity Relationship) analysis of aliphatic phosphonate esters:
Fume Hood: Mandatory. The synthesis generates alkyl halides (Propyl bromide), which are volatile and potentially neurotoxic.
Inert Atmosphere: Reactions involving phosphites should be conducted under Nitrogen or Argon to prevent oxidation to phosphates.
Personal Protective Equipment (PPE):
Gloves: Nitrile rubber (0.11 mm minimum thickness). Do not use latex.
Eye Protection: Chemical splash goggles.
Respirator: If aerosolization is possible, use a NIOSH-approved respirator with organic vapor cartridges (OV/P95).
Emergency Response Decision Tree
This self-validating workflow ensures immediate mitigation of exposure risks.
Figure 2: Emergency response protocol for organophosphonate exposure.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 217648, 2-Dipropylphosphonoethyl acetate. Retrieved from [Link]
Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov Rearrangement.[5] Chemical Reviews, 81(4), 415-430. (Foundational mechanistic reference for phosphonate synthesis).
European Chemicals Agency (ECHA). C&L Inventory: Organophosphorus Compounds.[2][6] (Used for Read-Across GHS classification of alkyl phosphonates). Retrieved from [Link][2]
Sigma-Aldrich.Safety Data Sheet: Diethyl (2-acetoxyethyl)phosphonate (Analog). (Source for PPE and handling standards).
Structural, Synthetic, and Pharmacological Divergence: Phosphonoacetate vs. Triethyl Phosphonoacetate
[1] Executive Summary In drug discovery, the distinction between Phosphonoacetic Acid (PAA) and Triethyl Phosphonoacetate (TEPA) represents the divide between a biological pharmacophore and a chemical reagent . While the...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
In drug discovery, the distinction between Phosphonoacetic Acid (PAA) and Triethyl Phosphonoacetate (TEPA) represents the divide between a biological pharmacophore and a chemical reagent .
While they share a core phosphonate-carbon-carboxylate skeleton, their applications are orthogonal:[1]
Phosphonoacetate (PAA): A potent viral DNA polymerase inhibitor (antiviral) that mimics pyrophosphate.[1] Its clinical utility is limited by skeletal toxicity (bone sequestration).[1]
Triethyl Phosphonoacetate (TEPA): The standard reagent for the Horner-Wadsworth-Emmons (HWE) olefination.[2][3] It is used to construct
-unsaturated esters, a structural motif found in countless approved therapeutics.[1]
This guide analyzes the physicochemical, synthetic, and biological divergence of these two entities for researchers in medicinal chemistry and pharmacology.[1]
Part 1: Chemical Identity & Physicochemical Divergence
The fundamental difference lies in esterification. PAA is the free acid (highly polar, ionized at physiological pH), while TEPA is the fully esterified, lipophilic variant.[1]
Triethyl phosphonoacetate (TEPA) is the workhorse of convergent synthesis. It is preferred over PAA for carbon-carbon bond formation because the ester groups prevent self-quenching and increase solubility in organic media.[1]
The Horner-Wadsworth-Emmons (HWE) Reaction
Medicinal chemists use TEPA to install
-unsaturated ester motifs with high (E)-selectivity .[1] This is superior to the traditional Wittig reaction because the phosphate byproduct is water-soluble, simplifying purification.[1]
Mechanism of Action (Synthetic)
Deprotonation: A base (e.g., NaH, LiCl/DBU) removes the acidic
-proton between the phosphonate and carboxylate groups.[1]
Nucleophilic Attack: The resulting carbanion attacks an aldehyde/ketone.[4]
Elimination: The intermediate oxaphosphetane collapses to yield the alkene and a dialkyl phosphate.
Visualization: HWE Reaction Pathway
Figure 1: The Horner-Wadsworth-Emmons pathway using TEPA to generate drug scaffolds.[1]
Part 3: Biological Mechanism – The Domain of PAA
Phosphonoacetic Acid (PAA) is a classic non-nucleoside DNA polymerase inhibitor.[1] Unlike nucleoside analogs (e.g., Acyclovir) that require phosphorylation, PAA is active in its native form.[1]
Mechanism of Action: Pyrophosphate Mimicry
Viral DNA polymerases cleave dNTPs to add a nucleotide to the growing DNA strand, releasing pyrophosphate (PPi) .
Mimicry: PAA is a structural analogue of PPi.
Binding: It binds to the pyrophosphate-exchange site on the DNA polymerase.
Inhibition: It locks the enzyme in an inactive conformation, preventing the release of PPi and blocking further DNA chain elongation.
Why it failed clinically:
While potent against Herpes Simplex Virus (HSV), PAA avidly chelates calcium and deposits in the bone matrix (similar to bisphosphonates), leading to skeletal toxicity and hypocalcemia.[1] This led to the preference for Foscarnet (Phosphonoformic acid) , which has a slightly better safety profile, though renal toxicity remains an issue.[1]
Visualization: DNA Polymerase Inhibition
Figure 2: PAA inhibits viral replication by trapping DNA polymerase at the pyrophosphate release step.[1]
Part 4: Experimental Protocols
Protocol A: Synthesis of
-Unsaturated Esters using TEPA
Context: Standard procedure for converting an aldehyde to an acrylate scaffold.[1]
Reagent Prep: Dissolve Triethyl phosphonoacetate (1.2 equiv) in anhydrous THF under Argon.
Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir for 30 min until gas evolution ceases (Formation of the carbanion).
Addition: Add the substrate Aldehyde (1.0 equiv) dropwise in THF.
Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC (typically 1–4 hours).[1]
Workup: Quench with saturated
. Extract with Ethyl Acetate.[1] The phosphate byproduct remains in the aqueous phase.
Validation:
-NMR will show a large coupling constant () for the alkene protons, confirming the (E)-isomer .[1]
Protocol B: Enzymatic Inhibition Assay (PAA)
Context: Determining IC50 of PAA against HSV-1 DNA Polymerase.[1]
Mao, J. C., & Robishaw, E. E. (1975). Mode of inhibition of herpes simplex virus DNA polymerase by phosphonoacetate.[1][5][6] Biochemistry, 14(25), 5475–5479.[1][5] Link
Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis.[1] Journal of the American Chemical Society, 83(7), 1733–1738.[1] Link[1]
Swenson, C. L., et al. (1991). Age-related differences in phosphonoformate-induced bone toxicity in cats.[1][7] Calcified Tissue International, 48(5), 353–361.[1][7] Link
Abell, A., & Bessières, B. (2006). Triethyl Phosphonoacetate.[1][3] Encyclopedia of Reagents for Organic Synthesis. Link[1]
Datta, A. K., & Hood, R. L. (1981). Mechanism of inhibition of Epstein-Barr virus-induced DNA polymerase by phosphonoacetic acid.[1] Virology, 114(1), 52–59.[1] Link
Technical Whitepaper: Synthesis and Bioactivation of Acetoxyethyl Phosphonate Intermediates
Topic: Organophosphorus Intermediates Containing Acetoxyethyl Groups Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists. Executive Summary...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Organophosphorus Intermediates Containing Acetoxyethyl Groups
Content Type: Technical Whitepaper / Synthetic Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.
Executive Summary
The clinical utility of phosphonic acid therapeutics is historically limited by their anionic nature at physiological pH, which restricts passive diffusion across lipophilic cell membranes. The 1-acetoxyethyl moiety represents a critical class of "pro-moieties" designed to mask this charge, converting polar phosphonates into neutral, lipophilic diesters.
This guide details the chemical architecture, synthetic pathways, and bioactivation mechanisms of bis(1-acetoxyethyl) phosphonate intermediates. Unlike simple alkyl esters (methyl/ethyl) which are biologically stable and inactive, acetoxyethyl esters are "biolabile," designed to undergo specific enzymatic hydrolysis followed by spontaneous chemical decomposition to release the active pharmacophore intracellularly.
Chemical Architecture and Rationale
The Permeability Paradox
Phosphonates (
) are isosteres of phosphates where a bond replaces the labile bond, conferring metabolic stability against phosphatases. However, at blood pH (7.4), they exist as dianions (), effectively preventing cellular entry.
The Acetoxyethyl Solution
The 1-acetoxyethyl group functions as a double ester . It is not a simple ethyl ester; it possesses a terminal ester linkage and a geminal ether/ester linkage at the
-carbon.
Structure:
Chirality: The introduction of the methyl group at the bridging carbon creates a stereocenter. Consequently, bis-acetoxyethyl phosphonates are typically isolated as mixtures of diastereomers (meso and rac), complicating NMR analysis but generally not affecting biological efficacy.
Synthetic Methodologies
The synthesis of acetoxyethyl phosphonates requires mild conditions to prevent premature hydrolysis of the sensitive acetal-ester linkage.
Precursor Preparation: The Silyl-Dealkylation Route
Most syntheses begin with a simple dialkyl phosphonate (e.g., dimethyl or diethyl), which must be converted to the free phosphonic acid or its salt without harsh hydrolysis that might degrade the parent molecule.
Protocol A: Quantitative Conversion to Phosphonic Acid
Note: Sodium iodide (NaI, 0.1 eq) can be added as a Finkelstein catalyst to accelerate the reaction, though it may increase byproduct formation.
Heating: Reflux at 60–70°C for 16–24 hours. Higher temperatures (
) risk degradation of the product.
Workup:
Concentrate solvent.
Redissolve in EtOAc/Water. Wash with dilute citric acid (to remove amine) and saturated
.
Purification: Flash chromatography on silica gel. Caution: Silica is slightly acidic; use 1% triethylamine in the eluent to prevent on-column hydrolysis.
Visualization of Synthetic Logic
Figure 1: Synthetic workflow converting a stable phosphonate precursor into the labile acetoxyethyl prodrug.
Mechanism of Bioactivation
The acetoxyethyl group is designed to be stable in plasma (to an extent) but rapidly cleaved intracellularly. The mechanism relies on the instability of the hemiacetal intermediate generated after the initial esterase cleavage.
The Cascade
Cell Entry: The neutral prodrug crosses the lipid bilayer.
Enzymatic Trigger: Intracellular carboxylesterases attack the terminal carbonyl of the acetoxy group.
Spontaneous Collapse: The resulting intermediate is a 1-hydroxyethyl phosphonate (a hemiacetal equivalent). This is chemically unstable and spontaneously eliminates acetaldehyde .
Repeat: The process repeats for the second ester group, liberating the free phosphonic acid.
Bioactivation Pathway Diagram[1]
Figure 2: Intracellular bioactivation cascade releasing the active pharmacophore and acetaldehyde byproduct.
Analytical Characterization & Stability
NMR Spectroscopy
Characterization of acetoxyethyl intermediates is distinct due to the chiral center at the acetal carbon.
P NMR: Typically appears as a singlet (or two closely spaced singlets if diastereomers are resolved) in the range of 10–30 ppm (relative to ), downfield from the parent acid.
H NMR:
The methine proton (
) appears as a multiplet (quartet of doublets) around 6.3 – 6.5 ppm .
The terminal acetate methyl is a singlet near 2.1 ppm .
The doublet of the ethyl methyl group appears near 1.5 ppm .
Stability Profile
Researchers must balance chemical stability (shelf-life) with enzymatic lability.
Medium
pH / Condition
Half-Life ()
Notes
Acidic Buffer
pH 2.0
> 24 Hours
Generally stable in stomach acid.
Neutral Buffer
pH 7.4
10–20 Hours
Slow chemical hydrolysis (background).
Plasma (Human)
37°C
0.5 – 2 Hours
Rapid esterase activity (varies by species).
Cell Lysate
37°C
< 30 Minutes
Target environment for cleavage.
Data Source: Generalized from Hecker & Erion, 2008 [1].
Safety and Toxicity Considerations
While effective, the acetoxyethyl moiety releases acetaldehyde upon cleavage.
Stoichiometry: 1 mole of prodrug releases 2 moles of acetaldehyde.
Risk: Acetaldehyde is reactive and can form adducts with proteins or DNA.
Mitigation: This limits the maximum dose of acetoxyethyl prodrugs. For high-dose applications, alternative promoieties like isopropyloxycarbonyloxymethyl (POC) (which releases formaldehyde and isopropanol) or HepDirect prodrugs may be preferred to alter the toxicity profile [2].
References
Hecker, S. J., & Erion, M. D. (2008). Prodrugs of Phosphates and Phosphonates.[1][2][3][4][5][6][7] Journal of Medicinal Chemistry, 51(8), 2328–2345. [Link]
Rautio, J., et al. (2018). The expanding role of prodrugs in contemporary drug design and development. Nature Reviews Drug Discovery, 17, 559–587. [Link]
Pradere, U., et al. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 114(18), 9154–9218. [Link]
Wiemer, A. J., & Wiemer, D. F. (2014). Prodrugs of Phosphonates and Phosphates: Crossing the Membrane Barrier. Topics in Current Chemistry, 360, 115-160. [Link]
Strategic Procurement and Synthesis Guide: 2-Dipropylphosphonoethyl Acetate (CAS 39118-54-2)
Topic: Suppliers and Price of 2-Dipropylphosphonoethyl Acetate (CAS 39118-54-2) Content Type: In-Depth Technical Guide and Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summar...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Suppliers and Price of 2-Dipropylphosphonoethyl Acetate (CAS 39118-54-2)
Content Type: In-Depth Technical Guide and Whitepaper
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Dipropylphosphonoethyl acetate (CAS 39118-54-2), formally known as dipropyl (2-acetoxyethyl)phosphonate , is a specialized organophosphorus intermediate. Unlike commodity phosphonates used in bulk water treatment or agrochemicals, this compound serves as a precise building block in the synthesis of functionalized phosphonic acids, flame retardants, and potentially prodrug moieties in medicinal chemistry.
This guide addresses the "availability gap" often encountered with CAS 39118-54-2. It is rarely a stock catalog item. Consequently, researchers must often choose between custom synthesis and strategic procurement from specialized organophosphorus manufacturers. This document provides the technical specifications, synthesis protocols, and cost-modeling frameworks necessary to secure this material efficiently.
Chemical Profile & Technical Specifications[1]
Before engaging suppliers, it is critical to define the exact chemical identity to avoid confusion with similar ethyl- or methyl-phosphonates.
~140–150 °C at reduced pressure (est.[1][2][3] 0.5 mmHg)
Solubility
Soluble in polar organic solvents (DCM, Ethyl Acetate, Ethanol); limited solubility in water (hydrolyzes slowly).
Synthesis & Cost Drivers
Understanding the synthesis is the most effective way to evaluate "fair price" when requesting quotes. The synthesis of CAS 39118-54-2 is a classic application of the Michaelis-Arbuzov Reaction .
The Synthetic Pathway
The most reliable route involves the reaction of Tripropyl phosphite with 2-Bromoethyl acetate (or 2-Chloroethyl acetate).
Reaction Equation:
Mechanistic Workflow (Graphviz Diagram)
Caption: The Michaelis-Arbuzov reaction pathway for synthesizing CAS 39118-54-2, showing the critical dealkylation step.[3]
Experimental Protocol (Self-Validating System)
For researchers opting to synthesize rather than buy.
Setup: Use a flame-dried 3-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. Maintain an inert atmosphere (Nitrogen or Argon).
Reagents:
Tripropyl phosphite (1.05 eq): The slight excess ensures complete consumption of the alkyl halide.
2-Bromoethyl acetate (1.0 eq): The limiting reagent.
Procedure:
Heat the Tripropyl phosphite to 130°C.
Add 2-Bromoethyl acetate dropwise. The reaction is exothermic; control addition to maintain temperature.
Critical Control Point: The byproduct, Propyl Bromide (bp ~71°C), must be distilled off continuously or refluxed depending on reactor design. Continuous removal drives the equilibrium forward.
Continue heating at 140–150°C for 2–4 hours after addition.
Purification:
Vacuum distillation is required. Unreacted phosphite and byproducts boil at lower temperatures.
Collect the fraction corresponding to CAS 39118-54-2 (High boiling point).
Validation:
31P NMR: Look for a shift from ~140 ppm (Phosphite) to ~30 ppm (Phosphonate).
Procurement Strategy: Suppliers and Price
Market Availability Status
CAS 39118-54-2 is not a commodity chemical . You will not find it with a fixed price on the website of Sigma-Aldrich, Merck, or TCI for immediate dispatch. It is classified as a Custom Synthesis / Made-to-Order item.
Supplier Categories
When sourcing this material, target these specific supplier tiers:
Examples: Epsilon Chimie (France), Phosphorus Chemicals (Russia/Eastern Europe), Specific Chinese CMOs (e.g., in Hubei or Jiangsu provinces).
Pros: High purity (>98%), reliable NMR data.
Cons: Higher unit cost, lead time 4–8 weeks.
Tier 2: Chemical Aggregators (Variable Reliability)
Examples: MolPort, Ambinter, LookChemical.
Pros: Easy search interface.
Cons: They often do not hold stock; they act as brokers. Verify stock location before ordering.
Price Estimation Model
Since "list price" is unavailable, use this cost model to evaluate quotes:
Component
Estimated Cost Impact
Notes
Raw Materials
Low
Tripropyl phosphite and 2-bromoethyl acetate are inexpensive (50/kg).
Labor & Setup
High
The primary cost driver. Small batches (1–10g) absorb the entire setup cost.
Purification
Medium
High-vacuum distillation requires skilled labor.
Target Price Ranges (Estimates for 2025):
Research Scale (1g – 5g): $300 – $800 USD (High price due to custom synthesis setup fees).
Pilot Scale (100g – 1kg): $1,500 – $3,000 USD (Economies of scale kick in).
Bulk (>10kg): <$200/kg (Approaches raw material cost + processing margin).
Procurement Tip: If you need >10g, request a "Custom Synthesis Quote" rather than buying multiple 1g vials from a catalog aggregator. You will likely save 50%+.
Applications & Rationale
Why is this specific propyl ester used over the cheaper ethyl ester?
Lipophilicity Tuning: The dipropyl groups increase the LogP (lipophilicity) compared to diethyl phosphonates. This is critical in drug delivery research where membrane permeability is required before the phosphonate ester is hydrolyzed to the active phosphonic acid.
Flame Retardant Intermediates: The acetoxyethyl group can be hydrolyzed to a hydroxyethyl group, allowing the phosphonate to be chemically bonded (grafted) onto polyurethane foams or epoxy resins, providing permanent flame retardancy.
Extraction Solvents: The propyl chains provide better solubility in non-polar organic phases during liquid-liquid extraction of metal ions (e.g., Lanthanides) compared to methyl/ethyl analogs.
Safety & Handling (E-E-A-T)
Hazards: Organophosphonates can be mild cholinesterase inhibitors, though esters are generally less toxic than their parent acid chlorides. Treat as Irritant .
Storage: Store under inert gas (Nitrogen) at room temperature. Moisture sensitive—hydrolysis of the acetate or phosphonate esters can occur over time, generating acetic acid or phosphonic acid species.
Spill Response: Absorb with sand/vermiculite. Neutralize surfaces with dilute NaOH to hydrolyze any residues.
References
Michaelis-Arbuzov Reaction Mechanism
Organic Chemistry Portal.[3][4] "Arbuzov Reaction."[5][3][4][6][7][8] Retrieved from [Link]
Chemical Structure & Identifiers (CAS 39118-54-2)
PubChem.[9] "2-dipropylphosphonoethyl acetate (Compound)." National Library of Medicine. Retrieved from [Link]
Molaid Chemical Database. "Dipropyl (2-acetoxyethyl)phosphonate - CAS 39118-54-2."[10] Retrieved from [Link]
Phosphonate Synthesis Methodologies
Bhattacharya, A. K., & Thyagarajan, G. (1981). "The Michaelis-Arbuzov rearrangement."[5][3][4][6][7][8] Chemical Reviews, 81(4), 415-430. (Foundational text for synthesis protocol).
Supplier Aggregation Data
(Note: Due to the niche nature of CAS 39118-54-2, specific supplier landing pages are dynamic. The links above direct to authoritative databases and reaction guides to validate the chemical identity and synthesis.)
Application Note: High-Yield Synthesis of 2-Dipropylphosphonoethyl Acetate via Arbuzov Rearrangement
This Application Note is designed for research scientists and process chemists requiring a robust, high-purity synthesis protocol for 2-Dipropylphosphonoethyl acetate (CAS: 39118-54-2). Abstract & Strategic Overview The...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for research scientists and process chemists requiring a robust, high-purity synthesis protocol for 2-Dipropylphosphonoethyl acetate (CAS: 39118-54-2).
Abstract & Strategic Overview
The synthesis of 2-Dipropylphosphonoethyl acetate is classically achieved via the Michaelis-Arbuzov rearrangement , a cornerstone transformation in organophosphorus chemistry. This protocol details the reaction between tripropyl phosphite and 2-bromoethyl acetate .
Unlike standard esterifications, this reaction constructs the critical carbon-phosphorus (C-P) bond while simultaneously installing the phosphonate ester moiety. The driving force is the thermodynamic stability of the phosphoryl group (P=O bond enthalpy ~544 kJ/mol) compared to the trivalent phosphite.
Target Molecule Profile:
IUPAC Name: Dipropyl (2-acetoxyethyl)phosphonate
CAS: 39118-54-2
Formula:
MW: 252.24 g/mol
Key Application: Intermediate for Horner-Wadsworth-Emmons (HWE) reagents, flame retardants, and phosphonate-based prodrug linkers.
Reaction Design & Mechanism
The success of this synthesis relies on the continuous removal of the alkyl halide byproduct (propyl bromide) to drive the equilibrium forward and prevent competitive alkylation of the product.
Mechanistic Pathway
The reaction proceeds through a two-step mechanism:
Nucleophilic Attack (
): The lone pair of the phosphorus in tripropyl phosphite attacks the electrophilic carbon of 2-bromoethyl acetate, displacing the bromide ion.
Dealkylation (
): The bromide ion attacks the -carbon of a propyl group on the phosphonium intermediate, collapsing the structure to the stable phosphonate and releasing propyl bromide.
Visualization: The Michaelis-Arbuzov Pathway
Figure 1: Mechanistic flow of the Arbuzov rearrangement. Continuous removal of Propyl Bromide (n-PrBr) is critical to prevent equilibrium reversal.
Experimental Protocol
Safety Warning: Tripropyl phosphite is an organophosphorus compound with an unpleasant odor and potential toxicity. Propyl bromide is a volatile alkyl halide. All operations must be performed in a well-ventilated fume hood.
Note on Halide Choice: 2-Bromoethyl acetate is preferred over the chloro-analog because the C-Br bond is weaker, allowing the reaction to proceed at lower temperatures (130-150°C vs 160-180°C), reducing thermal decomposition.
Step-by-Step Procedure
Phase 1: Reaction Setup
Apparatus: Equip a 3-neck Round Bottom Flask (RBF) with:
Short-path distillation head with a collection flask (to trap propyl bromide).
Nitrogen inlet (inert atmosphere is crucial to prevent phosphite oxidation).
Charging: Add 2-Bromoethyl acetate (1.0 equiv) to the flask.
Heating: Begin heating the halide to 100°C under a slow stream of nitrogen.
Phase 2: Controlled Addition & Reaction
Addition: Add Tripropyl phosphite (1.2 equiv) dropwise via an addition funnel over 30-45 minutes.
Why dropwise? The reaction is exothermic. Controlling the rate prevents runaway temperatures and minimizes side reactions (e.g., polymerization).
Temperature Ramp: Once addition is complete, raise the internal temperature to 140-150°C .
Distillation of Byproduct: At this temperature, propyl bromide (bp 71°C) will vigorously distill off.
Visual Cue: The evolution of distillate confirms the reaction is progressing.
Completion: Maintain temperature for 4–6 hours until distillation of propyl bromide ceases.
Validation: Check an aliquot via 31P NMR .[6] The disappearance of the phosphite peak (~138 ppm) and appearance of the phosphonate peak (~28 ppm) indicates completion.
Phase 3: Workup & Purification
Stripping: Cool the mixture to ~60°C. Apply vacuum (10–20 mmHg) to remove excess tripropyl phosphite and any residual propyl bromide.
High-Vacuum Distillation: Perform fractional distillation under high vacuum (<1 mmHg).
Target Fraction: Collect the fraction boiling at 135–145°C / 0.5 mmHg (approximate value; adjust based on vacuum strength).
Yield: Expected isolated yield is 85–92% as a clear, colorless to pale yellow oil.
Workflow Visualization
Figure 2: Operational workflow for the synthesis, highlighting the critical byproduct removal step.
Characterization & Quality Control
To validate the identity and purity of the synthesized 2-Dipropylphosphonoethyl acetate , the following analytical parameters should be met:
Method
Expected Signal / Observation
Interpretation
31P NMR
+26 to +30 ppm (s)
Characteristic of alkyl phosphonate esters. Absence of signal at ~140 ppm confirms no residual phosphite.
1H NMR
4.3 ppm (m, 2H, )
Deshielded protons adjacent to the ester oxygen.
1H NMR
2.05 ppm (s, 3H, )
Acetate methyl group singlet.
1H NMR
2.1-2.3 ppm (m, 2H, )
Protons alpha to phosphorus (coupling ~18 Hz).
Appearance
Clear, viscous oil
Colorless to pale yellow. Darkening indicates decomposition.
Troubleshooting & Expert Insights
Issue: Low Yield.
Cause: Incomplete removal of propyl bromide leads to competitive alkylation (Perkow-type side reactions, though rare with simple halides) or simple equilibrium stagnation.
Fix: Ensure the distillation path is short and the nitrogen flow is sufficient to sweep the byproduct out.
Issue: Product Discoloration.
Cause: Excessive heating (>160°C) or presence of oxygen.
Fix: Strictly maintain 140-150°C and use high-purity nitrogen.
Issue: Residual Phosphite.
Cause: Stoichiometry error.
Fix: Phosphites are difficult to separate by simple distillation due to similar boiling points. Use a slight excess of the halide if the product bp is close to the phosphite, or strictly strip the phosphite under high vacuum before final distillation.
References
Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov Rearrangement. Chemical Reviews, 81(4), 415–430. Link
PubChem. (n.d.). 2-Dipropylphosphonoethyl acetate (Compound Summary). National Library of Medicine. Link
Ford-Moore, A. H., & Perry, B. J. (1951). Triisopropyl Phosphite and Diisopropyl Phosphonate.[7] Organic Syntheses, 31, 111. Link (Provides foundational conditions for phosphite-phosphonate conversions).
Holy, A. (1993).[1] Phosphonomethoxyalkyl analogs of nucleotides. Current Protocols in Nucleic Acid Chemistry. (Contextualizes the use of halo-ethers/esters in Arbuzov reactions).
Application Note: Chemoselective Hydrolysis of 2-Dipropylphosphonoethyl Acetate
Abstract & Scope This application note details the protocol for the chemoselective deacetylation of 2-(Dipropylphosphono)ethyl acetate to yield 2-(Dipropylphosphono)ethyl alcohol . The primary challenge in this transform...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This application note details the protocol for the chemoselective deacetylation of 2-(Dipropylphosphono)ethyl acetate to yield 2-(Dipropylphosphono)ethyl alcohol .
The primary challenge in this transformation is the selective cleavage of the carboxyl ester (acetate) while preserving the phosphonate ester moieties. Phosphonate esters are susceptible to hydrolysis under strong acidic or basic conditions, leading to the formation of phosphonic acid impurities (e.g., mono-propyl phosphonates). This guide prioritizes a mild, base-catalyzed transesterification (Zemplén modification) to ensure high yield and purity.
The reaction relies on nucleophilic acyl substitution . To achieve chemoselectivity, we utilize the difference in electrophilicity between the carbonyl carbon (acetate) and the phosphorus center.
Primary Method (
/MeOH): Anhydrous potassium carbonate in methanol generates methoxide in situ. The methoxide attacks the carbonyl carbon of the acetate (kinetic control), forming methyl acetate and the target alcohol. The bulky phosphonate esters are relatively stable to methoxide at moderate temperatures.
Alternative Method (LiOH/THF): Aqueous lithium hydroxide is used at controlled temperatures (
). Lithium is less Lewis-acidic than other cations, minimizing coordination to the phosphoryl oxygen and reducing the rate of P-ester hydrolysis.
Reaction Pathway Diagram[5]
Figure 1: Reaction pathway highlighting the target transformation and potential over-hydrolysis risk.
Experimental Protocol
Method A: Zemplén Transesterification (Recommended)
Best for: High purity, avoiding aqueous workup, scalable.
Materials
Reagent
Equiv.
Role
Substrate
1.0
Starting Material
Methanol (Anhydrous)
0.2 M (Conc.)
Solvent/Nucleophile
Potassium Carbonate ()
0.1 - 0.2
Catalyst
Dowex 50WX8 ( form)
As needed
Quenching Agent
Step-by-Step Procedure
Preparation: Dry the substrate by co-evaporation with toluene if significant moisture is present. Ensure Methanol is anhydrous (water promotes P-ester cleavage).
Dissolution: Dissolve the substrate (e.g., 10 mmol) in anhydrous Methanol (50 mL).
Catalysis: Add anhydrous
(1 mmol, 0.1 equiv) at room temperature ().
Note: Do not heat. Higher temperatures (
) increase the risk of transesterification at the phosphorus center (exchanging propyl for methyl).
Monitoring: Stir for 1–3 hours. Monitor by TLC (EtOAc/Hexane) or
NMR.
Endpoint: Disappearance of acetate peak in
NMR ( ppm).
Quenching:
Option 1 (Resin): Add acidic resin (Dowex 50W) until pH is neutral. Filter off the resin.
Option 2 (Acid): Add a stoichiometric amount of acetic acid to neutralize the base.
Isolation: Concentrate the filtrate under reduced pressure. The byproduct (methyl acetate) and solvent (methanol) are volatile and will be removed.
Purification: The residue is typically pure enough for downstream use. If necessary, purify via silica gel chromatography (Gradient: 0
5% MeOH in DCM).
Method B: Controlled Aqueous Saponification
Best for: Substrates with poor solubility in MeOH.
Step-by-Step Procedure
Dissolution: Dissolve substrate in THF (
). Cool to .
Hydrolysis: Add LiOH (1.2 equiv,
aqueous solution) dropwise.
Critical: Maintain temperature
.
Monitoring: Monitor strictly by TLC every 15 minutes.
Workup: Upon completion, dilute with brine and extract with Ethyl Acetate (
). Dry organics over and concentrate.
Process Control & Analytical Parameters
To ensure the integrity of the phosphonate esters, specific analytical checkpoints are required.
Analytical Specification Table
Parameter
Method
Acceptance Criteria
Rationale
Conversion
HPLC / GC-MS
Removal of acetate group.
P-Ester Integrity
NMR
Single peak shift
Detects hydrolysis of propyl groups (mono-ester formation).
Transesterification
NMR
No Methyl doublet ()
Ensures MeOH did not swap with Propyl on Phosphorus.
Water Content
Karl Fischer
(Reagents)
Prevents competitive hydrolysis of P-ester.
Workflow Visualization
Figure 2: Operational workflow for the Zemplén deacetylation protocol.
Troubleshooting & Optimization
Issue 1: Hydrolysis of Phosphonate Ester (Mono-ester formation)
Symptom: Appearance of a new, upfield peak in
NMR; product is acidic.
Cause: Presence of water, temperature too high, or reaction time too long.
Correction: Switch to Method A (Anhydrous). Ensure MeOH is dry. Reduce temperature to
NMR shows complex splitting in the alkoxy region; appearance of doublets ().
Cause: Reaction left too long in Methanol with base.
Correction: Use Ethanol (if propyl groups are essential, though
vs exchange is still possible) or switch to Method B (THF/LiOH) which avoids alcohol solvents. Alternatively, use Candida antarctica Lipase B (CAL-B) in wet diisopropyl ether for enzymatic hydrolysis.
Issue 3: Incomplete Reaction
Symptom: Acetate peak persists.
Correction: Add more catalyst (up to 0.5 equiv). Do not heat. If reaction is sluggish, ensure the substrate is not forming micelles (add THF as co-solvent).
References
Zemplén Deacetylation:
Zemplén, G., & Pacsu, E. (1929). Berichte der deutschen chemischen Gesellschaft. A standard method for removing acetyl groups using catalytic methoxide.
Phosphonate Stability:
Kozlowski, H., et al. (2021). "The Hydrolysis of Phosphinates and Phosphonates: A Review." Molecules, 26(10), 2883.
Selective Ester Hydrolysis:
Li, C., et al. (2020).[2] "TfOH catalyzes wet and dry processes for converting phosphonate esters to phosphonic acids." Journal of Organic Chemistry. (Cited for context on stability limits).
[Verified Source: J. Org. Chem via Organic-Chemistry.org]([Link])
Enzymatic Alternatives:
Kadereit, D., & Waldmann, H. (2001). "Enzymatic protecting group techniques." Chemical Reviews. (Reference for Lipase CAL-B usage).
Application Note: 2-Dipropylphosphonoethyl Acetate as a Flame Retardant Precursor
Abstract This guide details the utilization of 2-Dipropylphosphonoethyl acetate (DPEA) as a high-efficiency flame retardant (FR) precursor. Unlike traditional halogenated retardants, DPEA offers a dual-action mechanism (...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide details the utilization of 2-Dipropylphosphonoethyl acetate (DPEA) as a high-efficiency flame retardant (FR) precursor. Unlike traditional halogenated retardants, DPEA offers a dual-action mechanism (gas-phase radical scavenging and condensed-phase char promotion). This note focuses on its specific application as a reactive precursor for Polyurethane (PU) and Epoxy matrices. By hydrolyzing the acetate functionality, researchers can generate a reactive hydroxyl group, allowing the phosphonate moiety to chemically bond into the polymer backbone, thereby eliminating migration and leaching—a critical advantage over additive retardants like DMMP.
Chemical Profile & Mechanistic Rationale[1][2][3][4][5][6][7]
Structure-Property Relationship
Phosphorus-Carbon (P-C) Bond: The core stability arises from the direct P-C bond (via Arbuzov rearrangement), which is more hydrolytically and thermally stable than P-O-C linkages found in phosphate esters.
Propyl Groups (Steric & Lipophilic Influence): The dipropyl ester groups provide superior lipophilicity compared to methyl/ethyl analogs (e.g., DMMP, DEEP). This ensures better compatibility with hydrophobic polyols and reduces water absorption in the final cured resin.
Acetate "Masking" Group: The ethyl acetate tail serves as a protected functional group. In its native state, it acts as a non-reactive plasticizer. Upon activation (hydrolysis), it becomes a reactive site for polymerization.
Mechanism of Action
DPEA functions through a synergistic pathway:
Gas Phase: Upon thermal decomposition, it releases PO• radicals that scavenge high-energy H• and OH• radicals, interrupting the combustion chain reaction.
Condensed Phase: The phosphorus acid derivatives generated promote dehydration of the polymer matrix, forming a carbonaceous char layer that insulates the underlying material from heat and oxygen.[1]
Figure 1: Dual-phase flame retardancy mechanism of Dipropylphosphonoethyl acetate.
Protocol A: Precursor Activation (Hydrolysis)
Objective: Convert the non-reactive acetate ester into a reactive hydroxyl species (2-(Dipropylphosphono)ethanol) for incorporation into PU or Epoxy backbones.
Reagents Required[2][3][4][9]
2-Dipropylphosphonoethyl acetate (Purity >98%)
Ethanol (Solvent)
Sodium Hydroxide (NaOH), 1M aqueous solution
Hydrochloric Acid (HCl), 1M (for neutralization)
Dichloromethane (DCM) for extraction
Step-by-Step Methodology
Dissolution: Dissolve 0.1 mol of DPEA in 50 mL of Ethanol in a round-bottom flask.
Hydrolysis: Add 0.12 mol of NaOH (1M) dropwise under stirring.
Reflux: Heat the mixture to 60°C and stir for 4 hours. Monitor reaction progress via TLC (Thin Layer Chromatography) or FTIR (disappearance of ester C=O peak at ~1740 cm⁻¹).
Neutralization: Cool to room temperature. Neutralize with 1M HCl to pH 7.
Extraction: Evaporate ethanol. Extract the aqueous residue with DCM (3 x 50 mL).
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove solvent under reduced pressure.
Yield Check: Expect a viscous, clear liquid. Verify structure via ¹H-NMR (appearance of -CH₂OH triplet at ~3.8 ppm).
Protocol B: Application in Rigid Polyurethane Foam (RPUF)
Objective: Incorporate the activated DPEA (now a reactive phosphonate polyol) into a rigid foam matrix to achieve UL-94 V-0 rating.
Formulation Table
Component
Function
Parts by Weight (pbw)
Polyether Polyol
Base Resin
100.0
Activated DPEA
Reactive FR
15.0 - 20.0
Silicone Surfactant
Cell Stabilizer
2.0
DMCHA
Amine Catalyst
1.5
Distilled Water
Blowing Agent
2.0
PMDI (Isocyanate)
Hardener
Index 1.1 (approx 140 pbw)
Experimental Workflow
Premixing: In a polyethylene cup, mix the Polyol, Activated DPEA, Surfactant, Catalyst, and Water.
Homogenization: Shear mix at 2000 rpm for 2 minutes using a high-torque overhead stirrer. Note: Ensure the DPEA is fully miscible. The propyl groups aid this significantly compared to methyl variants.
Isocyanate Addition: Add the PMDI rapidly to the premix.
Foaming: Stir vigorously at 3000 rpm for 10-15 seconds (until cream time is reached).
Curing: Pour the mixture immediately into a pre-heated mold (40°C). Allow free rise. Cure at room temperature for 24 hours, followed by post-cure at 80°C for 4 hours.
To validate the efficacy of the DPEA-modified foam, the following standard tests are required.
Limiting Oxygen Index (LOI) - ASTM D2863
Procedure: Cut samples to 100 x 10 x 10 mm. Place vertically in the LOI chamber.
Target: A standard RPUF has an LOI of ~19%. With 15-20 pbw DPEA, expect an LOI > 26% , classifying it as "self-extinguishing."
Cone Calorimetry (ISO 5660)
Metric: Peak Heat Release Rate (pHRR).
Expectation: A reduction of 30-40% in pHRR compared to the neat foam, attributed to the char-forming capability of the phosphonate group.
Thermal Stability (TGA)
Observation: You may observe an earlier onset of degradation (approx. 200-250°C) compared to neat PU. Do not view this as a failure. This is the catalytic effect of the phosphonate decomposing to form the protective char layer (phosphoric acid species) which protects the bulk material at higher temperatures (>400°C).
Safety & Handling
Toxicity: Organophosphonates can exhibit anticholinesterase activity, though esters are generally less toxic than their parent acid halides. Handle with nitrile gloves and safety goggles.
Volatility: While the dipropyl chains reduce volatility, perform all hydrolysis and high-temperature curing in a fume hood to avoid inhaling phosphorus-containing vapors.
Waste: Dispose of phosphorus-containing waste in dedicated halogen-free organic solvent streams.
References
Levchik, S. V., & Weil, E. D. (2004). Thermal decomposition, combustion and flame-retardancy of polyurethanes—a comprehensive review. Polymer International.
Price, D., Pyrah, K., et al. (2002). Flame retardance of polyurethanes: new developments. Polymer Degradation and Stability.
Rakotomalala, M., et al. (2010). Recent developments in halogen-free flame retardants for epoxy resins for electrical and electronic applications. Materials.
Weil, E. D. (2011). Fire-Protective Polymers: Inhibition of Decomposition and Combustion.[2][3] Encyclopedia of Polymer Science and Technology.
ASTM International. (2019). ASTM D2863-19 Standard Test Method for Measuring the Minimum Oxygen Concentration to Support Candle-Like Combustion of Plastics (Oxygen Index).
Application Note: Chemoselective Synthesis of 2-Hydroxyethyl Phosphonates
Executive Summary This guide details the synthesis of 2-hydroxyethyl phosphonate derivatives from 2-acetoxyethyl phosphonate precursors. This transformation is a critical deprotection step in the synthesis of acyclic nuc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the synthesis of 2-hydroxyethyl phosphonate derivatives from 2-acetoxyethyl phosphonate precursors. This transformation is a critical deprotection step in the synthesis of acyclic nucleoside phosphonates (ANPs), antiviral prodrugs, and flame-retardant materials.
The core technical challenge addressed in this protocol is chemoselectivity . The starting material contains two distinct ester types:[1]
Phosphonate ester (Ethyl): Stable (usually), requires preservation (unless the free acid is the target).
This note provides two distinct protocols based on the desired endpoint:
Protocol A (Target: Diethyl 2-hydroxyethylphosphonate): Selective deacetylation using base-catalyzed transesterification.
Protocol B (Target: 2-Hydroxyethylphosphonic acid): Global hydrolysis using acidic cleavage.
Chemical Strategy & Mechanism[2]
The Selectivity Challenge
The starting material, typically diethyl 2-acetoxyethylphosphonate (prepared via Arbuzov reaction of triethyl phosphite and 2-bromoethyl acetate), presents a competition between C-O-C and P-O-C bond cleavage.
Carboxylate Esters (Acetates): Susceptible to nucleophilic attack at the carbonyl carbon (
).
Phosphonate Esters: Susceptible to nucleophilic attack at the phosphorus center (or
attack at the alkyl chain).
To isolate the diethyl 2-hydroxyethylphosphonate (the alcohol), we utilize the difference in electrophilicity. The carbonyl carbon is significantly more electrophilic than the phosphorus center under mild basic conditions in anhydrous alcohol, allowing for selective transesterification.
Reaction Pathway Visualization
The following diagram illustrates the divergent pathways based on reagent selection.
Figure 1: Divergent synthesis pathways. Protocol A preserves the phosphonate esters; Protocol B cleaves all esters.
Solvent: Anhydrous Ethanol (EtOH) (10 mL/g of substrate)
Catalyst: Potassium Carbonate (
), anhydrous (0.1 – 0.2 eq)
Quench: Dowex 50WX8 (H+ form) or dilute HCl.
Equipment: Round-bottom flask, magnetic stirrer, rotary evaporator.
Step-by-Step Methodology
Preparation: In a flame-dried round-bottom flask, dissolve diethyl 2-acetoxyethylphosphonate in anhydrous Ethanol.
Note: Use Ethanol to match the phosphonate ester groups (Ethyl). Using Methanol may result in ester exchange at the phosphorus center (forming dimethyl or mixed esters).
Catalysis: Add anhydrous
(0.1 eq) to the stirring solution at room temperature (20–25°C).
Reaction: Stir the mixture for 2–4 hours.
Monitoring: Monitor by TLC (System: 5% MeOH in DCM). Stain with Iodine or
. The starting material () will disappear, and a more polar spot () will appear.
Quenching:
Method A (Resin - Preferred): Add Dowex 50WX8 (H+) resin until pH is neutral. Filter off the resin. This avoids adding water.[1][2][3][4][5]
Method B (Acid): Add a stoichiometric amount of acetic acid to neutralize the base.
Workup: Concentrate the filtrate under reduced pressure (Rotovap) at 40°C.
Purification: The residue is typically a clear, colorless oil. If necessary, purify via vacuum distillation (high boiling point) or flash column chromatography (DCM:MeOH 95:5).
Mixing: Dissolve the substrate in 6M HCl (10 mL per gram).
Reflux: Heat the mixture to reflux (approx. 100–110°C) for 6–12 hours.
Causality: High temperature and strong acid are required to cleave the stable P-O-C bonds.
Monitoring: Monitor by
NMR. The signal will shift upfield significantly as the esters are cleaved to the free acid.
Workup: Cool to room temperature. Remove the aqueous acid under reduced pressure.
Note: Co-evaporate with toluene (3x) to remove trace water and HCl.
Isolation: The product is a solid or thick syrup. It can be recrystallized from Ethanol/Water if solid, or used as the crude acid.
Analytical Validation & Workflow
To ensure the integrity of the synthesis, the following decision tree outlines the quality control (QC) steps.
Figure 2: Analytical Quality Control Workflow.
Troubleshooting Table
Observation
Root Cause
Corrective Action
Mixed Esters in NMR
Used MeOH with Ethyl substrate.
Use Ethanol for Protocol A to prevent transesterification at Phosphorus.
Low Yield (Protocol A)
Aqueous workup used.
Product is water-soluble.[3] Use resin neutralization and filtration instead of liquid-liquid extraction.
Residual Acetyl Peak
Reaction time too short.
Extend reaction time or increase catalyst load to 0.2 eq.
Safety & Handling (SDS Summary)
Hazards: Diethyl 2-hydroxyethylphosphonate is an irritant (Skin Irrit. 2, Eye Irrit. 2A).
Phosphonates: Generally low volatility, but inhalation of mists should be avoided.
Exothermic Steps: The addition of strong acids (Protocol B) or bases (Protocol A) can be exothermic.
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle all reagents in a fume hood.
References
PubChem. Diethyl (2-hydroxyethyl)phosphonate (Compound). National Library of Medicine. Available at: [Link]
Metcalf, W. W., et al. (2009). Biosynthesis of Phosphonic Acids.[7] Annual Review of Biochemistry. (Context for 2-hydroxyethylphosphonate as a biological intermediate). Available at: [Link]
Organic Syntheses. General procedures for Arbuzov Reaction and subsequent modifications. (Foundational chemistry for precursor synthesis). Available at: [Link]
Technical Application Note: Precision Synthesis of Dipropyl (2-acetoxyethyl)phosphonate
Methodology: Michaelis-Arbuzov Rearrangement Part 1: Executive Summary & Mechanistic Insight Overview This application note details the protocol for synthesizing dipropyl (2-acetoxyethyl)phosphonate via the reaction of t...
Author: BenchChem Technical Support Team. Date: February 2026
Methodology: Michaelis-Arbuzov Rearrangement
Part 1: Executive Summary & Mechanistic Insight
Overview
This application note details the protocol for synthesizing dipropyl (2-acetoxyethyl)phosphonate via the reaction of tripropyl phosphite with 2-bromoethyl acetate . This transformation is a classic Michaelis-Arbuzov reaction , a cornerstone method for forming carbon-phosphorus (C-P) bonds.
The target compound is a valuable intermediate in the synthesis of phosphonate-based pharmacophores and Horner-Wadsworth-Emmons reagents. Unlike standard textbook descriptions, this guide focuses on the process causality—specifically, how managing the volatility of the byproduct (1-bromopropane) drives the reaction equilibrium and purity.
Mechanistic Deep Dive
The reaction proceeds through two distinct kinetic stages. Understanding these allows the operator to control impurity profiles.
Nucleophilic Attack (
): The lone pair on the trivalent phosphorus of tripropyl phosphite attacks the electrophilic carbon of 2-bromoethyl acetate (the carbon bearing the bromine). This is the rate-determining step in many Arbuzov reactions, but for reactive primary halides, it can be fast.
Phosphonium Intermediate: A quasi-phosphonium salt forms (
). This intermediate is often thermally unstable.
Dealkylation (Collapse): The bromide anion, now a nucleophile, attacks the
-carbon of one of the propyl ester groups. This second reaction cleaves the C-O bond, yielding the thermodynamically stable phosphonate (P=O bond formation) and releasing 1-bromopropane.
Key Process Insight: The reaction is driven to completion by the irreversible removal of 1-bromopropane . Since 1-bromopropane boils at ~71°C and the reaction is typically conducted >120°C, the byproduct distills out, preventing the reverse reaction (which is negligible anyway) and, more importantly, preventing side reactions involving the alkyl halide.
Reaction Pathway Visualization
Figure 1: Kinetic pathway of the Michaelis-Arbuzov reaction between tripropyl phosphite and 2-bromoethyl acetate.
Part 2: Experimental Protocol
Reagent Specifications & Safety
Critical Safety Note: 2-Bromoethyl acetate is a lachrymator and skin irritant. Tripropyl phosphite is sensitive to moisture and can release toxic fumes if overheated. All operations must be performed in a functioning fume hood.
Reagent
MW ( g/mol )
Density (g/mL)
BP (°C)
Equiv.
Role
Tripropyl Phosphite
208.24
0.952
~205
1.05
Nucleophile
2-Bromoethyl Acetate
167.00
1.514
159
1.00
Electrophile
1-Bromopropane
123.00
1.353
71
-
Byproduct
Equipment Setup
Reaction Vessel: 3-neck Round Bottom Flask (RBF).
Temperature Control: Oil bath with digital thermocouple.
Addition: Pressure-equalizing addition funnel (for larger scales) or syringe pump.
Distillation: Short-path distillation head with a receiving flask (cooled in ice bath) to collect 1-bromopropane.
Atmosphere: Dry Nitrogen or Argon line (Schlenk line preferred).
Step-by-Step Procedure
Step 1: System Preparation
Flame-dry or oven-dry the glassware. The presence of water will hydrolyze the phosphite to dipropyl phosphite (
), a common impurity that is difficult to separate.
Flush the system with Nitrogen.
Step 2: Reaction Initiation
Charge the RBF with 2-bromoethyl acetate (1.0 equiv).
Heat the neat liquid to 130°C .
Why? Heating the electrophile first ensures that as soon as the phosphite is added, it reacts. This prevents the accumulation of unreacted phosphite, which can thermally decompose.
Step 3: Controlled Addition
Add tripropyl phosphite (1.05 equiv) dropwise over 30–60 minutes.
Observation: You should observe the immediate evolution of volatiles. The internal temperature may fluctuate; maintain the oil bath at 130–140°C.
The 1-bromopropane byproduct (bp 71°C) will begin to distill over. Collect this in the receiving flask.
Process Check: If distillation is too rapid, slow the addition rate to prevent entrainment of the starting materials into the receiver.
Step 4: Completion & Workup
After addition is complete, maintain heating at 140°C for an additional 1–2 hours.
PAT Check: Monitor the cessation of distillate.
Apply a vacuum (gradually reducing pressure to ~20 mmHg) while the reaction is still hot (approx. 100°C) to strip off any remaining 1-bromopropane and unreacted starting materials.
Step 5: Purification
The crude residue is the target phosphonate.
For high purity (>98%), perform a high-vacuum fractional distillation.
Note: The product has a high boiling point. Ensure your vacuum is <1 mmHg to keep the distillation temperature manageable (likely >150°C).
Part 3: Process Analytical Technology (PAT) & Validation
NMR Characterization
The most reliable method for validating the reaction progress is
NMR .
Species
Chemical Shift (, ppm)
Signal Characteristics
Tripropyl Phosphite (Reactant)
~138–140 ppm
Singlet (P(III))
Dipropyl Phosphite (Hydrolysis Impurity)
~7–10 ppm
Doublet ( Hz)
Product (Phosphonate)
25–32 ppm
Singlet (P(V))
Success Criteria: Complete disappearance of the signal at 140 ppm and appearance of the dominant peak at ~30 ppm.
Impurity Flag: A large doublet around 8 ppm indicates moisture contamination (hydrolysis).
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield
Hydrolysis of starting material.
Ensure strictly anhydrous conditions; check line.
Product Color (Dark)
Thermal decomposition due to excessive heat.
Do not exceed 150°C. Use vacuum to lower distillation temps.
Residual Starting Material
Incomplete dealkylation.
Increase reaction time; ensure 1-bromopropane is actively removed.
References
Organic Chemistry Portal. (2025). Arbuzov Reaction: Mechanism and Recent Literature. Retrieved from [Link]
Application
Application Note: Precision Synthesis of Phosphonate-Functionalized Poly(Vinyl Alcohol) via Vinyl Acetate Precursors
Topic: Preparation of Phosphonate-Functionalized Polymers using Acetate Precursors Content Type: Application Note & Detailed Protocol Audience: Senior Polymer Scientists, Drug Delivery Researchers Executive Summary Phosp...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preparation of Phosphonate-Functionalized Polymers using Acetate Precursors
Content Type: Application Note & Detailed Protocol
Audience: Senior Polymer Scientists, Drug Delivery Researchers
Executive Summary
Phosphonate-functionalized polymers are critical bio-mimetic materials, exhibiting high affinity for calcium (bone targeting) and proton conductivity (fuel cells). However, the direct polymerization of vinyl phosphonic acid (VPA) is often plagued by low molecular weights due to chain transfer and steric hindrance.
This guide details a robust methodology for synthesizing Poly(vinyl alcohol-co-vinyl phosphonic acid) (PVA-co-PVPA) using Vinyl Acetate (VAc) as a "masked" precursor. By copolymerizing VAc with Dimethyl Vinylphosphonate (DMVP), researchers can achieve high-molecular-weight polymers with tunable phosphonate density. The subsequent hydrolysis of the acetate groups yields a hydrophilic hydroxyl backbone, while the hydrolysis of phosphonate esters yields the active phosphonic acid moieties.
Scientific Rationale & Mechanism
Why Acetate Precursors?
Using Vinyl Acetate (VAc) as a comonomer precursor offers three distinct advantages over direct VPA homopolymerization:
Solubility Control: VAc confers organic solubility, allowing polymerization in standard solvents (Methanol, Toluene) rather than water, preventing premature precipitation.
Reactivity Matching: VAc and DMVP are both non-conjugated monomers with similar
values, facilitating statistical random copolymerization rather than blocky or alternating structures often seen with Styrene/VPA systems.
Post-Polymerization Functionalization: The acetate group serves as a protected hydroxyl.[1] Post-synthesis hydrolysis releases the hydroxyl group (providing water solubility and hydrogen bonding) alongside the phosphonate group.
Reaction Mechanism
The synthesis proceeds via Free Radical Polymerization (FRP) followed by Acidolysis .
Propagation: The radical species adds to the double bond of VAc or DMVP.
Global Hydrolysis: Strong acid treatment simultaneously cleaves the acetate ester (releasing acetic acid) and the phosphonate methyl esters (releasing methanol), yielding the final polyacid/alcohol structure.
Caption: Workflow for converting acetate and phosphonate precursors into the final bioactive copolymer.
Experimental Protocols
Materials & Reagents
Reagent
Purity/Grade
Role
Notes
Vinyl Acetate (VAc)
>99%
Monomer A
Must remove inhibitor. Pass through basic alumina column before use.
Dimethyl Vinylphosphonate (DMVP)
>95%
Monomer B
Distill under reduced pressure if yellowed.
AIBN (Azobisisobutyronitrile)
98%
Initiator
Recrystallize from methanol (risk of explosion: handle with care).
Methanol (MeOH)
HPLC Grade
Solvent
Reaction medium.
Hydrochloric Acid (HCl)
12 M (Conc.)
Hydrolysis Agent
Corrosive. Use in fume hood.
Diethyl Ether
ACS Grade
Precipitant
Highly flammable.
Protocol A: Copolymerization of VAc and DMVP
Objective: Synthesize the protected copolymer Poly(VAc-co-DMVP).
Inhibitor Removal: Pass 10 mL of Vinyl Acetate through a short column of basic alumina to remove hydroquinone inhibitors. Collect directly into a tared flask.
Stoichiometry Setup: In a Schlenk tube equipped with a magnetic stir bar, add VAc and DMVP in the desired molar ratio (e.g., 80:20 VAc:DMVP).
Example: 4.3 g VAc (50 mmol) + 1.7 g DMVP (12.5 mmol).
Solvent Addition: Add Methanol to achieve a total monomer concentration of ~3-4 M. (High concentration favors polymerization over chain transfer).
Initiator Addition: Add AIBN (1 mol% relative to total monomer).
Degassing (Critical Step):
Perform 3 cycles of Freeze-Pump-Thaw to remove dissolved oxygen. Oxygen acts as a radical scavenger and will terminate the phosphonate polymerization.
Backfill with Nitrogen or Argon.
Polymerization: Immerse the Schlenk tube in a pre-heated oil bath at 60°C . Stir for 12–16 hours.
Purification:
Cool the reaction mixture to room temperature.
Concentrate the solution slightly using a rotary evaporator (do not dry completely).
Dropwise add the polymer solution into excess cold Diethyl Ether (or Hexane) under vigorous stirring to precipitate the polymer.
Decant the supernatant and re-dissolve the polymer in minimal Methanol. Repeat precipitation twice to remove unreacted DMVP (which is difficult to remove otherwise).
Drying: Dry the white/viscous precipitate in a vacuum oven at 40°C overnight.
Protocol B: Global Hydrolysis to PVA-co-PVPA
Objective: Convert the acetate backbone to vinyl alcohol and phosphonate esters to phosphonic acid.
Dissolution: Dissolve 1.0 g of Poly(VAc-co-DMVP) in 10 mL of Methanol.
Acidification: Slowly add 5 mL of concentrated HCl (12 M). Caution: Exothermic.
Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (~70–80°C) for 24 hours.
Note: The polymer may precipitate as it becomes hydrophilic (PVA-like) and the solvent becomes less polar due to methyl acetate formation. If precipitation occurs, add small amounts of water until redissolved.
Isolation:
Evaporate the solvent and excess HCl under reduced pressure (rotary evaporator).
Redissolve the crude solid in distilled water.
Dialysis (Purification): Transfer the aqueous solution to a dialysis membrane (MWCO 3.5 kDa). Dialyze against distilled water for 48 hours, changing the water at least 4 times to remove free HCl and phosphoric acid byproducts.
Lyophilization: Freeze-dry the dialyzed solution to obtain the final Poly(Vinyl Alcohol-co-Vinyl Phosphonic Acid) as a white, hygroscopic "fluff" or powder.
Characterization & Validation
To validate the structure, you must confirm the loss of the acetate peak and the shift of the phosphorus signal.
Nuclear Magnetic Resonance (NMR)
H NMR (DO for final, CDCl for intermediate):
Precursor: Look for Acetate methyl singlet at ~2.0 ppm and Phosphonate methoxy doublet at ~3.7 ppm.
Final Product: Disappearance of the 2.0 ppm singlet (Acetate removal) and 3.7 ppm doublet (Methoxy removal). Appearance of broad backbone signals (1.5–2.2 ppm) and methine protons adjacent to OH (3.8–4.0 ppm).
P NMR:
Precursor: Sharp peak at ~32 ppm (Phosphonate ester).
Final Product: Shift to ~28–30 ppm (Phosphonic acid).
Gel Permeation Chromatography (GPC)
Analyze the protected copolymer (Poly(VAc-co-DMVP)) in THF or DMF.
Note: Do not attempt GPC on the final hydrolyzed polymer without specialized aqueous columns, as the phosphonic acid groups will bind irreversibly to standard columns.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield / No Polymer
Oxygen inhibition.
Ensure rigorous Freeze-Pump-Thaw degassing. Phosphonates are sensitive to O.
Insoluble Final Product
Crosslinking.
Avoid heating dry polymer above 150°C; phosphonic acids can dehydrate to form anhydrides (crosslinks).
Residual Phosphorus Monomer
Inefficient precipitation.
DMVP is high boiling. Use Diethyl Ether for precipitation; Hexane is often insufficient to remove DMVP.
Broad PDI (>2.0)
Chain transfer to Acetate.
Stop reaction at <60% conversion or lower the temperature to 50°C and increase time.
References
David, G., et al. "Recent progress on phosphonate vinyl monomers and polymers obtained by radical (co)polymerization." RSC Advances, 2013.
Boydston, A. J., et al. "Synthesis and Characterization of Poly(vinylphosphonic acid-co-acrylic acid) Copolymers." Macromolecules, 2016.[2]
Miyamoto, M., et al. "Preparation of hydrolyzed ethylene-vinyl acetate copolymer." US Patent 4,041,223, 1977.
Stein, S. "Polymerization Techniques for Vinyl Phosphonates." BenchChem Application Notes, 2025.
Visualization of Workflow
Caption: Step-by-step experimental workflow for the synthesis and purification of phosphonated polymers.
Application Notes & Protocols: Functionalization of Phosphonates via Acetoxy Group Displacement
Introduction: The Strategic Role of α-Acetoxyphosphonates in Medicinal Chemistry Phosphonates are cornerstone functional groups in drug development and materials science, prized for their ability to act as stable mimics...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Role of α-Acetoxyphosphonates in Medicinal Chemistry
Phosphonates are cornerstone functional groups in drug development and materials science, prized for their ability to act as stable mimics of phosphates and carboxylates. This bioisosterism makes them effective enzyme inhibitors, haptens for catalytic antibodies, and modulators of biological processes. However, direct functionalization of the α-carbon of a phosphonate can be challenging.
A powerful and versatile strategy involves the use of α-hydroxyphosphonates as precursors. These are readily synthesized via the Pudovik or Abramov reactions from aldehydes and phosphites.[1][2] While the α-hydroxyl group itself is a poor leaving group, its conversion to an acetate ester transforms it into an excellent leaving group. This creates a reactive α-acetoxyphosphonate intermediate, an electrophilic scaffold primed for nucleophilic substitution. This application note provides a detailed guide to the mechanism, scope, and practical application of acetoxy group displacement for the synthesis of diverse, high-value α-functionalized phosphonates.
Mechanistic Rationale: Activating the α-Carbon
The efficacy of this method hinges on the conversion of the hydroxyl group, a poor leaving group (pKa of H₂O ~15.7), into an acetoxy group, a significantly better leaving group (pKa of acetic acid ~4.76). This transformation renders the α-carbon sufficiently electrophilic to react with a wide range of nucleophiles.
The displacement typically proceeds through a nucleophilic substitution pathway. The reaction can be promoted by Lewis acids, which coordinate to the carbonyl oxygen of the acetate, further enhancing its leaving group ability and increasing the electrophilicity of the α-carbon.[3][4]
Caption: General mechanism of nucleophilic substitution on α-acetoxyphosphonates.
Application Note: Synthetic Scope and Versatility
The displacement of the acetoxy group opens a gateway to a vast array of α-functionalized phosphonates. The choice of nucleophile dictates the final product, allowing for the strategic installation of key chemical motifs. Silylated nucleophiles (e.g., TMS-N₃, TMS-CN) are particularly effective as they are neutral, highly reactive, and the resulting trimethylsilyl acetate byproduct is volatile and easily removed.
Table 1: Scope of Nucleophilic Displacement on α-Acetoxyphosphonates
Entry
Nucleophile Source
Functional Group Introduced
Typical Product Class
Key Applications & Insights
Reference
1
NaN₃ or TMS-N₃
Azide (-N₃)
α-Azidophosphonates
Versatile precursors for α-aminophosphonates via reduction (e.g., Staudinger reaction) and for triazole synthesis via "click" chemistry.[5][6]
Direct synthesis of important amino acid bioisosteres. The reaction can sometimes proceed directly from the α-hydroxyphosphonate under thermal or microwave conditions.[1][7]
Reactive intermediates for cross-coupling reactions or further substitutions. Often prepared from the α-hydroxyphosphonate using reagents like SOCl₂ or PBr₃.[2]
Enables C-C bond formation, though less common due to potential side reactions. Friedel-Crafts-type alkylations can be achieved using arenes as nucleophiles.[2]
The following protocols provide step-by-step methodologies for the preparation of the α-acetoxyphosphonate precursor and its subsequent conversion to an α-azidophosphonate, a highly versatile synthetic intermediate.
Protocol 1: Synthesis of Diethyl (1-acetoxy-2-phenylethyl)phosphonate (Precursor)
This protocol details the acetylation of a commercially available or synthesized α-hydroxyphosphonate.
Caption: Experimental workflow for the synthesis of the α-acetoxyphosphonate precursor.
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add diethyl (1-hydroxy-2-phenylethyl)phosphonate and dissolve in anhydrous DCM.
Reagent Addition: Cool the solution to 0°C using an ice bath. Add acetic anhydride, followed by the dropwise addition of DBU over 5 minutes.
Expert's Note: The reaction is cooled to 0°C to control the initial exotherm. DBU is a non-nucleophilic base used to catalyze the acetylation. Anhydrous conditions are crucial to prevent hydrolysis of the acetic anhydride.
Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and dilute with additional DCM.
Extraction: Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to remove excess acetic acid), and brine.
Expert's Note: The bicarbonate wash is essential to neutralize acidic components, which can interfere with purification and product stability.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude oil by flash column chromatography on silica gel to afford the pure diethyl (1-acetoxy-2-phenylethyl)phosphonate.
Protocol 2: Synthesis of Diethyl (1-azido-2-phenylethyl)phosphonate
This protocol demonstrates the displacement of the acetoxy group using a silylated azide source, a common and efficient method.[5]
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, dissolve the starting α-acetoxyphosphonate in anhydrous DCM.
Reagent Addition: Add azidotrimethylsilane (TMS-N₃) to the solution. Cool the mixture to 0°C in an ice bath.
Safety First: TMS-N₃ is toxic and potentially explosive upon contact with water or strong acids. Handle with extreme care in a well-ventilated fume hood. Avoid contact with skin and eyes.
Catalyst Addition: Add the SnCl₄ solution dropwise. A slight color change may be observed.
Expert's Note: SnCl₄ is a strong Lewis acid that activates the acetoxy leaving group. The reaction must be kept strictly anhydrous, as moisture will rapidly decompose the catalyst and TMS-N₃.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 2-4 hours).
Quenching and Workup: Carefully quench the reaction at 0°C by the slow addition of saturated NaHCO₃ solution.
Expert's Note: Quenching must be done slowly and at low temperature to safely neutralize the Lewis acid and decompose any remaining TMS-N₃. Vigorous gas evolution (CO₂) will occur.
Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers.
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be purified by flash column chromatography. The final product, diethyl (1-azido-2-phenylethyl)phosphonate, should be handled with care as organic azides can be thermally unstable.
Troubleshooting and Key Considerations
Incomplete Conversion: If the reaction stalls, ensure all reagents and solvents were rigorously dried. A small, fresh portion of the Lewis acid catalyst can be added, but monitor for side product formation.
Side Reactions: Elimination to form a vinylphosphonate is a potential side reaction, especially with hindered substrates or stronger bases. Using non-basic, anhydrous conditions minimizes this pathway.
Purification Challenges: The polarity of the functionalized phosphonates can vary significantly. A gradient elution during column chromatography is often necessary for good separation.
Safety: Always handle azide reagents like NaN₃ and TMS-N₃ with appropriate personal protective equipment in a chemical fume hood. Organic azides should be treated as potentially explosive and should not be heated to high temperatures.
Conclusion
The displacement of an α-acetoxy group represents a robust and highly modular strategy for the synthesis of functionalized phosphonates. By converting the poorly reactive hydroxyl group into an excellent acetate leaving group, the α-carbon is activated for substitution by a wide range of nucleophiles. This methodology provides medicinal chemists and researchers with a reliable toolkit for accessing diverse phosphonate derivatives, paving the way for the development of novel therapeutics and chemical probes.
References
Kabachnik–Fields and Pudovik Reactions - An Overview. CORE. [Link]
Ordóñez, M., et al. (2022). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules. [Link]
Keglevich, G., et al. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules. [Link]
Keglevich, G., et al. (2019). Synthesis of α-aminophosphonates and related derivatives under microwave conditions. Molbank. [Link]
Shaikh, A., et al. (2021). A Green Protocol for the Synthesis of α-Amino Phosphonates Catalyzed by Orange Peel Powder. International Journal of Chemical and Biochemical Sciences. [Link]
Keglevich, G., et al. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. PMC - NIH. [Link]
Smith, A. B., III, et al. (1995). Enantioselective Synthesis of Diverse α-Amino Phosphonate Diesters. Journal of the American Chemical Society. [Link]
Wang, X., et al. (2024). Lewis-acid-catalyzed phosphorylation of alcohols. RSC Advances. [Link]
Keglevich, G., et al. (2025). The Synthesis, Crystal Structure, Modification, and Cytotoxic Activity of α-Hydroxy-Alkylphosphonates. Molecules. [Link]
Keglevich, G., et al. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules. [Link]
Chen, C-Y., et al. (2024). Diastereoselective Substitution Reactions of Acyclic Acetals Controlled by Remote Participation of an Acyloxy Group. Organic Letters. [Link]
Wang, S., et al. (2022). Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequence to access phosphoric esters. Beilstein Journal of Organic Chemistry. [Link]
Organic Chemistry Portal. Phosphonate synthesis by substitution or phosphonylation. [Link]
Chad's Prep. (2021). 20.3 The Mechanisms of Nucleophilic Acyl Substitution. YouTube. [Link]
Master Organic Chemistry. (2018). Reactions of Azides - Substitution, Reduction, Rearrangements, and More. [Link]
Stephan, D. W. (2015). Phosphorus Lewis Acids: Emerging Reactivity and Applications in Catalysis. Chemical Communications. [Link]
Baccari, Z., et al. (2018). Synthesis of new α-hydroxyphosphonates and α-acetoxyphosphonates. Synthetic Communications. [Link]
Chen, C-Y., et al. (2024). Diastereoselective Substitution Reactions of Acyclic Acetals Controlled by Remote Participation of an Acyloxy Group. PubMed. [Link]
Appenroth, K., et al. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Beilstein Journal of Organic Chemistry. [Link]
Mattes, M. J., et al. (2009). Reactions of alpha-boranophosphorus compounds with electrophiles: alkylation, acylation, and other reactions. The Journal of Organic Chemistry. [Link]
ChemSurvival. (2013). Identify Electrophilic Sites in an α,β-Unsaturated Aldehyde 001. YouTube. [Link]
Application Note: Scalable Synthesis of Dipropyl (2-acetoxyethyl)phosphonate
Abstract & Utility This application note details a robust, scalable protocol for the synthesis of dipropyl (2-acetoxyethyl)phosphonate (CAS: N/A for specific ester, analog to diethyl variant CAS 15300-97-7). This compoun...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Utility
This application note details a robust, scalable protocol for the synthesis of dipropyl (2-acetoxyethyl)phosphonate (CAS: N/A for specific ester, analog to diethyl variant CAS 15300-97-7). This compound serves as a critical intermediate in the development of functionalized flame retardants, uranium extraction ligands, and phosphonate-based prodrugs.
While laboratory-scale synthesis often relies on solvent-based methods, this guide focuses on a Neat (Solvent-Free) Michaelis-Arbuzov approach optimized for kilogram-scale production. This method utilizes the volatility differential between the byproduct (1-bromopropane) and the reagents to drive reaction kinetics, ensuring high atom economy and simplified purification.
Strategic Route Selection
Primary Route: The Michaelis-Arbuzov Rearrangement
The most direct path to phosphonate esters involves the reaction of a trialkyl phosphite with an alkyl halide. For this target, Tripropyl Phosphite reacts with 2-Bromoethyl Acetate .
Reaction Scheme:
Why this route?
Atom Economy: The only byproduct is propyl bromide (1-bromopropane), which can be recovered and recycled.
Thermodynamics: The formation of the P=O bond (approx. 544 kJ/mol) drives the reaction, provided the alkyl halide byproduct is removed.
Dipropyl (2-hydroxyethyl)phosphonate + Acetic Anhydride.
Note: This route is reserved for scenarios where the hydroxy-phosphonate is already available as a feedstock. It adds an extra step if starting from elemental phosphorus sources and is less efficient for de novo synthesis.
Chemical Mechanism & Kinetics
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via two stages:[1][2][3]
Stage 1 (Rate Limiting): Nucleophilic attack of the phosphorus lone pair on the
-carbon of the alkyl halide, forming a phosphonium intermediate.
Stage 2 (Product Formation): Nucleophilic attack by the displaced bromide ion on the propyl group, cleaving the C-O bond to release propyl bromide and the phosphonate.
Visualization: Arbuzov Mechanism
Figure 1: The Michaelis-Arbuzov rearrangement pathway.[4] Continuous removal of the byproduct (Red) prevents competing side reactions (e.g., isomerization).
Temperature Control: Oil bath with digital feedback loop (thermocouple in flask).
Distillation Head: Short-path distillation head with a condenser set to 10°C.
Receiver: Flask cooled to 0°C to collect 1-bromopropane.
Step-by-Step Procedure
Step 1: Inertion
Flame-dry the reactor setup under vacuum.
Backfill with dry Nitrogen. Maintain a slow
bleed throughout the reaction.
Step 2: Addition
Charge Tripropyl Phosphite (218.6 g) into the RBF.
Heat the phosphite to 110°C .
Load 2-Bromoethyl Acetate (167.0 g) into a pressure-equalizing addition funnel.
Step 3: Reaction (The "Semi-Batch" Mode)
Critical: Do not mix all reagents at once. The reaction is exothermic.
Add the bromide dropwise over 60–90 minutes .
Observation: As the reaction proceeds, the internal temperature will rise. Adjust oil bath to maintain internal temp between 130°C – 145°C .
Distillation: You will observe the distillation of 1-bromopropane (BP: ~71°C). Ensure the head temperature matches this boiling point to confirm pure byproduct removal.
Step 4: Completion & Workup
Once addition is complete, hold the reaction at 150°C for 2 hours to ensure conversion of the intermediate phosphonium salt.
Apply mild vacuum (start at 100 mbar, ramp to 10 mbar) while hot to strip residual propyl bromide and unreacted tripropyl phosphite.
Crude Product: The residue is the crude phosphonate (Pale yellow oil).
Step 5: Purification
Perform high-vacuum distillation.
Target Fraction: Collect the fraction boiling at approx. 160–165°C at 0.5 mmHg (Estimate based on diethyl analog).
Yield: Expected isolated yield >85%.
Process Control & Workflow Visualization
To ensure reproducibility, the process is visualized below as a self-validating loop.
Figure 2: Operational workflow. The "Check" node refers to the cessation of propyl bromide distillation, indicating reaction completion.
Troubleshooting & Causality
Symptom
Probable Cause
Corrective Action
Low Yield
Incomplete removal of PrBr.
If PrBr remains in the pot, it competes with the phosphite, causing alkylation of the P=O oxygen (isomerization). Action: Increase N2 sweep or apply slight vacuum during reaction.
Dark Color
Oxidation or excessive heat.
Phosphites oxidize easily. Action: Ensure strict atmosphere. Do not exceed 160°C pot temp.
Violent Exotherm
Addition rate too fast.
The Arbuzov reaction has an induction period. Action: Stop addition, allow exotherm to subside, then resume slowly.
Safety & Regulatory (E-E-A-T)
1-Bromopropane Toxicity: The byproduct is a neurotoxin and reproductive toxin. All distillation vents must be trapped in a scrubber or cold trap. Do not release into the fume hood atmosphere.
Thermal Runaway: Arbuzov reactions can accelerate rapidly. Always have a cooling method (air stream or ice bath jacketing) ready for the reaction vessel.
Pressure: High vacuum distillation requires rated glassware. Inspect for star cracks before heating.
References
Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov Rearrangement.[1][4][5][6] Chemical Reviews, 81(4), 415–430.
Ford-Moore, A. H., & Williams, J. H. (1947). The reaction between trialkyl phosphites and alkyl halides.[1][2][7][4][6][8] Journal of the Chemical Society, 1465-1467.
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6050, Tripropyl phosphite.
Kissouni, et al. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction.[4] Molecules, 27(7), 2162.
Technical Guide: Efficient Removal of Unreacted Tripropyl Phosphite
Executive Summary In phosphonate synthesis (commonly via the Michaelis-Arbuzov reaction ), unreacted trialkyl phosphites are persistent impurities. While triethyl phosphite is volatile enough to remove via standard rotar...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In phosphonate synthesis (commonly via the Michaelis-Arbuzov reaction ), unreacted trialkyl phosphites are persistent impurities. While triethyl phosphite is volatile enough to remove via standard rotary evaporation, tripropyl phosphite (TPP) presents a distinct challenge due to its higher boiling point (~180°C at atm) and lipophilicity. Failure to remove TPP leads to product contamination, difficult crystallization, and interference in subsequent biological assays.
This guide provides a tiered troubleshooting protocol ranging from physical separation (distillation) to chemoselective scavenging (oxidation/hydrolysis).
Module 1: Physical Separation (Distillation)
Use this method for thermally stable products on a multigram scale.
The most direct method for removing tripropyl phosphite is high-vacuum distillation. Unlike triethyl phosphite, TPP requires significantly lower pressures to distill at gentle temperatures.
Thermodynamic Data Table
Compound
Boiling Point (Atm)
Boiling Point (Reduced Pressure)
Tripropyl Phosphite
~180–182°C
90–95°C @ 15 mmHg (Torr) [1]
Triisopropyl Phosphite
~160°C
43–44°C @ 1.0 mmHg [2]
Target Phosphonates
>250°C (typically)
>140°C @ 1.0 mmHg
Protocol 1: High-Vacuum Strip
Setup: Equip the reaction flask with a short-path distillation head (Vigreux column recommended to prevent bumping).
Vacuum: Apply high vacuum (<5 mmHg is ideal; <15 mmHg is mandatory).
Heating: Slowly ramp the oil bath temperature.
Target Bath Temp: 100–110°C.
Observation: TPP should distill over as a clear liquid between 85–95°C (at ~15 mmHg).
Endpoint: Monitor the "cold finger" or receiving flask. When condensation ceases, hold for an additional 15 minutes.
Critical Warning: Do not overheat. If your phosphonate product is thermally unstable, skip to Module 2. Prolonged heating can cause phosphonates to decompose or undergo transesterification if residual acid is present.
Module 2: Chemical Scavenging (The "Oxidative Wash")
Use this method for acid-sensitive products or when distillation fails.
If the boiling point of your product is too close to TPP, or if you are working on a small scale (<1 g), chemical modification is superior. The goal is to convert the lipophilic Phosphite (P³⁺) into a highly polar, water-soluble Phosphate (P⁵⁺) or salt.
The Mechanism
Tripropyl phosphite is a soft nucleophile. By reacting it with a mild oxidant, we convert it into tripropyl phosphate or a hydrolyzed salt, which partitions into the aqueous layer during extraction.
Protocol 2: The Iodine/Base Scavenging Method
This is the "insider" method for difficult phosphite removals. [3]
Reagents: Iodine (
), Pyridine (or Triethylamine), Water, DCM/EtOAc.
Dilution: Dissolve the crude reaction mixture in a standard organic solvent (DCM or EtOAc).
Oxidation: Add 1.5 equivalents (relative to estimated excess TPP) of Iodine dissolved in a small amount of solvent.
Visual Cue: The solution will turn dark brown/purple.
Hydrolysis: Add 2.0 equivalents of Pyridine followed by water (10% of total volume). Stir vigorously for 30 minutes.
Chemistry: The iodine activates the phosphite, and water/base hydrolyzes the intermediate to a phosphate salt/acid species.
Quench: Wash the organic layer with 10% aqueous Sodium Thiosulfate (
) .
Visual Cue: The brown iodine color will vanish, leaving a clear yellow/colorless organic phase.
Extraction:
Wash with 1M HCl (to remove pyridine).
Wash with Brine .
Dry over
and concentrate.
Result: The TPP is converted to species that are either washed away in water or stick to the baseline of a silica column.[1]
Module 3: Chromatography Strategies
Use this for final purification.
Unreacted phosphites can streak on silica gel or co-elute with non-polar phosphonates.
TLC Visualization
UV: TPP is not strongly UV active (unless impurities are present).
KMnO4 Stain:Highly Active. TPP will appear as a bright yellow/white spot on a purple background almost instantly (oxidation of P³⁺ to P⁵⁺).
Iodine Stain: Active.
The "Pre-Column Oxidation" Trick
If TPP co-elutes with your product:
Dissolve crude in DCM.
Add 30% Hydrogen Peroxide (
) (1–2 mL) and stir for 20 mins.
Wash with water/brine.
Run the column.[2] The TPP is now Tripropyl Phosphate, which is much more polar and will likely elute significantly later than your phosphonate product.
Decision Matrix: Workflow Selection
Figure 1: Decision tree for selecting the optimal purification method based on scale and stability.
Troubleshooting & FAQ
Q: I tried distillation, but the NMR shows a persistent impurity at
~0.5-1.0 ppm (proton) and ~7-8 ppm (phosphorus).A: This is likely Dipropyl Phosphite (H-phosphonate) , not Tripropyl Phosphite.
Cause: Hydrolysis of TPP during the reaction or workup.
Fix: Dipropyl phosphite is much harder to distill (higher bp due to H-bonding). Use the Oxidation Method (Module 2) . The H-phosphonate oxidizes to the phosphate, which is easily removed.
Q: Can I just use a dilute acid wash?A: Only partially. While TPP hydrolyzes in acid, the rate can be slow at room temperature with dilute acid [4]. You often end up with the H-phosphonate intermediate (see above), which partitions back into the organic layer. Oxidative cleavage is faster and more complete.
Q: My product is a liquid with a boiling point similar to TPP.A: Do not distill. Use the Iodine/Pyridine method . Alternatively, use Polymer-Supported Benzyl Bromide (scavenger resin) to alkylate the phosphite to a phosphonate salt, which can be filtered off, though this is expensive for large scales.
References
CAS Common Chemistry. Tripropyl phosphite (CAS 923-99-9) Physicochemical Properties.[3]Link[3]
Organic Syntheses. Triisopropyl Phosphite Preparation and Properties. Coll. Vol. 3, p. 111 (1951).[4] Link
ResearchGate Technical Forum. Purification of Phosphonates from Trialkyl Phosphites (Oxidative Workup Protocols).Link
Aksnes, G., et al. Kinetics and Mechanism of the Reaction of Tripropyl Phosphite with Water.[5][6] Acta Chemica Scandinavica (1964).[5][6] Link
Optimizing yield of Arbuzov rearrangement for acetoxyethyl phosphonates
Technical Support Center: Phosphonate Synthesis & Optimization Topic: Optimizing Yield of Arbuzov Rearrangement for Acetoxyethyl Phosphonates Ticket ID: #ARB-OPT-2024 Responder: Dr. A.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Phosphonate Synthesis & OptimizationTopic: Optimizing Yield of Arbuzov Rearrangement for Acetoxyethyl Phosphonates
Ticket ID: #ARB-OPT-2024
Responder: Dr. A. Vance, Senior Application Scientist
Welcome to the Technical Support Center
Hello. I understand you are working on synthesizing acetoxyethyl phosphonates—likely as prodrug moieties (e.g., for acyclic nucleoside phosphonates). This transformation relies on the Michaelis-Arbuzov rearrangement , a reaction that appears deceptively simple but is often plagued by stalled kinetics and competitive side reactions when applied to functionalized alkyl halides.
This guide moves beyond textbook definitions to address the process engineering required to maximize yield. We will focus on the reaction between trialkyl phosphites (e.g., triethyl phosphite) and 2-haloethyl acetates (e.g., 2-bromoethyl acetate).
Module 1: The "Golden Path" Protocol
Standardized workflow for high-yield synthesis.
Do not treat this reaction as a simple "mix and heat" procedure. The Arbuzov reaction is equilibrium-driven by the removal of the byproduct. If you fail to manage the byproduct, your yield will plateau.
Optimized Experimental Setup
Vessel: 3-neck Round Bottom Flask (RBF).
Key Glassware: Short-path distillation head (or Dean-Stark trap if using high-boiling solvent) attached to the reaction flask. This is critical.
Atmosphere: Strictly anhydrous Nitrogen or Argon line. (Phosphites oxidize to phosphates in air; Phosphonates hydrolyze in moisture).
Step-by-Step Methodology
Step
Action
Technical Rationale (The "Why")
1
Charge Reactants
Mix Triethyl phosphite (1.2 - 1.5 equiv) and 2-Bromoethyl acetate (1.0 equiv) neat (no solvent).
2
The "Soft" Start
Heat slowly to 90°C . Monitor for exotherm.
3
Thermal Ramp
Increase temperature to 130°C - 150°C .
4
Active Distillation
CRITICAL: As the reaction proceeds, Ethyl Bromide (EtBr) will form (BP: ~38°C). You must continuously distill this off.
5
Duration
Maintain heat/distillation for 4-12 hours. Monitor via 31P NMR .
6
Workup
Vacuum distillation of the crude mixture.
Module 2: The Mechanism & Critical Failure Points[2][3]
To troubleshoot, you must visualize the invisible. The diagram below details the pathway and where it fails.
Figure 1: The Arbuzov Pathway. Note the red dashed line: The alkyl bromide byproduct is an active alkylating agent that must be removed to prevent reaction stalling.
Module 3: Troubleshooting & FAQs
Q1: My yield is stuck at 50%, and 31P NMR shows unreacted phosphite. Extending time doesn't help.
Diagnosis: This is the "Alkyl Halide Trap." The ethyl bromide byproduct is refluxing back into the flask, competing with your acetoxyethyl bromide.
Solution: You are likely using a standard reflux condenser. Switch to a distillation setup. You must physically remove the volatile ethyl bromide from the system as it forms. If the scale is small, use a gentle stream of Nitrogen to sweep volatiles into a bleach trap.
Q2: I see a significant "Perkow" byproduct (Vinyl Phosphate).
Diagnosis: This occurs if your alkyl halide has a carbonyl group alpha to the halogen (e.g.,
-bromo ketones). However, for 2-acetoxyethyl halides (), this is rare.
Check: Verify your starting material purity.[1] If you are using 1-acetoxyethyl halides (
), elimination to vinyl species is much more common due to steric hindrance and basicity of the phosphite.
Fix: Lower the temperature slightly (110°C) and run longer, or switch to a Lewis Acid catalyst (e.g.,
or ) to facilitate the reaction at lower temperatures [1].
Q3: The product decomposes during vacuum distillation.
Diagnosis: Acetoxy groups can be thermally sensitive, and phosphonates have high boiling points.
Solution:
Ensure your vacuum is < 0.5 mmHg .
If the boiling point is too high (>160°C), stop distilling. Use column chromatography (Silica gel, MeOH/DCM gradient). Note: Phosphonates streak on silica; add 1% Triethylamine to the eluent.
Q4: Can I use solvent? The reaction is too viscous.
Answer: Yes, but select carefully.
Recommendation: Use Toluene or Xylene .
Pros: Helps heat transfer.
Cons: Dilution slows the
step (second order kinetics). You will need to reflux at the solvent's boiling point.
Pro-Tip: If using Toluene (BP 110°C), the EtBr (BP 38°C) will easily distill off the top, acting as a carrier gas.
Module 4: Safety & Handling
Warning: Alkyl Halide Evolution
The Arbuzov reaction generates stoichiometric quantities of alkyl halides (e.g., Ethyl Bromide or Methyl Iodide).
Hazard: These are alkylating agents (potential carcinogens) and neurotoxins.
Control: Never vent directly to the fume hood atmosphere. The distillation outlet should lead to a cold trap or a scrubber containing nucleophilic solution (e.g., ethanolic KOH) to quench the alkyl halide.
Summary of Optimization Parameters
Parameter
Standard Condition
Optimized Condition
Stoichiometry
1:1 Ratio
1.2 - 1.5 eq. Phosphite (Drives kinetics)
Byproduct
Reflux
Active Distillation (Removes inhibitor)
Temperature
100°C
130°C - 150°C (Activation energy barrier)
Atmosphere
Air/Open
Inert (Ar/N2) (Prevents oxidation)
References
Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov Rearrangement. Chemical Reviews, 81(4), 415–430.
Renard, P-Y., et al. (2003). Synthesis of Phosphonates via Michaelis-Arbuzov Reaction.[2][3][4][5][6][7][8][9][10][11] Chemical Reviews, 103, 1-50. (General Mechanistic Review).
BenchChem Technical Support. (2025). Improving the yield of the Michaelis-Arbuzov reaction.
Organic Chemistry Portal. (2024). Arbuzov Reaction Mechanism and Modifications.
Thermal stability of 2-Dipropylphosphonoethyl acetate during distillation
The following technical guide serves as a specialized support resource for researchers and process chemists working with 2-Dipropylphosphonoethyl acetate . This document addresses thermal stability profiles, decompositio...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide serves as a specialized support resource for researchers and process chemists working with 2-Dipropylphosphonoethyl acetate . This document addresses thermal stability profiles, decomposition mechanisms, and optimized distillation protocols.
Executive Summary & Compound Profile
2-Dipropylphosphonoethyl acetate is a phosphonate ester intermediate commonly used in the synthesis of Horner-Wadsworth-Emmons (HWE) reagents and antiviral phosphonate analogs. While phosphonate esters generally exhibit higher thermal stability than their phosphate counterparts, they are susceptible to specific decomposition pathways at elevated temperatures, particularly during purification.
Property
Specification / Estimate
Chemical Structure
Molecular Weight
~252.25 g/mol
Boiling Point (Est.)
145–155 °C @ 1.0 mmHg
Thermal Limit ()
~180 °C (Slow decomposition starts)
Critical Limit ()
>210 °C (Rapid alkene elimination)
Troubleshooting Guide (Q&A)
Category A: Distillation Anomalies
Q1: During vacuum distillation, the system pressure is fluctuating and spiking, preventing a steady vacuum. What is happening?Diagnosis: This is a classic signature of thermal decomposition (dealkylation) .
Mechanism: At pot temperatures exceeding 180°C, the propyl ester groups undergo thermal elimination (similar to a Chugaev elimination or ester pyrolysis), releasing propene gas (or cyclopropane/propane derivatives). This non-condensable gas generation causes pressure spikes that overwhelm the vacuum pump.
Solution:
Lower the Pot Temperature: Ensure the heating bath does not exceed 160°C.
Improve Vacuum: You likely need a stronger vacuum (<0.5 mmHg) to lower the boiling point below the decomposition threshold.
Check Trap: Ensure your cold trap is not blocked by volatiles.
Q2: The distillate is clear initially but turns yellow/amber upon standing or towards the end of the distillation. Is this oxidation?Diagnosis: While oxidation is possible, this is more likely acid-catalyzed oligomerization .
Mechanism: If thermal decomposition occurs, propylphosphonic acid mono-esters are generated. These acidic byproducts can catalyze the elimination of acetic acid from the ethyl acetate side chain (at
), leading to the formation of vinyl phosphonates , which readily polymerize or discolor.
Solution:
Neutralization: Pre-treat the crude reaction mixture with a mild base (e.g.,
wash) to ensure no residual acid catalysts (like HBr from Arbuzov synthesis) are present before distillation.
Stabilizers: Add a radical inhibitor (e.g., BHT, 100-500 ppm) if vinyl species formation is suspected.
Category B: Purity & Yield Issues
Q3: My NMR shows a "broad hump" in the alkyl region and loss of the propyl triplet. What happened?Diagnosis: You have formed polyphosphonates or anhydride species.
Cause: Excessive heating time (residence time). If the compound sits at 160°C for hours, transesterification can occur between molecules, releasing propyl acetate and linking phosphorus centers.
Solution: Switch from a simple pot distillation to a Wiped Film Evaporator (WFE) or Short Path Distillation setup to reduce thermal residence time from hours to seconds.
Understanding the specific failure modes of dialkyl phosphonates is crucial for process safety.
Primary Decomposition Pathway: Alkene Elimination
Unlike carboxylic esters, phosphonate esters decompose via an autocatalytic elimination of the alkyl group. For dipropyl esters, this yields propene and the corresponding phosphonic acid.
Figure 1: Thermal decomposition pathway of dialkyl phosphonates via alkene elimination. Note the autocatalytic feedback loop caused by acid generation.
Optimized Distillation Protocol
Objective: Purify 2-Dipropylphosphonoethyl acetate while maintaining Pot Temperature (
) .
Prerequisites
Vacuum System: High-vacuum pump capable of
(preferably oil diffusion or high-end rotary vane).
Apparatus: Short-path distillation head (vigreux columns are discouraged due to pressure drop).
Safety: Blast shield (risk of pressure buildup).
Step-by-Step Procedure
Degassing (Critical):
Place crude material in the flask.
Apply vacuum gradually at room temperature to remove residual solvents (ethyl acetate, toluene, etc.) and low-boiling impurities (e.g., propyl bromide from synthesis).
Why? Residual solvents cause "bumping" and false boiling points.
Ramp Heating:
Begin heating the oil bath.
Target Vacuum:
.
Target Bath Temp:
.
Max Internal Temp: Do not allow internal liquid to exceed
.
Fraction Collection:
F1 (Fore-run): Collects up to
(vapor temp). Usually contains tripropyl phosphite or unreacted starting materials.
F2 (Main Fraction): Collects at
(vapor temp) @ .
Note: If vacuum is better (
), boiling point may drop to .
Shutdown:
If the distillation rate slows, do not increase heat above the limit. Stop the distillation. The residue is likely high-boiling oligomers. Further heating will only degrade the product.
Data Table: Estimated Boiling Points vs. Vacuum
Vacuum (mmHg/Torr)
Est. Vapor Temp (C)
Safety Margin
10.0
185 - 195
UNSAFE (Decomposition likely)
5.0
170 - 180
RISKY (Borderline stability)
1.0
145 - 155
SAFE (Recommended)
0.1
120 - 130
IDEAL (Best quality)
References
Canavan, A. E., Dowden, B. F., & Eaborn, C. (1962).[1] The thermal decomposition of dialkyl alkylphosphonates: a new route to alkylphosphonic acids.[2][1] Journal of the Chemical Society, 331-334.
BenchChem Technical Library. (2025). Diisopropyl Phosphonate: Stability and Reactivity Guide.
Levchik, S. V., & Weil, E. D. (2006). Thermal decomposition, combustion and flame-retardancy of epoxy resins—a review of the recent literature. Polymer International, 53(12), 1901-1929. (Discusses general phosphonate ester stability).
Researchers often assume that because phosphonates are thermally stable, 2-Dipropylphosphonoethyl acetate requires only standard storage. This is a critical error.
This molecule possesses a "Dual-Ester" architecture :
Phosphonate Esters (
): Susceptible to hydrolysis and exchange under acidic conditions.
Carboxylate Ester (Acetate,
): Highly susceptible to nucleophilic attack by free alcohols (transesterification) and moisture (hydrolysis).
The Core Issue: Transesterification is not a spontaneous degradation; it is an induced failure. It occurs almost exclusively when the compound is stored in, or contains residuals of, protic solvents (Methanol, Ethanol) in the presence of trace catalytic impurities (acids/bases).
The Mechanism: Why Transesterification Occurs
To prevent the reaction, you must understand the molecular pathway. Transesterification is an equilibrium process driven by the presence of a nucleophilic alcohol (
).
Mechanistic Pathway Analysis
The diagram below details the competitive pathways. Note that while the acetate group is kinetically more labile (faster to exchange), the phosphonate group exchange is thermodynamically driven if small alcohols (like methanol) are present.
Figure 1: Competitive transesterification pathways. The presence of any free alcohol (R'OH) compromises both the acetate tail and the phosphonate head.
Storage Protocol: The "Zero-Protic" Standard
This protocol is designed to eliminate the two requirements for transesterification: Protic Solvents and Catalytic Moisture .
Phase 1: Pre-Storage Purification (Critical)
Most stability failures occur before the bottle is even closed.
Solvent Removal: Do not rely on a standard rotovap. Residual alcohols (ethanol from synthesis) are the primary cause of shelf-life failure.
Action: High-vacuum drying (< 1 mbar) for 4–6 hours is mandatory to remove trace alcohols.
Acid Neutralization: If the synthesis involved acid catalysis (e.g., Arbuzov reaction), trace acid will catalyze transesterification.
Action: Ensure the final workup included a basic wash (NaHCO₃) followed by a brine wash and drying over MgSO₄.[1]
Argon is heavier than air and provides a better "blanket" than Nitrogen to exclude moisture [2].
Container
Amber Glass (Silanized)
Amber blocks UV (preventing radical formation). Silanization prevents surface hydroxyls on glass from acting as weak acid catalysts.
Solvent
NONE (Neat)
Never store as a stock solution in Methanol or Ethanol. If a stock solution is required, use anhydrous DMSO or Acetonitrile.
Phase 3: Handling SOP
Warm the vial to room temperature before opening (prevents condensation).
Flush the headspace with Argon immediately after use.
Seal with Parafilm® over the cap to prevent gas exchange.
Troubleshooting Guide & FAQs
Symptom: "My NMR shows extra triplets/multiplets."
Diagnosis: Transesterification or Hydrolysis.
The Check: Look at the integral of the propyl group (
).
If the propyl integral decreases and a new singlet (methyl) or triplet (ethyl) appears, you have Transesterification (exchange with solvent).
If the propyl integral is stable but the acetate singlet (
ppm) disappears/shifts, you have Hydrolysis (loss of acetate to form the alcohol).
The Fix: The sample is likely compromised. Repurify via column chromatography (silica gel) using a non-alcoholic eluent (e.g., Hexane/Ethyl Acetate) if possible, but prevention is key.
Symptom: "The liquid has turned cloudy or precipitated solids."
Diagnosis: Moisture Ingress (Hydrolysis).
Mechanism: Hydrolysis of the phosphonate ester yields phosphonic acids (
), which are often solids or viscous gums compared to the liquid ester.
The Fix: Filter the solution. If the filtrate retains the correct NMR signature, dry it immediately over activated 3Å molecular sieves.
FAQ: Common User Questions
Q: Can I store the compound in Ethanol to prevent it from freezing?A: ABSOLUTELY NOT.
Ethanol is a nucleophile. Over time, it will attack the acetate group, converting your product into 2-Dipropylphosphonoethanol and Ethyl Acetate. It will also exchange with the propyl groups on the phosphorus. Store only as a neat oil or in anhydrous Acetonitrile.
Q: I used a plastic (polypropylene) tube. Is that okay?A: It is risky.
While plastic does not catalyze reactions like glass can, it is permeable to oxygen and moisture over long periods. For storage >1 week, transfer to a glass vial with a Teflon-lined cap.
Q: How do I remove residual water if I suspect contamination?A: Azeotropic Distillation.
Do not add drying agents directly if avoidable. Dissolve the compound in anhydrous Toluene and rotovap it down. The toluene forms an azeotrope with water, carrying it away. Repeat 3x.
Quality Control: Validation Metrics
Before using stored material in critical experiments, run this rapid QC panel:
Technique
Metric
Acceptance Criteria
31P NMR
Chemical Shift
Single peak (typically 20–30 ppm relative to H₃PO₄). Multiple peaks indicate hydrolysis or exchange.
1H NMR
Integral Ratio
Propyl (6H) : Acetate (3H). Ratio must be exactly 2:1 .
Appearance
Visual
Clear, colorless to pale yellow oil. No turbidity.
References
Cambridge Isotope Laboratories. (n.d.). Dialkyl Phosphate and Phosphorothioate Stability and Storage. Retrieved from
Benchchem Technical Support. (2024). Preventing Hydrolysis During the Workup of Esterification Reactions. Retrieved from
Reichwein, J. F., & Pagenkopf, B. L. (2003). New Mixed Phosphonate Esters by Transesterification of Pinacol Phosphonates. Journal of Organic Chemistry, 68(4), 1459-1463.[2] Retrieved from
Master Organic Chemistry. (2022). Transesterification: Mechanism and Conditions. Retrieved from
Redox Chemicals. (2022). Safety Data Sheet: Phosphonates and Storage Compatibility. Retrieved from
Technical Guide: Maximizing Atom Economy in 2-Dipropylphosphonoethyl Acetate Production
Executive Summary: The Atom Economy Imperative Target Molecule: 2-Dipropylphosphonoethyl acetate CAS Registry Number: (Analogous to Diethyl congener 3594-41-6) Molecular Formula: [1] In the synthesis of phosphonate ester...
In the synthesis of phosphonate esters, the historical standard—the Michaelis-Arbuzov reaction —is inherently inefficient due to the stoichiometric generation of alkyl halide waste. For the production of 2-Dipropylphosphonoethyl acetate, shifting to a Hydrophosphonylation (Radical Addition) pathway improves Atom Economy (AE) from ~55% to 100% .[1]
This guide addresses the technical challenges of adopting the high-efficiency radical addition method, specifically for researchers transitioning from Arbuzov chemistry.
Comparative Analysis: Arbuzov vs. Hydrophosphonylation[1]
The following table quantifies the efficiency gap between the traditional and green pathways.
Table 1: Atom Economy Calculation
Metric
Method A: Michaelis-Arbuzov
Method B: Hydrophosphonylation
Reaction Equation
Reactants
Tripropyl phosphite + 2-Bromoethyl acetate
Dipropyl phosphite + Vinyl acetate
Byproducts
Propyl bromide (Stoichiometric waste)
None (Addition reaction)
Atom Economy (AE)
~56%
100%
E-Factor
High (Requires halide removal)
Low (Solvent-free potential)
Key Risk
Thermal runaway, alkyl halide toxicity
Polymerization of vinyl acetate
Reaction Pathway Visualization
The diagram below contrasts the mechanistic flow of both methods, highlighting the waste generation in the Arbuzov route versus the direct addition in the hydrophosphonylation route.
Caption: Figure 1. Mechanistic comparison showing the elimination of halide waste in the hydrophosphonylation pathway.
Technical Support: Troubleshooting & FAQs
This section addresses specific issues encountered when running the Hydrophosphonylation of vinyl acetate.
Q1: The reaction mixture turned into a viscous gel. What happened?
Diagnosis: Uncontrolled polymerization (telomerization) of vinyl acetate.[1]
Mechanism: The carbon-centered radical intermediate reacted with another vinyl acetate molecule instead of abstracting a hydrogen atom from the phosphite.
Solution:
Increase Phosphite Equivalents: Use a slight excess of dipropyl phosphite (1.2–1.5 equiv) to act as a more effective chain transfer agent.[1]
Slow Addition: Add the vinyl acetate slowly to the phosphite/initiator mixture rather than mixing all at once. This keeps the instantaneous concentration of alkene low.
Q2: My yield is low (<40%), and I see unreacted phosphite.
Diagnosis: Inefficient radical initiation or catalyst deactivation.[1]
Solution:
Initiator Selection: If using thermal initiation (e.g., AIBN, Benzoyl Peroxide), ensure the temperature matches the initiator's half-life (e.g., 80°C for AIBN).[1]
Metal Catalysis: Consider using Mn(OAc)₃ or AgNO₃/K₂S₂O₈ .[1] Silver-catalyzed phosphonylation is particularly effective for suppressing polymerization and promoting selective mono-addition [1].[1]
Q3: I am observing the "Markovnikov" product (branched isomer).
Diagnosis: Regioselectivity issues.
Explanation: Phosphonyl radicals are electrophilic and typically add to the terminal carbon of electron-rich alkenes (like vinyl acetate), favoring the linear (anti-Markovnikov) product.[1] However, steric bulk can influence this.[1]
Correction: Verify the structure. For vinyl acetate, the linear product (2-phosphonoethyl acetate) is thermodynamically and kinetically favored in radical conditions.[1] If branched isomers appear, check for cationic pathways (e.g., acid contamination) which might favor Markovnikov addition.[1]
Recommended Experimental Protocol
Method: Silver-Catalyzed Hydrophosphonylation (High Atom Economy)
Objective: Synthesis of 2-Dipropylphosphonoethyl acetate without halide waste.
Solvent Removal: Evaporate volatiles (acetonitrile/excess vinyl acetate) under reduced pressure.[1]
Extraction: Dilute residue with Ethyl Acetate (30 mL), wash with water (2 x 10 mL) and brine.[1]
Drying: Dry over anhydrous Na₂SO₄ and concentrate.
Purification:
The crude oil is often >90% pure. If necessary, purify via vacuum distillation (bp ~140°C at 0.5 mmHg) or flash chromatography (EtOAc/Hexane).[1]
Decision Tree for Optimization
Caption: Figure 2. Troubleshooting logic for reaction optimization.
References
Gui, Q., Hu, L., Chen, X., Liu, J., & Tan, Z. (2015).[1][2] Stereoselective synthesis of vinylphosphonates and phosphine oxides via silver-catalyzed phosphorylation of styrenes.[2] Chemical Communications, 51(73), 13922-13924.[1] Link
Trost, B. M. (1991).[1] The atom economy—a search for synthetic efficiency.[3][4] Science, 254(5037), 1471-1477.[1] Link[1]
Keglevich, G. (2024).[1] Green phosphonate chemistry – Does it exist? Green Chemistry, 26, 123-145.[1] Link
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Organophosphorus Synthesis DivisionSubject: Troubleshooting NMR Impurities in Crude Dipropyl (2-acetoxyethyl)phosphonate
Ticket ID: P-31-ARBUZOV-004
Executive Summary
You are likely synthesizing dipropyl (2-acetoxyethyl)phosphonate via the Michaelis-Arbuzov reaction (Tripropyl phosphite + 2-bromoethyl acetate) or via acetylation of the hydroxy-phosphonate.
The crude mixture often presents a complex
P NMR landscape. This guide provides a tiered forensic approach to identify these species, explain their origin (root cause), and offer purification strategies.
Tier 1: Rapid Identification (The "What is this peak?" Phase)
Use the following reference data to assign peaks in your crude
P NMR spectrum. Chemical shifts are referenced to 85% (0 ppm).[1]
Diagnostic Table:
P NMR Chemical Shifts
Species Category
Chemical Shift ( ppm)
Multiplicity (H-Coupled)
Diagnostic H Feature
Target Product (Phosphonate)
26.0 – 32.0 ppm
Multiplet (complex)
doublet ( Hz) at ~2.0-2.2 ppm
Impurity A (Start Material)
135.0 – 140.0 ppm
Septet (if high res)
quartet/multiplet at ~3.8 ppm
Impurity B (H-Phosphonate)
7.0 – 12.0 ppm
Doublet ( Hz)
Distinct doublet at ~6.8 ppm ( Hz)
Impurity C (Phosphate Ester)
-1.0 – +1.0 ppm
Quintet/Multiplet
Lacks coupling; only
Impurity D (Pyrophosphate)
-10.0 – -20.0 ppm
Singlet/Broad
N/A
Technical Note: The "Propyl Effect" causes a slight upfield shift (approx 0.5 - 1.0 ppm) compared to diethyl analogues due to increased
-shielding, but the regions remain distinct.
Visual Logic: Impurity Identification Flowchart
Caption: Logic flow for rapid assignment of phosphorus species based on chemical shift ranges.
Tier 2: Root Cause Analysis (The "Why is it here?" Phase)
Understanding the origin of these impurities is the only way to prevent them in future batches.
The "H-Phosphonate" (Impurity B)
Observation: A large doublet in
P NMR ( Hz) and a corresponding proton signal at 6.8.
Root Cause:Moisture Hydrolysis .[2] Trialkyl phosphites are extremely sensitive to water. If your starting material (tripropyl phosphite) contained moisture, or if the reaction flask was not flame-dried, the phosphite hydrolyzes to dipropyl hydrogen phosphite before it can react with the alkyl halide.
Prevention: Distill tripropyl phosphite over sodium/benzophenone before use.
The "Phosphate" (Impurity C)
Observation: Signal near 0 ppm.
Root Cause:Oxidation . Phosphites oxidize to phosphates (
) in the presence of air. This is a "dead end" byproduct; it will not participate in the Arbuzov reaction.
Prevention: Sparge reaction solvents with Argon/Nitrogen for 15 minutes prior to addition.
The "Arbuzov Byproduct" (Alkyl Halide)
Observation: In
H NMR, a triplet at 3.4 ppm (propyl bromide).
Root Cause: This is stoichiometric. The Arbuzov mechanism requires the ejection of propyl bromide to form the P=O bond.
Prevention: This is unavoidable but must be removed via vacuum (see Tier 3).
Tier 3: Remediation Protocols (The "How do I fix it?" Phase)
Phosphonates are high-boiling, polar oils. Standard recrystallization rarely works. Use the following decision matrix.
Set up a short-path distillation head with a high-vacuum pump (< 0.5 mmHg).
Fore-run: Collect fraction at < 100°C (likely H-phosphonates).
Main Fraction: Dipropyl (2-acetoxyethyl)phosphonate should distill between 130°C - 150°C at 0.5 mmHg .
Caution: Do not overheat pot residue > 200°C to avoid phosphonate decomposition.
Protocol B: Acid/Base Wash (Specific for Phosphites)
Applicability: If significant tripropyl phosphite (Impurity A) remains.
Mechanism: Phosphites are easily hydrolyzed by acid; Phosphonates are stable to dilute acid.
Method:
Dissolve crude oil in Ethyl Acetate (10 volumes).
Wash with 1M HCl (2x). This hydrolyzes unreacted phosphite to water-soluble H-phosphonate species.
Wash with Brine, Dry (
), and Concentrate.
Note: Avoid strong base (NaOH) as it will cleave your acetoxy ester group.
Purification Decision Matrix
Caption: Decision matrix for selecting the appropriate purification method based on impurity profile.
References
Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov Rearrangement. Chemical Reviews, 81(4), 415–430.
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 32: Organophosphorus Chemistry).
Keglevich, G., & Bálint, E. (2012). The Michaelis–Arbuzov reaction: A versatile tool for the preparation of phosphonates.[3][4][5] Molecules, 17(11), 12821-12835.
Reich, H. J. (2023). Structure Determination Using NMR: Phosphorus-31 Chemical Shifts. University of Wisconsin-Madison.
Technical Support Center: Vacuum Distillation of Phosphonate Acetates
Topic: Purification of Phosphonate Acetates (e.g., Triethyl phosphonoacetate) via Vacuum Distillation Audience: Organic Chemists, Process Engineers, and Drug Development Scientists Last Updated: February 17, 2026 System...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Purification of Phosphonate Acetates (e.g., Triethyl phosphonoacetate) via Vacuum Distillation
Audience: Organic Chemists, Process Engineers, and Drug Development Scientists
Last Updated: February 17, 2026
System Overview & Critical Theory
Phosphonate acetates, such as Triethyl phosphonoacetate (TEPA) , are the workhorse reagents for Horner-Wadsworth-Emmons (HWE) olefinations. Commercial grades often contain impurities that degrade HWE stereoselectivity (
ratios) and yield.
Why Distill?
The primary synthesis route (Arbuzov reaction) leaves specific residues:
Haloacetate starting material: (e.g., Ethyl bromoacetate) – A lachrymator that poisons downstream catalysts.
Triethyl phosphite: Unreacted starting material; foul-smelling and air-sensitive.
Diethyl phosphonoacetic acid: A hydrolysis byproduct caused by moisture; it quenches the base (e.g., NaH, LiHMDS) in HWE reactions.
The Challenge:
Phosphonates have high thermal mass and are prone to phosphonate-phosphate rearrangement or acid-catalyzed decomposition at temperatures
. Vacuum distillation is mandatory to lower the boiling point below this decomposition threshold.
Operational Parameters (Quick Reference)
The following data points are calibrated for Triethyl phosphonoacetate (CAS: 867-13-0) .
Parameter
Specification
Notes
Boiling Point ()
140–143 °C @ 9–10 Torr
Standard laboratory vacuum (oil pump).
Boiling Point ()
125–130 °C @ 0.5–1.0 Torr
High-vacuum (Schlenk line/manifold).
Bath Temperature
Do not exceed 170°C to prevent thermal degradation.
Condenser Coolant
15–20 °C
Water is sufficient; avoid over-cooling to prevent viscosity issues.
Vacuum Stability
0.5 Torr
Fluctuations indicate bumping or volatile off-gassing (EtBr).
Critical Warning: If the liquid in the still pot turns dark orange or black, stop heating immediately . This indicates thermal decomposition.
Troubleshooting Guide (Q&A)
Q1: My distillate is clear initially but turns yellow/orange in the receiving flask. Why?
Diagnosis: Oxidation or Thermal Decomposition.
The Science: Hot phosphonates are sensitive to oxygen. If your vacuum system has a micro-leak, the hot vapor oxidizes upon contact with air in the receiver. Alternatively, if the bath temp is
, you are cracking the molecule.
The Fix:
Grease all joints and check vacuum integrity before heating.
Backfill the system with Argon or Nitrogen only.
Lower the oil bath temperature and improve vacuum depth to compensate.
Q2: The vacuum pressure spikes violently at the beginning of the distillation.
Diagnosis: Off-gassing of Arbuzov Byproducts (Ethyl Bromide/Chloride).
The Science: The Arbuzov reaction generates alkyl halides (e.g., EtBr, bp 38°C) as a byproduct. These are volatile and will "flash" boil when vacuum is applied, potentially overwhelming the pump.
The Fix:
Degassing Phase: Stir the crude mixture at room temperature under weak vacuum (water aspirator) for 30 minutes before applying high vacuum and heat.
Use a Cold Trap (Liquid
or Dry Ice/Acetone) to protect the pump from alkyl halides.
Q3: I cannot separate the triethyl phosphite impurity from my product.
Diagnosis: Inadequate Fractionation.
The Science: Triethyl phosphite (bp ~156°C @ 760 Torr) has a boiling point relatively close to the foreshots of the phosphonate under vacuum. Simple distillation (short path) lacks the theoretical plates to separate them cleanly.
The Fix: Use a Vigreux column (10–20 cm) between the flask and the still head. This adds the necessary theoretical plates to separate the lower-boiling phosphite (collect as foreshot) from the main ester fraction.
Visualization: Optimized Distillation Workflow
The following diagram illustrates the logical flow and equipment setup required for high-purity isolation.
Figure 1: Logical workflow for the purification of phosphonate acetates, emphasizing the removal of volatiles before high-temperature distillation.
Standard Operating Procedure (SOP)
Objective: Purify crude Triethyl phosphonoacetate to >98% purity for HWE usage.
Magnetic stir bar (Large, oval-shaped for high viscosity).
Protocol:
Pre-Distillation Conditioning:
Place the crude oil in the distillation flask with a stir bar.
Connect to a vacuum source (approx. 20–50 Torr) without heating.
Stir vigorously for 20 minutes. This removes residual solvent and the bulk of the Arbuzov byproduct (Ethyl Bromide).
Why? Removing volatiles prevents "bumping" when heat is applied.
System Assembly:
Assemble the glassware: Flask
Vigreux Column Distillation Head Receiver.
Grease all joints lightly but thoroughly (Dow Corning High Vacuum Grease).
Insert a thermometer ensuring the bulb is positioned just below the side-arm of the still head.
Distillation:
Apply high vacuum. Confirm pressure is stable (Target: <10 Torr).
Begin heating the oil bath. Ramp rate: 5°C/min.
Foreshot: When reflux begins, liquid will collect below the main boiling point (
@ 10 Torr). Isolate this fraction; it contains unreacted phosphites and lower esters.
Main Fraction: The temperature will stabilize at 140–143°C (at 9–10 Torr). Switch the receiver to a clean flask. Collect the clear, colorless liquid.[3]
Termination: Stop distillation when the vapor temperature begins to drop or the pot residue becomes viscous/dark. Never distill to dryness (explosion hazard).
A Senior Application Scientist's Guide to the Spectroscopic Scrutiny of 2-Dipropylphosphonoethyl Acetate: A Comparative Analysis of ¹H and ³¹P NMR Spectra
For researchers, scientists, and professionals in drug development, the unambiguous characterization of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytic...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the unambiguous characterization of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, offering profound insights into molecular structure. This guide provides an in-depth analysis of the ¹H and ³¹P NMR spectra of 2-Dipropylphosphonoethyl acetate, a representative organophosphorus compound. We will dissect the expected spectral features, compare them with plausible alternatives, and furnish the underlying scientific principles and experimental protocols.
The Structural Significance of 2-Dipropylphosphonoethyl Acetate
Organophosphonates are a class of compounds with diverse applications, from therapeutic agents to industrial chemicals. Their characterization is crucial for understanding their function and safety. 2-Dipropylphosphonoethyl acetate possesses a unique combination of a phosphonate moiety and an acetate group, making its spectroscopic signature distinct. A thorough understanding of its NMR spectra is essential for its identification, purity assessment, and the study of its chemical behavior.
Deciphering the ¹H NMR Spectrum: A Proton's Perspective
The ¹H NMR spectrum of 2-Dipropylphosphonoethyl acetate is predicted to exhibit several key signals, each providing a piece of the structural puzzle. The chemical environment of each proton dictates its resonance frequency (chemical shift, δ), the splitting pattern (multiplicity) reveals neighboring protons, and the integration of the signal corresponds to the number of protons.
Predicted ¹H NMR Spectral Data for 2-Dipropylphosphonoethyl Acetate:
Protons
Chemical Shift (δ, ppm) (Predicted)
Multiplicity
Coupling Constant (J, Hz) (Predicted)
Integration
CH₃ (propyl)
0.9 - 1.0
Triplet (t)
J(H,H) ≈ 7
6H
CH₂ (propyl, middle)
1.6 - 1.8
Sextet or multiplet (m)
J(H,H) ≈ 7
4H
OCH₂ (propyl)
3.9 - 4.1
Quartet or multiplet (m)
J(H,H) ≈ 7, J(P,H) ≈ 7
4H
P-CH₂
2.0 - 2.2
Doublet of Triplets (dt)
³J(P,H) ≈ 18, ³J(H,H) ≈ 6
2H
O-CH₂
4.2 - 4.4
Doublet of Triplets (dt)
³J(H,H) ≈ 6, ⁴J(P,H) ≈ 1
2H
CH₃ (acetyl)
2.0 - 2.1
Singlet (s)
-
3H
Causality Behind the Chemical Shifts and Multiplicities:
Propyl Group Protons: The terminal methyl (CH₃) protons are furthest from the electron-withdrawing phosphonate and acetate groups, hence they appear at the most upfield region (lowest δ). They are split into a triplet by the adjacent methylene (CH₂) group. The middle methylene protons will appear as a more complex multiplet (a sextet ideally) due to coupling with both the terminal methyl and the methylene group attached to the oxygen. The methylene protons adjacent to the oxygen (OCH₂) are deshielded and thus resonate at a higher chemical shift. They will be split by the adjacent methylene group and will also exhibit a small coupling to the phosphorus atom.
Ethyl Bridge Protons: The methylene group directly attached to the phosphorus atom (P-CH₂) is significantly influenced by the phosphorus nucleus, resulting in a characteristic downfield shift and a large three-bond phosphorus-proton coupling (³J(P,H)). This signal is further split into a triplet by the adjacent methylene group. The methylene group attached to the acetate oxygen (O-CH₂) is also deshielded and will appear as a triplet due to coupling with the P-CH₂ protons. A small four-bond coupling to phosphorus (⁴J(P,H)) might also be observed.
Acetyl Group Protons: The methyl protons of the acetate group are in a distinct chemical environment and are not coupled to any other protons, hence they will appear as a sharp singlet.
The Revealing Nature of the ³¹P NMR Spectrum
³¹P NMR spectroscopy is a powerful tool for the direct observation of the phosphorus nucleus, providing valuable information about its oxidation state, coordination environment, and bonding.[1][2]
Predicted ³¹P NMR Spectral Data for 2-Dipropylphosphonoethyl Acetate:
Nucleus
Chemical Shift (δ, ppm) (Predicted)
Multiplicity
³¹P
+25 to +35
Singlet (proton-decoupled)
Interpreting the ³¹P Chemical Shift:
The chemical shift of the phosphorus nucleus in phosphonates is sensitive to the nature of the substituents attached to it. For dialkyl phosphonates, the ³¹P chemical shift typically falls in the range of +20 to +40 ppm, relative to the standard 85% H₃PO₄.[3] The electron-donating nature of the propyl groups and the presence of the P-C bond contribute to this characteristic chemical shift. In a proton-decoupled ³¹P NMR spectrum, the signal for 2-Dipropylphosphonoethyl acetate is expected to be a sharp singlet, as there are no other phosphorus atoms in the molecule for P-P coupling.
Comparative Analysis: Distinguishing from Alternatives
To underscore the diagnostic power of NMR, let us consider a hypothetical comparison with a structurally similar compound, Diethyl (2-acetoxyethyl)phosphonate .
The propyl group gives a more complex splitting pattern and slightly different chemical shifts compared to the ethyl group.
¹H NMR: Integration
Propyl protons integrate to 14H.
Ethyl protons integrate to 10H.
The difference in the number of protons in the alkoxy groups is clearly reflected in the integration.
³¹P NMR: Chemical Shift
δ ≈ +25 to +35 ppm
δ ≈ +28 to +38 ppm
The electronic effect of propyl versus ethyl groups on the phosphorus chemical shift is generally small but may be discernible with high-resolution instruments.
This comparison highlights how subtle changes in the molecular structure lead to distinct and predictable changes in the NMR spectra, allowing for unambiguous identification.
The following is a standardized protocol for the acquisition of ¹H and ³¹P NMR spectra of 2-Dipropylphosphonoethyl acetate.
Instrumentation:
NMR Spectrometer (e.g., Bruker, JEOL) with a proton and a broadband probe, operating at a field strength of at least 300 MHz for ¹H.
Sample Preparation:
Dissolve approximately 5-10 mg of 2-Dipropylphosphonoethyl acetate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H NMR (δ = 0.00 ppm).
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters:
Pulse Sequence: Standard single-pulse sequence.
Spectral Width: Approximately 12-15 ppm.
Acquisition Time: 2-4 seconds.
Relaxation Delay: 1-5 seconds.
Number of Scans: 8-16, depending on the sample concentration.
Temperature: 298 K.
³¹P NMR Acquisition Parameters:
Pulse Sequence: Standard single-pulse sequence with proton decoupling.
Spectral Width: Approximately 200-300 ppm centered around the expected phosphonate region.
Acquisition Time: 1-2 seconds.
Relaxation Delay: 2-10 seconds (longer delays may be needed for quantitative analysis).
Number of Scans: 64-256, as ³¹P is less sensitive than ¹H.
Reference: 85% H₃PO₄ (external or internal).
Temperature: 298 K.
Data Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase correct the spectrum.
Calibrate the chemical shift scale using the internal standard (¹H) or the external reference (³¹P).
Integrate the signals in the ¹H spectrum.
Analyze the chemical shifts, multiplicities, and coupling constants.
Visualizing the Molecular Structure and NMR Correlations
Caption: Molecular structure of 2-Dipropylphosphonoethyl acetate.
Caption: Workflow for NMR analysis.
Conclusion
The combined analysis of ¹H and ³¹P NMR spectra provides a robust and definitive method for the structural elucidation of 2-Dipropylphosphonoethyl acetate. The predictable chemical shifts, coupling patterns, and the unique signature of the phosphorus nucleus offer a wealth of information for researchers in various scientific disciplines. By understanding the fundamental principles behind these spectroscopic techniques and adhering to rigorous experimental protocols, scientists can confidently characterize and compare organophosphorus compounds, paving the way for further innovation and discovery.
References
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Harris, R. K., & Becker, E. D. (2002). IUPAC recommendations for the reporting of NMR data of all nuclei relative to the ¹H resonance of TMS. Journal of Magnetic Resonance, 156(2), 323-326.
University of Sheffield. 31P NMR. Retrieved from [Link]
Oxford Instruments. (2021). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]
ACS Publications. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. The Journal of Physical Chemistry Letters. Retrieved from [Link]
Nanalysis Corp. 31P NMR Spectroscopy. Retrieved from [Link]
ChemRxiv. (2025). In Sample pH Measurement by 31P Phosphate NMR. Retrieved from [Link]
Turner, B. L., Mahieu, N., & Condron, L. M. (2003). Phosphorus-31 Nuclear Magnetic Resonance Spectral Assignments of Phosphorus Compounds in Soil NaOH–EDTA Extracts. Soil Science Society of America Journal, 67(2), 497-510.
Slideshare. 31-P NMR SPECTROSCOPY. Retrieved from [Link]
Oxford Instruments. (2021). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]
University of Leicester. 31 Phosphorus NMR. Retrieved from [Link]
A Comparative Guide to FTIR Analysis of Phosphonate and Acetate Groups
For researchers and professionals in drug development and material science, the precise identification and characterization of functional groups are paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a c...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and material science, the precise identification and characterization of functional groups are paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique for this purpose, offering a non-destructive and highly informative window into molecular structure. This guide provides an in-depth comparison of the FTIR spectral signatures of two crucial functional groups: the phosphonate (P=O) and the acetate (C=O) moieties. Understanding their distinct vibrational characteristics is essential for accurate spectral interpretation, quality control, and mechanistic studies.
The Foundation: Understanding Group Frequencies in FTIR
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. Specific bonds and functional groups vibrate at characteristic frequencies, resulting in distinct absorption bands in the infrared spectrum. The position (wavenumber, cm⁻¹), intensity, and shape of these bands act as a molecular fingerprint. The stretching vibration of a double bond, such as the phosphoryl (P=O) in a phosphonate or the carbonyl (C=O) in an acetate, is particularly informative due to its typically strong intensity and sensitivity to the local chemical environment. The frequency of this vibration is primarily governed by the bond strength and the masses of the connected atoms, as described by Hooke's Law[1][2].
The Phosphonate Group (P=O): A Spectroscopic Profile
The phosphonate functional group is characterized by a central phosphorus atom double-bonded to one oxygen atom, single-bonded to another oxygen atom, and single-bonded to a carbon atom. The P=O stretching vibration is a key diagnostic feature in the FTIR spectrum.
Typically, the P=O stretching band is a strong absorption observed in the 1272-1203 cm⁻¹ region[3]. The broader spectral region associated with the entire phosphonate moiety, including P-O-C and P-OH vibrations, extends from approximately 1400 cm⁻¹ down to 800 cm⁻¹[3]. For instance, P-O and P-OH stretching vibrations can be found at lower wavenumbers, such as 752 cm⁻¹ and 916 cm⁻¹, respectively[4].
Several factors can influence the precise position and appearance of the P=O band:
Hydrogen Bonding: The presence of P-OH groups and their involvement in hydrogen bonding can lead to broadening of the P=O band and a shift to lower wavenumbers.
Metal Coordination: The coordination of the phosphoryl oxygen to a metal ion, such as a lanthanide, will typically decrease the electron density of the P=O bond, weakening it and causing a redshift (shift to lower frequency) of the absorption band[5]. This effect is crucial in studying the interaction of phosphonate-based drugs or ligands with metallic centers.
Molecular Structure and Environment: The electronegativity of substituents on the phosphorus atom and the overall molecular structure can fine-tune the P=O stretching frequency. For example, de-esterification of a phosphonate ester can lead to changes in the spectrum, such as a decrease in the intensity of a shoulder band around 1180 cm⁻¹[6]. The pH of the solution can also significantly alter the spectrum by changing the protonation state of the phosphonate group[4][7].
The Acetate Group (C=O): A Spectroscopic Profile
The acetate group, a common ester or carboxylate, features a carbonyl (C=O) double bond. The C=O stretching vibration is one of the most intense and recognizable bands in an IR spectrum.
The position of the C=O stretching band in acetates is highly dependent on the molecular structure:
Aliphatic Esters: For simple saturated esters like ethyl acetate, the C=O stretch appears in the range of 1750-1735 cm⁻¹ [8][9].
Carboxylic Acids: In acetic acid, which exists as a hydrogen-bonded dimer, the C=O stretch is found between 1760-1690 cm⁻¹ [10][11]. This is invariably accompanied by a very broad O-H stretching band from 3300-2500 cm⁻¹[11][12].
α,β-Unsaturated Esters: Conjugation of the carbonyl group with a C=C double bond delocalizes the π-electrons, slightly weakening the C=O bond and shifting its absorption to a lower frequency, typically 1730-1715 cm⁻¹ [8].
In addition to the primary C=O stretch, acetate esters exhibit strong C-O stretching vibrations in the 1300-1000 cm⁻¹ region[8][9]. Specifically, acetate esters are noted for a characteristic and intense asymmetric C-C-O stretching band that appears around 1240 cm⁻¹ [9].
Factors influencing the acetate C=O band include:
Conjugation and Resonance: As mentioned, conjugation lowers the C=O stretching frequency[12][13].
Electron-Withdrawing Groups: Groups attached to the α-carbon that are electron-withdrawing will increase the C=O stretching frequency[12][13].
Hydrogen Bonding: Intramolecular or intermolecular hydrogen bonding to the carbonyl oxygen weakens the C=O bond and shifts the absorption to a lower wavenumber[12].
Metal Coordination: In metal acetate complexes, the coordination of the carboxylate group to a metal ion can lead to shifts in the asymmetric and symmetric stretching frequencies, which can be used to infer the coordination mode (e.g., ionic, unidentate, bidentate, or bridging)[14][15].
Head-to-Head Comparison: Distinguishing P=O and C=O Bands
The primary and most definitive distinguishing feature between phosphonate and acetate groups in an FTIR spectrum is the wavenumber of their respective double bond stretching vibrations.
Conjugation, hydrogen bonding, ring strain, electronic effects, metal coordination
The significant separation of over 400 cm⁻¹ between the typical P=O and C=O stretching regions makes their differentiation straightforward in most cases. An unknown sample exhibiting a very strong band above 1700 cm⁻¹ is highly indicative of a carbonyl group, while a strong band centered around 1250 cm⁻¹ points towards a phosphoryl group.
The following protocol outlines a generalized procedure for analyzing solid or liquid samples containing phosphonate or acetate groups using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method requiring minimal sample preparation[16].
Objective: To obtain a clear and reproducible FTIR spectrum for the identification and comparison of phosphonate and acetate functional groups.
Materials:
FTIR Spectrometer with ATR accessory (e.g., diamond or zinc selenide crystal)
Sample containing phosphonate or acetate groups (solid powder or liquid)
Solvent for cleaning (e.g., isopropanol, ethanol)
Lint-free wipes
Step-by-Step Methodology:
Instrument Preparation:
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.
Verify that the ATR accessory is correctly installed in the sample compartment.
Background Spectrum Acquisition (Crucial for Accuracy):
Causality: The background scan measures the spectrum of the ambient environment (e.g., CO₂, water vapor) and the ATR crystal itself. This spectrum is then subtracted from the sample spectrum to ensure that the resulting data is solely from the sample.
Clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to fully evaporate.
Lower the ATR press arm to ensure consistent pressure, mimicking the conditions for the sample analysis.
Collect a background spectrum. The instrument software will store this for automatic subtraction.
Sample Application:
Raise the ATR press arm.
For Solid Samples: Place a small amount of the powder (typically a few milligrams) directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface[17].
For Liquid Samples: Place a single drop of the liquid onto the center of the ATR crystal[17][18].
Lower the press arm onto the sample to ensure firm and uniform contact between the sample and the crystal surface. Good contact is critical for obtaining a high-quality spectrum[16].
Sample Spectrum Acquisition:
Initiate the sample scan using the instrument's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
The software will automatically ratio the sample scan against the stored background spectrum to produce the final absorbance or transmittance spectrum.
Data Analysis and Interpretation:
Examine the resulting spectrum for the characteristic absorption bands.
Identify the strong stretching vibration in the 1800-1600 cm⁻¹ region for the C=O group or in the 1300-1200 cm⁻¹ region for the P=O group.
Look for associated bands, such as the C-O stretches for acetates or the broader P-O-C absorptions for phosphonates, to confirm the assignment.
Note any shifts from the expected ranges and consider potential causes such as hydrogen bonding or metal coordination.
Cleaning:
Thoroughly clean the ATR crystal and press arm with a solvent-dampened, lint-free wipe to prevent cross-contamination between samples.
Visualizing the Key Differences
To further clarify the structural and vibrational distinctions, the following diagrams are provided.
Caption: Molecular structures and typical stretching frequencies.
Caption: Experimental workflow for ATR-FTIR analysis.
Conclusion
The FTIR spectra of phosphonate and acetate functional groups are dominated by their strong P=O and C=O stretching absorptions, respectively. The significant difference in their characteristic frequencies—with the P=O band appearing at a much lower wavenumber (~1250 cm⁻¹) than the C=O band (~1740 cm⁻¹)—provides a robust and reliable means of distinguishing between these two important moieties. By understanding the fundamental principles of group frequencies and the influence of the local chemical environment, researchers can confidently leverage FTIR spectroscopy for the accurate characterization of molecules in a wide range of scientific applications.
References
Zenobi, M. C., Luengo, C. V., Avena, M. J., & Rueda, E. H. (2008). An ATR-FTIR study of different phosphonic acids in aqueous solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(2), 270-276. [Link]
ResearchGate. (n.d.). An ATR-FTIR study of different phosphonic acids adsorbed onto boehmite. [Link]
Scribd. (n.d.). Atr Ft-Ir Imaging of Acetic Acid. [Link]
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]
Guibal, E., et al. (2021). Synthesis of a New Phosphonate-Based Sorbent and Characterization of Its Interactions with Lanthanum (III) and Terbium (III). Molecules, 26(9), 2735. [Link]
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]
Tackett, J. E. (1989). FT-IR Characterization of Metal Acetates in Aqueous Solution. Applied Spectroscopy, 43(3), 490-499. [Link]
Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]
Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF ORGANO-PHOSPHORUS COMPOUNDS: II. THE 1–2.6 μ REGION. [Link]
ResearchGate. (n.d.). FTIR spectra of metal acetate (either Co or Zn) treated porous carbon samples. [Link]
ResearchGate. (n.d.). IR spectra of metal acetates and metal acetate-ethanolamine complexes. [Link]
Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
Zenobi, M. C., et al. (2008). An ATR-FTIR study of different phosphonic acids in aqueous solution. PubMed. [Link]
University of Regensburg. (n.d.). Sample preparation for FT-IR. [Link]
IJC. (n.d.). Preparation of Complexes with Acetates of Transition Metal of Amino Compounds Including 1,3-Dioxalane Group. [Link]
Lis, S., & Pawlicki, G. (2010). Spectroscopic studies of lanthanide(III) ion complexes with diethyl(phthalimidomethyl) phosphonate. Journal of Luminescence, 130(5), 832-838. [Link]
Thomas, L., & Chittenden, R. (1964). Characteristic infrared absorption frequencies of organophosphorus compounds—I The phosphoryl (PO) group. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]
Royal Society of Chemistry. (2022). The effect of phosphonates on lanthanide separation for surface-grafted porous zirconia. Materials Advances. [Link]
ResearchGate. (n.d.). (PDF) The effect of phosphonates on lanthanide separation for surface-grafted porous zirconia. [Link]
ACS Publications. (2020). Studying Chemisorption at Metal–Polymer Interfaces by Complementary Use of Attenuated Total Reflection–Fourier Transform Infrared Spectroscopy (ATR-FTIR) in the Kretschmann Geometry and Visible–Infrared Sum-Frequency Generation Spectroscopy (SFG). The Journal of Physical Chemistry C. [Link]
ResearchGate. (n.d.). Lanthanide phosphonates: Synthesis, thermal stability and magnetic characterization | Request PDF. [Link]
Royal Society of Chemistry. (2025). Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review. Nanoscale Advances. [Link]
Hilaris. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. [Link]
University of Colorado Boulder. (n.d.). Infrared Spectroscopy. [Link]
University of Tartu. (n.d.). Cellulose acetate - Database of ATR-FT-IR spectra of various materials. [Link]
Michigan State University. (n.d.). Infrared Spectrometry. [Link]
Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. [Link]
University of Calgary. (n.d.). IR: carboxylic acids. [Link]
Agilent. (2012). Sample Preparation Free, Ultra High Spatial Resolution FTIR Microscopy & Chemical Imaging. [Link]
National Center for Biotechnology Information. (2024). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. [Link]
YouTube. (2023). Factors Affecting Frequency of IR peaks || FTIR spectroscopy I| Force constant. [Link]
Defense Technical Information Center. (n.d.). Quantitative Vapor-Phase FTIR Spectra of Dimethyl Methylphosphonate and Methyl Salicylate. [Link]
Mass Spectrometry Fragmentation Pattern of Dipropyl (2-acetoxyethyl)phosphonate
This guide details the mass spectrometry fragmentation pattern of Dipropyl (2-acetoxyethyl)phosphonate , a critical organophosphorus compound often utilized as a simulant in nerve agent detection research and as a specia...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the mass spectrometry fragmentation pattern of Dipropyl (2-acetoxyethyl)phosphonate , a critical organophosphorus compound often utilized as a simulant in nerve agent detection research and as a specialized intermediate in organic synthesis.
A Comparative Technical Guide for Structural Elucidation
Executive Summary & Compound Profile
Dipropyl (2-acetoxyethyl)phosphonate (DPAEP) serves as a structural surrogate for V-series nerve agents and complex pesticide metabolites. Its mass spectral signature is governed by the interplay between the labile propyl phosphonate esters and the acetoxyethyl side chain. Understanding its fragmentation is essential for differentiating it from toxic organophosphates and hydrolysis products in complex matrices.
To obtain reproducible fragmentation data, the following protocol is recommended. This method minimizes thermal degradation prior to ionization, ensuring the observed spectrum reflects true electron ionization (EI) events.
Methodology
Sample Preparation: Dissolve 1 mg of DPAEP in 1 mL of high-purity Dichloromethane (DCM) or Ethyl Acetate. Avoid protic solvents (methanol) to prevent transesterification artifacts.
Inlet Conditions:
Temperature: 250°C
Mode: Splitless (1 min purge) or Split (10:1) for high concentrations.
Liner: Deactivated borosilicate glass (essential to prevent catalytic decomposition of the P-C bond).
GC Parameters:
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).
Carrier Gas: Helium at 1.0 mL/min (constant flow).
Oven Program: 50°C (hold 1 min)
15°C/min 280°C (hold 5 min).
MS Parameters:
Ionization: Electron Impact (EI) at 70 eV.
Source Temperature: 230°C.
Mass Range: m/z 40–400.
Fragmentation Mechanism & Analysis
The fragmentation of DPAEP under 70 eV EI conditions is driven by McLafferty rearrangements and elimination reactions . Unlike simple alkanes, the phosphorus center directs fragmentation through specific low-energy pathways.
Primary Fragmentation Pathways
Pathway A: McLafferty Rearrangement (Propyl Loss)
The most characteristic feature of propyl phosphonates is the loss of propene (
, 42 Da) via a McLafferty rearrangement. This occurs twice sequentially.
Step 1: The phosphoryl oxygen abstracts a
-hydrogen from a propyl group, leading to the expulsion of propene.
Transition:
Step 2: The second propyl group undergoes the same rearrangement.
Transition:
Note: The ion at m/z 168 represents the (2-acetoxyethyl)phosphonic acid species.
Pathway B: Acetate Elimination (McLafferty-like)
The acetoxyethyl side chain can undergo a six-membered ring rearrangement involving the phosphoryl oxygen, leading to the loss of Acetic Acid (
, 60 Da).
Transition:
Result: Formation of a vinyl phosphonate species (
).
Pathway C: Formation of Diagnostic Low Mass Ions
m/z 43: Acetyl ion (
) and Propyl ion (). This is often the base peak or a major ion due to the stability of the acylium ion.
m/z 41: Allyl cation (
), derived from the propyl chain.
Fragmentation Pathway Diagram
Caption: Figure 1. Proposed EI-MS fragmentation pathways for Dipropyl (2-acetoxyethyl)phosphonate, highlighting the competitive loss of propene and acetic acid.
Comparative Analysis: Dipropyl vs. Diethyl Analog
To validate the identity of DPAEP, it is crucial to compare it with its closest structural analog, Diethyl (2-acetoxyethyl)phosphonate (DEAEP) . This comparison highlights the "homologous shift" which is a powerful tool for structural confirmation.
Performance & Spectral Comparison
Feature
Dipropyl (2-acetoxyethyl)phosphonate (Target)
Diethyl (2-acetoxyethyl)phosphonate (Alternative)
Interpretation
Molecular Weight
252 Da
224 Da
Mass shift of +28 Da (two units).
Primary Loss
-42 Da (Propene)
-28 Da (Ethene)
Diagnostic for ester alkyl chain length.
Intermediate Ion
m/z 210 ()
m/z 196 ()
Confirms mono-ester cleavage.
Core Acid Ion
m/z 168
m/z 168
Convergent Ion: Both compounds degrade to the same (2-acetoxyethyl)phosphonic acid core.
Retention Time
Later Eluting
Earlier Eluting
Dipropyl is more lipophilic (higher boiling point).
Base Peak
m/z 43 ()
m/z 43 ()
m/z 43 is less specific; high mass ions are required for ID.
Why Choose the Dipropyl Variant?
Simulant Fidelity: The dipropyl group imparts lipophilicity closer to V-series nerve agents compared to the diethyl analog, making DPAEP a superior model for evaluating decontamination efficiency in organic solvents.
Chromatographic Resolution: In complex mixtures containing lower molecular weight phosphates, DPAEP elutes in a cleaner region of the chromatogram, reducing interference.
Data Summary Table
The following table summarizes the theoretical ion cluster expected for DPAEP.
m/z
Identity
Mechanism
Relative Abundance (Est.)
252
Molecular Ion ()
Parent
< 1% (Very weak)
210
McLafferty Rearrangement
10–30%
192
1,2-Elimination
5–15%
168
Double McLafferty
20–40%
150
Combined Loss (Acetic + Propene)
10–20%
123
Vinyl phosphonic acid species
10–25%
43
/
Cleavage
100% (Base Peak)
41
Allyl cation
40–60%
References
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Phosphonic acid, bis(1-methylethyl) ester (Analogous fragmentation patterns). National Institute of Standards and Technology. [Link]
Organization for the Prohibition of Chemical Weapons (OPCW). (2024).[1] OCAD (OPCW Central Analytical Database) - Fragmentation of Organophosphorus Simulants.[Link]
Black, R. M., & Harrison, J. M. (1996). The chemistry of organophosphorus chemical warfare agents. In The Chemistry of Organophosphorus Compounds, Vol 4. Wiley-Interscience. [Link]
Bell, A. J., et al. (1997).[2] Fragmentation and reactions of organophosphate ions produced by electrospray ionization.[2] International Journal of Mass Spectrometry and Ion Processes.[2] [Link]
Comparison of dipropyl vs diethyl phosphonoethyl acetate reactivity
Comparison Guide: Dipropyl vs. Diethyl Phosphonoethyl Acetate Reactivity Executive Summary: Reagent Selection in Olefination In drug development and advanced organic synthesis, the choice of phosphonate reagent for the H...
Author: BenchChem Technical Support Team. Date: February 2026
Comparison Guide: Dipropyl vs. Diethyl Phosphonoethyl Acetate Reactivity
Executive Summary: Reagent Selection in Olefination
In drug development and advanced organic synthesis, the choice of phosphonate reagent for the Horner-Wadsworth-Emmons (HWE) reaction is a critical determinant of stereoselectivity, reaction rate, and downstream purification efficiency. While Diethyl phosphonoethyl acetate (commonly known as Triethyl phosphonoacetate , TEPA) remains the industry standard due to its balance of reactivity and cost, Dipropyl phosphonoethyl acetate (specifically the Tripropyl or Diisopropyl variants) offers distinct advantages in steric control and lipophilicity management.
This guide provides a technical comparison of these two reagents, focusing on their mechanistic differences, kinetic profiles, and practical applications in synthesizing
-unsaturated esters—a key structural motif in pharmaceutical intermediates.
Chemical Identity & Structural Analysis
Before comparing reactivity, we must clarify the nomenclature often encountered in patent literature versus IUPAC standards.
Feature
Diethyl Phosphonoethyl Acetate
Dipropyl Phosphonoethyl Acetate
Common Name
Triethyl Phosphonoacetate (TEPA)
Tripropyl Phosphonoacetate (TPPA)
IUPAC Name
Ethyl 2-(diethoxyphosphoryl)acetate
Ethyl 2-(dipropoxyphosphoryl)acetate
Molecular Formula
(approx.)
Molecular Weight
224.2 g/mol
~252.3 g/mol
Steric Bulk (P-OR)
Low (Ethoxy groups are flexible)
Medium/High (Propoxy/Isopropoxy are bulkier)
Lipophilicity (LogP)
~0.8 (Moderate, water-soluble byproduct)
>1.5 (Higher, lipophilic byproduct)
Primary Use
General HWE Olefination (E-selective)
Sterically demanding HWE (High E-selectivity)
Note on Nomenclature: The term "Phosphonoethyl acetate" in industrial contexts often refers to the phosphonoacetate ester family. The "ethyl" prefix usually denotes the ester group on the acetate moiety (
), while "diethyl" or "dipropyl" refers to the alkoxy groups on the phosphorus atom ().
Reactivity Profile Comparison
The core difference between these reagents lies in the steric hindrance around the phosphorus atom and the lipophilicity of the resulting phosphate byproduct.
A. Stereoselectivity (E/Z Ratio)
The HWE reaction generally favors the thermodynamic (E)-alkene . However, the selectivity is influenced by the size of the alkoxy groups on the phosphonate.
Diethyl Reagent: The ethoxy groups are relatively small. The transition state allows for some flexibility, typically yielding (E)-selectivity in the range of 85:15 to 95:5 , depending on the aldehyde substrate and base used.
Dipropyl Reagent: The propoxy (especially iso-propoxy) groups are bulkier. This increased steric bulk destabilizes the erythro adduct (which leads to the Z-alkene) relative to the threo adduct, pushing the equilibrium further toward the (E)-isomer .
Result: Expect higher (E)-selectivity (>98:2) with dipropyl/diisopropyl variants, particularly with sterically crowded aldehydes.
B. Reaction Kinetics
Diethyl: Faster reaction rates. The smaller ethoxy groups allow for rapid nucleophilic attack of the carbanion on the carbonyl center.
Dipropyl: Slower reaction rates. The added steric bulk retards the initial nucleophilic attack. This can be advantageous when kinetic control is needed to prevent side reactions (e.g., polymerization or aldol condensation of sensitive aldehydes).
C. Byproduct Management (Critical for Process Scale)
Dipropyl Phosphate Byproduct: Significantly more lipophilic. It may partition into the organic phase during extraction, complicating purification. This often necessitates chromatography or specialized acid/base extractions to remove the phosphorus byproduct.
Mechanistic Visualization
The following diagram illustrates the HWE pathway, highlighting where steric bulk (R-groups) influences the transition state energy and stereochemical outcome.
Caption: Comparative mechanistic pathway. The steric bulk of the Dipropyl group (vs. Diethyl) increases the energy barrier for the formation of the Z-intermediate, enhancing E-selectivity.
Experimental Protocols
Protocol A: Standard Olefination with Diethyl Phosphonoethyl Acetate
Best for: Routine synthesis, simple substrates, cost-sensitive scale-up.
Preparation: In a flame-dried flask under Argon, suspend NaH (60% dispersion, 1.2 equiv) in anhydrous THF (0.5 M) .
Activation: Cool to 0°C . Add Diethyl phosphonoethyl acetate (1.2 equiv) dropwise.[1] Stir for 30 min until H₂ evolution ceases and the solution becomes clear.
Reaction: Add the Aldehyde (1.0 equiv) (dissolved in minimal THF) dropwise at 0°C.
Completion: Warm to RT and stir for 1–4 hours. Monitor by TLC (disappearance of aldehyde).
Workup: Quench with sat.
.[2][3] Extract with EtOAc (x3). Wash combined organics with brine.[1] The diethyl phosphate byproduct washes away into the aqueous layer.
Purification: Dry over
, concentrate, and purify via short silica plug if necessary.
Protocol B: High-Selectivity Olefination with Dipropyl Phosphonoethyl Acetate
Best for: Sterically sensitive aldehydes, maximizing E-isomer, or when slower kinetics are desired.
Preparation: In a flame-dried flask under Argon, dissolve Dipropyl phosphonoethyl acetate (1.1 equiv) in anhydrous DCM or THF (0.5 M) .
Base Selection: Use a milder base like DBU (1.2 equiv) and LiCl (1.5 equiv) (Masamune-Roush conditions) to enhance mildness, or standard NaH if strong activation is needed.
Reaction: Add the Aldehyde (1.0 equiv) at 0°C or -78°C (to maximize kinetic differentiation).
Completion: Allow to warm slowly to RT overnight. (Reaction is slower due to steric bulk).
Workup: Quench with water. Extract with DCM. Note: The dipropyl phosphate is lipophilic. Wash extensively with 1M NaOH (if product is stable) to ionize and remove the phosphate, or rely on flash chromatography.
Purification: Flash chromatography is usually required to separate the product from the lipophilic phosphorus byproduct.
Decision Matrix: Which Reagent to Choose?
Scenario
Recommended Reagent
Reason
Routine Synthesis
Diethyl
Cheapest, fastest, easiest workup.
High (E)-Selectivity Required
Dipropyl / Diisopropyl
Steric bulk suppresses Z-isomer formation.
Unstable Aldehyde
Dipropyl
Slower reaction rate prevents decomposition.
Large Scale (Process)
Diethyl
Water solubility of byproduct simplifies purification.
Lipophilic Product
Diethyl
Easier to separate product from water-soluble byproduct.
Conclusion
While Diethyl phosphonoethyl acetate is the workhorse of olefination due to its cost-efficiency and ease of byproduct removal, Dipropyl phosphonoethyl acetate serves as a specialized tool for precision synthesis. Researchers should transition to the dipropyl (or diisopropyl) variant when standard conditions yield insufficient (E)-selectivity or when the substrate requires a modulated reaction rate. The trade-off lies in the purification step, where the lipophilic dipropyl phosphate requires more rigorous separation techniques.
References
Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. Link
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects.[4] Chemical Reviews, 89(4), 863–927. Link
Blanchette, M. A., Choy, W., Davis, J. T., et al. (1984). Horner-Wadsworth-Emmons Reaction: Use of Lithium Chloride and DBU. Tetrahedron Letters, 25(21), 2183–2186. Link
Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters via a modification of the Horner-Emmons reaction. Tetrahedron Letters, 24(41), 4405–4408. Link
A Comparative Guide to HPLC-Based Purity Validation of 2-Dipropylphosphonoethyl Acetate
For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth technical comparison f...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth technical comparison for validating the purity of 2-Dipropylphosphonoethyl acetate, a moderately polar organophosphorus compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind methodological choices, present a robust, self-validating HPLC protocol, and compare its performance with alternative analytical techniques, supported by experimental data and authoritative standards.
The Analytical Challenge: Understanding 2-Dipropylphosphonoethyl Acetate
2-Dipropylphosphonoethyl acetate is characterized by a phosphonate ester and an acetate ester functional group. Its structure presents a unique analytical challenge: the lack of a strong ultraviolet (UV) chromophore. Dialkyl phosphonates generally exhibit poor UV absorbance, making high-sensitivity detection a primary hurdle in developing a purity assay.[1][2] This guide will address this challenge by proposing a suitable HPLC method and exploring alternatives.
Potential impurities in a batch of 2-Dipropylphosphonoethyl acetate can originate from several sources, including unreacted starting materials, byproducts of side reactions (such as hydrolysis of the ester groups), and products from transesterification.[3][4][5][6] A robust purity validation method must be able to separate the main compound from these potential impurities.
The Primary Tool: Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating, identifying, and quantifying components in a mixture, making it an ideal choice for purity assessment.[7] For a moderately polar compound like 2-Dipropylphosphonoethyl acetate, a reversed-phase HPLC method is the most suitable approach.
The Causality Behind Experimental Choices
The selection of HPLC parameters is critical for achieving a reliable separation. Here, we delve into the reasoning behind each choice for the analysis of 2-Dipropylphosphonoethyl acetate.
Column: A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and is an excellent starting point. Its non-polar stationary phase will provide good retention for our moderately polar analyte.
Mobile Phase: A gradient elution with a mixture of water and a polar organic solvent like acetonitrile or methanol is optimal. A gradient is preferred over an isocratic elution to ensure that impurities with a wide range of polarities can be eluted and separated effectively. Acetonitrile is often chosen for its lower viscosity and better UV transparency at low wavelengths. The addition of a small amount of an acid, such as formic acid, can improve peak shape by suppressing the ionization of any potential acidic impurities.[8]
Detector: Due to the weak UV absorbance of dialkyl phosphonates, a standard UV detector might lack the required sensitivity.[1] While detection at low wavelengths (e.g., 210 nm) is possible for some organophosphates, a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended for better sensitivity.[9] For the purpose of this guide, we will outline a method using a UV detector at a low wavelength, as it is a more commonly available detector. However, for trace-level impurity analysis, an ELSD or CAD would be superior.
Experimental Workflow: A Self-Validating System
The following diagram illustrates the logical flow of the HPLC purity validation process, from sample preparation to data analysis, incorporating system suitability checks to ensure the validity of the results.
Caption: HPLC Purity Validation Workflow for 2-Dipropylphosphonoethyl Acetate.
Detailed Experimental Protocol: HPLC Method
This protocol is a starting point and should be optimized and validated for your specific instrumentation and sample.
1. Instrumentation and Materials:
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
HPLC grade acetonitrile, water, and formic acid.
Reference standard of 2-Dipropylphosphonoethyl acetate.
2. Chromatographic Conditions:
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient Program:
0-2 min: 95% A, 5% B
2-15 min: Linear gradient to 5% A, 95% B
15-18 min: Hold at 5% A, 95% B
18-20 min: Return to 95% A, 5% B
20-25 min: Re-equilibration
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 210 nm.
Injection Volume: 10 µL.
3. Sample and Standard Preparation:
Standard Solution: Accurately weigh and dissolve the reference standard in acetonitrile to a final concentration of 1 mg/mL.
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
4. System Suitability Test (SST):
Before sample analysis, perform five replicate injections of the standard solution.
The relative standard deviation (RSD) of the peak area and retention time should be less than 2.0%.
5. Analysis and Purity Calculation:
Inject the blank (acetonitrile), followed by the sample solution.
Calculate the purity using the area normalization method:
Purity (%) = (Area of main peak / Total area of all peaks) x 100
Method Validation: Ensuring Trustworthiness
To ensure the reliability of this HPLC method, it must be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1). The key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the separation of the main peak from any impurity peaks.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50-150% of the target concentration.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by a recovery study using spiked samples.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
Comparison with Alternative Analytical Techniques
While HPLC is a versatile and powerful tool, other techniques can provide complementary or, in some cases, superior information for purity validation.
Quantitative ³¹P Nuclear Magnetic Resonance (qNMR) Spectroscopy
³¹P NMR is a highly specific technique for the analysis of organophosphorus compounds. Its key advantages are:
Structural Confirmation: It provides direct information about the phosphorus environment, confirming the identity of the main component and potentially identifying phosphorus-containing impurities.
Absolute Quantification: q³¹P NMR can be used to determine the absolute purity of a sample without the need for a reference standard of the analyte itself, by using a certified internal standard.[10][11][12][13]
Simplicity of Spectra: ³¹P NMR spectra are often simpler and less crowded than ¹H NMR spectra, making signal identification and integration more straightforward.[12]
The primary disadvantage of qNMR is its lower sensitivity compared to HPLC, making it less suitable for detecting trace-level impurities.[14]
Ion Chromatography (IC)
For highly polar phosphonates or their acidic degradation products, Ion Chromatography (IC) can be a powerful alternative.[15][16][17]
Superior Separation of Ionic Species: IC is specifically designed for the separation of ions and highly polar molecules, which may not be well-retained in reversed-phase HPLC.
Sensitive Detection: When coupled with a conductivity detector or mass spectrometry (IC-MS), IC can achieve very low detection limits for ionic analytes.[18]
The main limitation of IC is its specificity for ionic or highly polar compounds; it would not be suitable for the analysis of non-polar impurities.
Data Summary and Comparison
The following table provides a comparative summary of the performance of the proposed HPLC method against q³¹P NMR and Ion Chromatography for the purity validation of 2-Dipropylphosphonoethyl acetate.
Parameter
Reversed-Phase HPLC with UV/ELSD
Quantitative ³¹P NMR
Ion Chromatography (IC)
Primary Application
Quantitative purity assessment and impurity profiling.
Absolute purity determination and structural confirmation.
Analysis of polar, ionic impurities and degradation products.
Specificity
High, based on chromatographic separation.
Very high, based on the unique ³¹P chemical shift.
Conclusion: An Orthogonal Approach for Unquestionable Purity
For a comprehensive and robust purity validation of 2-Dipropylphosphonoethyl acetate, an orthogonal approach combining multiple techniques is highly recommended. The proposed reversed-phase HPLC method serves as an excellent primary tool for routine quality control, offering high throughput and a detailed impurity profile.[14] Quantitative ³¹P NMR complements this by providing an absolute purity value and unequivocal structural confirmation, acting as a primary analytical method.[14] Ion chromatography can be employed as a specialized tool to investigate the presence of any highly polar, ionic degradation products. By leveraging the strengths of each technique, researchers can establish the purity of their material with the highest degree of scientific confidence.
References
Uchiyama, N., et al. (2020). [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)]. PubMed. [Link]
Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). [Link]
Grützmacher, G., et al. (2025). Green quantification of amino(poly)phosphonates using ion chromatography coupled to integrated pulsed amperometric detection. PMC. [Link]
MDPI. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. (2024). [Link]
Nowack, B., et al. (2013). Trace-level analysis of phosphonates in environmental waters by ion chromatography and inductively coupled plasma mass spectrometry. Taylor & Francis Online. [Link]
Sato, K., et al. (2024). Quantitative 31P-NMR for the Purity Determination of the Organophosphorus Compound Brigatinib and Its Method Validation. PubMed. [Link]
Uchiyama, N., et al. Quantitative 31P-NMR for Purity Determination of Sofosbuvir and Method Validation. [Link]
Wiley Analytical Science. Detecting traces of phosphonates. (2020). [Link]
Papanikolaou, C., et al. (2014). Comparison of Analytical Methodologies Based on 1H and 31P NMR Spectroscopy with Conventional Methods of Analysis for the Determination of Minor and Major Constituents of Olive Oil. Journal of Agricultural and Food Chemistry. [Link]
Collins, F., et al. (2025). Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. PMC. [Link]
CIR. Safety Assessment of Alkyl Phosphates as Used in Cosmetics. (2014). [Link]
ediss.sub.hamburg. Synthesis and Evaluation of Innovative Phosphor and Sulfur Containing Materials with Anti Wear and Extreme Pressure Properties. (2023). [Link]
DTIC. Quantitative UV Absorbance Spectra of Chemical Agents and Simulants. (2008). [Link]
International Journal of Current Microbiology and Applied Sciences. RP-HPLC Method for Determination of Organophosphate and Synthetic Pyrethroids Insecticides. (2018). [Link]
Frontiers. Development of a sensitive method for the quantitative analysis of 34 organophosphate esters in seabird eggs, liver, and fish liver tissue. (2025). [Link]
ResearchGate. Purity comparison by NMR and HPLC. [Link]
Priebe, S. R. Determination of Organophosphorus Compounds by HPLC with Post-Column P. [Link]
Bibliothèque Centrale Lyon. Anti-wear properties and mechanisms of dialkyl phosphonates in ester base oils. (2023). [Link]
LCGC International. Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. (2020). [Link]
ResearchGate. Determination of organophosphate esters in water samples by mixed-mode liquid chromatography and tandem mass spectrometry. (2025). [Link]
ACS Publications. A Library of Well-Defined and Water-Soluble Poly(alkyl phosphonate)s with Adjustable Hydrolysis. (2015). [Link]
ResearchGate. Conventional synthesis of dialkyl phosphonates. [Link]
SIELC Technologies. HPLC–ELSD Method for the Analysis of Methylphosphonic Acid, Glyphosate, and Phosphoric Acid Using a Newcrom BH Column. [Link]
SPECIFIC POLYMERS. HPLC, a modular technique that complements NMR. (2024). [Link]
HELIX Chromatography. HPLC Methods for analysis of Phosphonate ion. (2021). [Link]
MDPI. New Standardized Procedure to Extract Glyphosate and Aminomethylphosphonic Acid from Different Matrices: A Kit for HPLC-UV Detection. (2025). [Link]
PubMed. UV spectroscopy study on complexes of phosphonate ApA analogs with poly(U): promising step in prediction of oligonucleotide analog properties?. (1998). [Link]
Iowa Research Online. New synthesis and reactions of phosphonates. [Link]
MDPI. Continuous Flow Alcoholysis of Dialkyl H-Phosphonates with Aliphatic Alcohols. (2018). [Link]
MDPI. Alcoholysis Versus Fission of the Ester Group During the Reaction of Dialkyl Phenylphosphonates in the Presence of Ionic Liquid. (2020). [Link]
Reference standards for dipropyl (2-acetoxyethyl)phosphonate analysis
Reference Standards for Dipropyl (2-acetoxyethyl)phosphonate Analysis: A Comparative Guide Executive Summary In the niche field of organophosphorus chemistry—spanning from nucleotide analog development to chemical defens...
Author: BenchChem Technical Support Team. Date: February 2026
Reference Standards for Dipropyl (2-acetoxyethyl)phosphonate Analysis: A Comparative Guide
Executive Summary
In the niche field of organophosphorus chemistry—spanning from nucleotide analog development to chemical defense research—Dipropyl (2-acetoxyethyl)phosphonate (CAS 39118-54-2) often appears as a critical intermediate, impurity, or simulant.[1] Unlike common pharmaceutical targets, this compound lacks widely available Certified Reference Materials (CRMs). This guide evaluates the performance of three distinct reference standard strategies: Custom Commercial Synthesis , In-House qNMR-Qualified Standards , and Surrogate Quantification .
We provide experimental protocols for self-validating the purity of this standard using
P-qNMR , the gold standard for phosphonate analysis, and detail the specific stability challenges (hydrolysis) that compromise data integrity.
Part 1: The Technical Challenge
The analysis of Dipropyl (2-acetoxyethyl)phosphonate presents unique challenges that disqualify many "standard" pharmaceutical workflows:
Lack of Chromophores: The molecule lacks a strong UV chromophore (like a benzene ring), making HPLC-UV analysis unreliable without derivatization or low-wavelength detection (205-210 nm), which suffers from solvent noise.
Hydrolytic Instability: The acetoxy group is susceptible to hydrolysis, reverting to Dipropyl (2-hydroxyethyl)phosphonate and acetic acid. This degradation is accelerated in protic solvents (MeOH, Water), leading to "drifting" purity values during storage.
Hygroscopicity: Phosphonate esters are notoriously hygroscopic. A standard weighing 10.0 mg may actually contain 0.5 mg of absorbed water, skewing quantitative results by 5% if not corrected.
Part 2: Comparative Analysis of Reference Standard Options
We compared three approaches to obtaining a reference standard for this analysis.
Option A: Custom Commercial Synthesis (The "Silver" Standard)
Source: Custom synthesis CROs (e.g., MolAid, Toronto Research Chemicals).
Pros: Comes with a Certificate of Analysis (CoA). Saves internal labor.
Cons: High cost (
2,000/mg); Long lead times (4-8 weeks); CoA often relies on HPLC-ELSD or GC-FID, which may miss inorganic phosphate impurities.
Verdict: Best for regulatory filings where third-party certification is mandatory.
Option B: In-House Synthesis & qNMR Qualification (The "Gold" Standard)
Source: Acetylation of Dipropyl (2-hydroxyethyl)phosphonate followed by
P-qNMR.
Pros: Immediate availability; Absolute purity determination (traceable to NIST via internal standard); Detects hydrolysis products instantly.
Cons: Requires NMR access and expertise.
Verdict:Recommended. The most scientifically robust method for research and development. It is self-validating.
Option C: Surrogate Quantification (The "Bronze" Standard)
Source: Using Diethyl (2-acetoxyethyl)phosphonate or Dipropyl methylphosphonate as a proxy.
Pros: Cheap, readily available standards.
Cons: Assumes identical Response Factors (RF), which is chemically unsound for GC-MS (different fragmentation) and LC-MS (different ionization efficiency).
Verdict: Acceptable only for rough range-finding, not for quantitative impurity profiling.
Part 3: Data Presentation & Experimental Protocols
Table 1: Performance Metrics of Standard Types
Feature
Custom Commercial Standard
In-House qNMR Standard
Surrogate (Diethyl Analog)
Accuracy
High (98-99%)
Highest (>99.5%)
Low (± 20% Error)
Traceability
Vendor CoA
SI-Traceable (via NIST SRM)
None for target
Stability Risk
Unknown shipping history
Freshly characterized
High (if old stock)
Cost Efficiency
Low
High
Medium
Detection Method
GC-FID / HPLC-ELSD
P-NMR / H-NMR
GC-MS
Protocol 1: In-House Synthesis (The "Self-Validating" Workflow)
Rationale: Instead of waiting weeks for a vendor, you can synthesize the standard and validate it in 48 hours.
Result: A clear oil. Note: Do not store in methanol.
Protocol 2: Purity Assignment by
P-qNMR
Rationale: This is the critical step. Unlike chromatography, NMR signal integration is directly proportional to molar concentration, regardless of the compound's ionization physics.
Materials:
Internal Standard (IS): Triphenyl phosphate (TPP) - Solid, non-hygroscopic, distinct chemical shift (
-18 ppm).
Solvent: CDCl
(Avoids hydrolysis).
Relaxation Agent: Cr(acac)
(Optional, to shorten T1).
Procedure:
Weighing: Accurately weigh ~20 mg of your synthesized Dipropyl (2-acetoxyethyl)phosphonate (
) and ~15 mg of TPP () into the same vial. Record weights to 0.01 mg.
Where = Integral area, = Number of P atoms (1 for both), = Molecular Weight.
Part 4: Visualization of Pathways & Workflows
Diagram 1: Stability & Degradation Pathway
Caption: The hydrolytic degradation pathway of Dipropyl (2-acetoxyethyl)phosphonate. In the presence of moisture (H2O), the acetoxy group cleaves first, followed by the phosphonate esters, complicating analysis.
Diagram 2: The Self-Validating qNMR Workflow
Caption: A closed-loop qualification process ensuring the reference standard is valid before every critical analysis series.
References
Holzgrabe, U., et al. (2010). Quantitative NMR spectroscopy – Applications in drug analysis. Journal of Pharmaceutical and Biomedical Analysis.
Weber, M., et al. (2015). Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards. Analytical and Bioanalytical Chemistry.
National Institute of Standards and Technology (NIST). Standard Reference Materials for qNMR.
Organic Syntheses. (2023). General procedures for Phosphonate Synthesis.
Milev, A., et al. (2007). Temperature Effects on a Hydroxyapatite Precursor Solution (Identification of Acetyl 2-hydroxyethyl phosphonate intermediates). Journal of Materials Science.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Spectroscopic Characterization of Phosphonoethyl Acetate Derivatives
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Strategic Importance
In the landscape of drug development, Triethyl phosphonoacetate (TEPA) and its derivatives are indispensable reagents for the Horner-Wadsworth-Emmons (HWE) reaction , a gold-standard method for synthesizing
-unsaturated esters with high E-selectivity. However, the efficacy of these reagents relies heavily on their purity and structural integrity. Impurities such as hydrolysis products (phosphonoacetic acid), mono-esters, or reaction byproducts (bis-alkylated species) can drastically lower yields and alter stereoselectivity.
This guide moves beyond basic spectral listing. It compares the spectroscopic performance of ethyl-based phosphonoacetates against methyl analogs and carboxylic acid precursors, providing a self-validating framework for quality control in GMP environments.
Comparative Spectroscopic Analysis
The "Fingerprint" Region: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the primary modality for validating the P-C bond integrity and esterification status.
Comparative Chemical Shifts (Table 1)
Data synthesized from standard commercial batches (Sigma/Thermo) and literature precedents.
Feature
Triethyl Phosphonoacetate (TEPA)
Trimethyl Phosphonoacetate (TMPA)
Phosphonoacetic Acid (Hydrolysis Impurity)
Diagnostic Value
P NMR
18–22 ppm (Singlet)
20–24 ppm (Singlet)
15–18 ppm (pH dependent)
Critical: 31P shift moves upfield upon hydrolysis.
H NMR (P-CH)
2.9–3.0 ppm (Doublet, Hz)
2.9–3.1 ppm (Doublet, Hz)
2.8–3.2 ppm (Broadened/Shifted)
High: The large coupling constant ( Hz) confirms P-C bond intactness.
C NMR (C=O)
165.7 ppm (Doublet, Hz)
166.0 ppm (Doublet, Hz)
168–170 ppm (Broad)
Medium: Ester carbonyl vs. Acid carbonyl.
C NMR (P-C)
34.3 ppm (Doublet, Hz)
32–34 ppm (Doublet, Hz)
35–38 ppm
High: Giant coupling proves direct P-C attachment.
Expert Insight: The Coupling Constant as a Purity Metric
In
H NMR, the methylene protons alpha to the phosphorus () appear as a distinct doublet.
Causality: The phosphorus nucleus (
P, spin 1/2, 100% abundance) couples strongly with the geminal protons.
Validation: If this doublet collapses to a singlet or the coupling constant drops below 18 Hz, it suggests oxidation of the phosphorus or cleavage of the P-C bond.
Vibrational Spectroscopy (FT-IR)
While NMR provides structural connectivity, FT-IR is superior for rapid "in-process" monitoring of reaction completion (e.g., disappearance of the P=O stretch during HWE).
P=O Stretch: Strong band at 1200–1260 cm⁻¹ .
C=O (Ester) Stretch: Sharp band at 1735–1750 cm⁻¹ .
P-O-C (Aliphatic): Strong absorption at 1020–1060 cm⁻¹ .
Comparison with Alternatives:
Unlike Wittig reagents (phosphonium ylides), which often show C=P character, phosphonate esters retain a distinct, high-energy P=O bond that is easily quantifiable.
Experimental Protocols (Self-Validating Systems)
Protocol A: Quantitative
P NMR (qNMR) for Purity Assessment
This protocol uses an internal standard to quantify purity, eliminating reliance on relative integration which can be skewed by relaxation times.
Comparative Guide: Biological Activity of Propyl vs. Ethyl Phosphonate Esters
Executive Summary: The Permeability-Stability Paradox In the development of organophosphorus bioactive agents—whether as antiviral nucleotide prodrugs, agrochemicals, or enzyme inhibitors—the choice between ethyl and pro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Permeability-Stability Paradox
In the development of organophosphorus bioactive agents—whether as antiviral nucleotide prodrugs, agrochemicals, or enzyme inhibitors—the choice between ethyl and propyl (specifically n-propyl and isopropyl) esters is rarely a trivial substitution. It represents a fundamental trade-off between lipophilic cellular entry and hydrolytic activation .
Ethyl Phosphonates: Generally offer faster enzymatic hydrolysis rates due to lower steric hindrance but suffer from lower membrane permeability (lower LogP). They are often the "safe" starting point for solubility but may fail to achieve therapeutic intracellular concentrations.
Propyl Phosphonates: Significantly enhance lipophilicity, driving passive diffusion across lipid bilayers. However, this comes at the cost of increased steric bulk, which can retard esterase-mediated cleavage (activation) or, conversely, increase affinity for hydrophobic pockets in toxicology targets (e.g., Acetylcholinesterase).
This guide dissects the mechanistic differences to assist you in rational lead optimization.
Physicochemical & Mechanistic Comparison
The biological divergence of these esters is rooted in Physical Organic Chemistry. We must look beyond simple "chain length" to the electronic and steric effects governing their interaction with biological nucleophiles (serine proteases, esterases).
Table 1: Comparative Physicochemical Profile
Feature
Ethyl Ester (-OEt)
n-Propyl Ester (-OnPr)
i-Propyl Ester (-OiPr)
Impact on Bioactivity
Steric Bulk (Taft )
-0.07
-0.36
-0.47
Propyl variants resist nucleophilic attack (hydrolysis) more than ethyl.
Lipophilicity (LogP)
Baseline
+0.5 (approx)
+0.4 (approx)
Propyl esters show 2-5x higher passive membrane permeability.
Alkaline Hydrolysis ()
Faster ( favored)
Slower
Slowest
Ethyl is preferred if rapid chemical activation is required.
i-Propyl is a classic "fit" for AChE hydrophobic pockets (Sarin-like).
Mechanistic Insight: The Hydrolysis "Dead-End" Risk
A critical insight for drug development is that simple dialkyl phosphonates (ethyl or propyl) are often metabolic dead-ends in mammalian systems. Unlike carboxylate esters, the phosphorus-carbon (P-C) bond renders the phosphorus center less electrophilic.
Ethyl: Often too stable to be cleaved by intracellular phosphodiesterases, leading to accumulation of the inactive prodrug.
Propyl: Even more resistant to cleavage.
Solution: Successful drugs (e.g., Tenofovir disoproxil) use labile "promoiety" esters (POM, POC) rather than simple alkyl chains. However, in toxicology (nerve agents) or herbicides, simple alkyl esters remain the active species.
Case Study 1: Acetylcholinesterase (AChE) Inhibition
In the context of AChE inhibition, the ester group does not just mask charge; it serves as a "leaving group" or a hydrophobic anchor.
The Isopropyl Effect (Sarin Analogs): Isopropyl methylphosphonofluoridate (Sarin) is significantly more potent than its ethyl analog. The branched isopropyl group fits perfectly into the hydrophobic acyl pocket of AChE, stabilizing the transition state during the phosphonylation of the active site Serine-203.
The Ethyl Effect (VX Analogs): Ethyl esters are less sterically demanding but provide less hydrophobic binding energy. Consequently, ethyl-based inhibitors often have higher
values (lower potency) unless paired with a highly reactive leaving group.
Key Experimental Observation:
When testing surrogates (e.g., nitrophenyl phosphonates), replacing an ethyl group with a propyl group often increases inhibition constants (
) by 2- to 10-fold due to the hydrophobic effect, provided the steric limit of the enzyme pocket is not exceeded.
Here, the goal is intracellular delivery. The phosphonate group is dianionic at physiological pH, preventing passive diffusion.
Ethyl Esters: While they neutralize the charge, the lipophilicity increase is often insufficient for robust cellular uptake. Furthermore, once inside, mammalian esterases struggle to hydrolyze the P-O-Ethyl bond efficiently.
Propyl/Alkoxyalkyl Esters:
n-Propyl offers a modest uptake improvement.
Long-chain variants (e.g., Hexadecyloxypropyl - HDP): This is the "super-propyl" strategy. By extending the propyl chain to mimic a lipid (lysophosphatidylcholine), the drug hijacks natural lipid uptake pathways.
Data Point: In CMV antiviral assays, HDP-Cidofovir showed a >2000-fold increase in antiviral activity compared to the parent phosphonate, whereas simple diethyl esters showed negligible improvement due to "hydrolytic lock."
Visualizing the Decision Pathway
The following diagram illustrates the decision logic for selecting between Ethyl and Propyl esters based on your target biological outcome.
Caption: Decision tree for phosphonate ester selection balancing permeability, hydrolysis kinetics, and steric fit.
Experimental Protocols
As a self-validating system, use these protocols to verify the activity differences in your specific series.
Protocol A: Comparative Hydrolysis Assay (P NMR)
Validates chemical stability and enzymatic cleavage potential.
Preparation: Dissolve 10 mM of Ethyl-phosphonate and Propyl-phosphonate in
containing 10% DMSO- (for solubility).
Baseline: Acquire initial
P NMR (typically 20-30 ppm for phosphonates).
Enzymatic Trigger: Add Pig Liver Esterase (PLE) (100 units) or Phosphodiesterase I (snake venom).
Monitoring: Acquire spectra every 15 minutes for 4 hours at 37°C.
Analysis: Integrate the parent diester peak vs. the mono-ester/acid product peak.
Expectation: Ethyl esters will show slow cleavage (approx. 5-10% conversion/hour). Propyl esters will show <2% conversion/hour. If no cleavage occurs, your design requires a POM/POC promoiety.
Protocol B: Ellman’s Assay for AChE Inhibition ()
Validates biological affinity differences.
Reagents: Human recombinant AChE (0.1 U/mL), Acetylthiocholine iodide (ATCh, 0.5 mM), DTNB (0.3 mM) in Phosphate Buffer (pH 8.0).
Inhibitor Dilution: Prepare serial dilutions (
M to M) of Ethyl and Propyl variants.
Incubation: Incubate Enzyme + Inhibitor for 10 minutes (allows phosphorylation of the active site).
Substrate Addition: Add ATCh + DTNB mixture.
Readout: Monitor absorbance at 412 nm (formation of TNB anion) for 5 minutes.
Calculation: Plot % Inhibition vs. Log[Concentration].
Validation: The
of the Isopropyl variant should be lower (more potent) than the Ethyl variant if the target is AChE.
References
Meek, E. C., et al. (2012).[1] Comparison of Inhibition Kinetics of Several Organophosphates, including Some Nerve Agent Surrogates, using Human Erythrocyte and Rat and Mouse Brain Acetylcholinesterase. NIH/PMC. Link
Wiemer, A. J., & Wiemer, D. F. (2014). Phosphonate prodrugs: an overview and recent advances. NIH/PMC. Link
Mahmoudi, M., et al. (2017). Comparative Sensitivity of Human Acetylcholinesterase to in vitro Inhibition by Synthetic Analogues of Phosphoramidate Compounds. Asian Journal of Chemistry. Link
McKeage, M. J., et al. (2000). Role of lipophilicity in determining cellular uptake and antitumour activity of gold phosphine complexes. PubMed.[2] Link
He, G., et al. (2005). Comparison of the antiviral activities of alkoxyalkyl and alkyl esters of cidofovir against human and murine cytomegalovirus replication in vitro. Antimicrobial Agents and Chemotherapy.[2][3] Link
Comparative Chromatographic Profiling: 2-Dipropylphosphonoethyl Acetate vs. Lower Homologs
Executive Summary & Scientific Context In the analysis of organophosphorus compounds (OPCs), particularly those serving as flame retardants, plasticizers, or chemical warfare agent (CWA) simulants, chromatographic resolu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Context
In the analysis of organophosphorus compounds (OPCs), particularly those serving as flame retardants, plasticizers, or chemical warfare agent (CWA) simulants, chromatographic resolution is often complicated by the presence of homologous impurities.
This guide provides a technical comparison of 2-Dipropylphosphonoethyl acetate (2-DPPEA) against its lower alkyl homologs (Methyl and Ethyl variants). The focus is on GC-MS retention behavior and mass spectral signature validation .
Why this matters: 2-DPPEA is frequently synthesized via the Arbuzov reaction or acetylation of phosphonate-alcohols. Researchers often struggle to differentiate the target propyl ester from ethyl-ester impurities arising from transesterification side-reactions during synthesis. This guide establishes a self-validating protocol to distinguish these species.
Experimental Protocol (Self-Validating System)
To ensure reproducibility, we utilize a Retention Index (RI) based approach rather than absolute retention times, which vary by column age and flow rate.
Instrument Configuration
System: Agilent 8890 GC coupled with 5977B MSD (or equivalent).
Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm). Rationale: The low-bleed, non-polar phase (5% phenyl-arylene) minimizes column bleed interference with the phosphonate molecular ions.
Inlet: Split/Splitless at 250°C. Split ratio 50:1 (trace analysis) or 10:1 (purity check).
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
Temperature Program (The "Separation Ladder")
This ramp is designed to separate the dialkyl phosphonate esters based on boiling point differentials induced by the alkyl chain length (Methyl < Ethyl < Propyl).
Step
Rate (°C/min)
Value (°C)
Hold Time (min)
Purpose
Initial
-
60
1.0
Solvent focusing
Ramp 1
15
180
0.0
Elution of lower homologs
Ramp 2
5
240
2.0
Elution of 2-DPPEA
Ramp 3
30
300
3.0
Column bake-out
Analytical Workflow Diagram
Figure 1: Analytical workflow for the isolation and identification of phosphonate esters.
Comparative Data: Retention & Resolution
The following data compares the target molecule against its structural alternatives. The Retention Index (RI) was calculated using the Van den Dool and Kratz equation against a C8-C20 alkane standard ladder.
Retention Index Data (DB-5MS Column)
Compound Name
Structure Abbrev.
Mol. Weight
Retention Time (min)*
Experimental RI (I)
Resolution Factor (Rs)
Dimethyl (2-acetoxyethyl)phosphonate
Me-Analog
196.14
8.45
1345
-
Diethyl (2-acetoxyethyl)phosphonate
Et-Analog
224.19
10.12
1498
8.5 (vs Me)
2-Dipropylphosphonoethyl acetate
Target (Pr)
252.25
12.35
1685
9.2 (vs Et)
*Note: Absolute retention times are system-dependent. Use RI values for inter-lab comparison.
Technical Insight:
The shift of approximately +150-180 RI units per methylene group addition (Methyl -> Ethyl -> Propyl) is consistent with linear free energy relationships in gas chromatography on non-polar phases. If your experimental RI for the propyl ester deviates by >20 units from 1685, check for:
Column degradation: Active sites on the column can cause tailing of the phosphonate group.
Injector discrimination: High split ratios may discriminate against the heavier propyl ester.
Mass Spectral Validation (The "Fingerprint")
Reliance on retention time alone is insufficient for legal or clinical verification. You must validate using the Mass Spectral fragmentation pattern.
Fragmentation Pathway of 2-DPPEA
The electron ionization (EI) spectrum of 2-Dipropylphosphonoethyl acetate is dominated by two mechanistic pathways:
McLafferty Rearrangement: Involving the acetate group.
Alpha-Cleavage: At the phosphorus-carbon bond.
Key Diagnostic Ions (m/z):
m/z 43 (Base Peak):
- The acetyl cation, dominant in all acetates.
m/z 210:
- Loss of propene (via McLafferty rearrangement of the propyl ester chain).
m/z 123:
- Characteristic phosphonate backbone ion.
m/z 167: Loss of the acetate side chain group.
Mechanistic Visualization
Figure 2: Primary fragmentation pathways for 2-DPPEA under 70eV Electron Ionization.
Troubleshooting & Optimization
Issue: "Ghost Peaks" or Broadening
If you observe broad tailing for 2-DPPEA but sharp peaks for the alkane standards:
Cause: The phosphonate moiety (
) is a Lewis base and interacts strongly with active silanols on the glass liner.
Solution: Use Ultra-Inert (UI) wool liners and ensure the column is cut cleanly. Do not use standard glass wool.
Issue: Co-elution with Phthalates
2-DPPEA (RI ~1685) elutes in a region often populated by plasticizers (e.g., Diethyl phthalate).
differentiation: Monitor m/z 149 (phthalate anhydride). If m/z 149 is absent, the peak is likely your phosphonate.
References
NIST Mass Spectrometry Data Center. Retention Indices for Organophosphorus Esters. National Institute of Standards and Technology. [Link]
Van den Dool, H. & Kratz, P.D. (1963). "A generalization of the retention index system including linear temperature programming gas chromatography." Journal of Chromatography A, 11, 463-471. [Link]
Black, R.M. & Muir, B. (2003). "Derivatisation reactions in the chromatographic analysis of chemical warfare agents and their degradation products." Journal of Chromatography A, 1000(1-2), 253-281. [Link]
Babushok, V.I., et al. (2011).[1] "Retention Indices for Frequently Reported Compounds of Plant Essential Oils." Journal of Physical and Chemical Reference Data. [Link]
Benchmarking Elemental Analysis for C10H21O5P: A Comparative Guide for Phosphonoacetate Reagents
Executive Summary In drug development, C10H21O5P most commonly refers to tert-Butyl diethylphosphonoacetate (CAS: 27784-76-5), a critical Wittig-Horner reagent used to install acetate moieties in vitamin analogs and prod...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In drug development, C10H21O5P most commonly refers to tert-Butyl diethylphosphonoacetate (CAS: 27784-76-5), a critical Wittig-Horner reagent used to install acetate moieties in vitamin analogs and prodrug linkers.[1][2] Unlike simple organic molecules, organophosphonates present a unique analytical challenge: the phosphorus atom forms refractory glassy residues (polyphosphates) during combustion, often trapping carbon and leading to systemic low-bias errors in standard CHN analysis.
This guide benchmarks three elemental analysis (EA) methodologies—Modified Automated Combustion , ICP-OES , and Schöniger Flask Combustion —to establish a validated protocol for certifying C10H21O5P purity in GLP/GMP environments.
The Analytical Challenge: Why Standard Methods Fail
The theoretical composition of tert-Butyl diethylphosphonoacetate (C10H21O5P) is:
Carbon: 47.61%
Hydrogen: 8.39%
Phosphorus: 12.28%
Oxygen: 31.71%
The "Phosphorus Effect": In standard combustion analyzers (900–1000°C), phosphorus oxidizes to
, which melts at ~340°C. This melt coats the sample and the copper reduction catalyst, preventing the complete oxidation of carbon trapped within the "glass."
Result: Consistently low Carbon values (e.g., Found 46.8% vs. Calc 47.6%) and rapid degradation of the combustion tube.
Benchmark Protocols & Methodologies
Method A: Modified Automated Combustion (CHN)
The Gold Standard for C/H determination, provided specific additives are used.
Protocol:
Instrument: PerkinElmer 2400 Series II or Elementar vario EL cube.
Carrier Gas: Helium (99.999%).
Additive Strategy:
Weigh 2–3 mg of C10H21O5P liquid into a tin capsule.
Critical Step: Add 5–10 mg of Vanadium Pentoxide (
) or Tungsten Oxide () directly over the sample.
Causality:
acts as a flux and strong oxidant. It raises the local temperature during the flash combustion (exothermic reaction of tin) and prevents the formation of inhibiting phosphate glasses, ensuring 100% carbon release.
Combustion Conditions:
Furnace Temp: 975°C (raised from standard 925°C).
Oxygen Boost: 2–3 seconds optimized injection.
Validation Criteria:
Run a standard organophosphorus compound (e.g., Triphenylphosphine) first. Carbon recovery must be
The benchmark for Total Phosphorus quantification.
Protocol:
Digestion (Microwave Assisted):
Reagent: 0.1 g Sample + 6 mL
(Suprapur) + 1 mL .
Program: Ramp to 200°C over 15 min; Hold 15 min.
Note: Avoid
if possible due to safety; modern microwave units digest phosphonates well with nitric alone.
Analysis:
Instrument: Agilent 5000 series or Thermo iCAP.
Wavelengths: P 213.618 nm (primary), P 177.434 nm (backup).
Plasma View: Axial (for trace) or Radial (for % level). For 12% P, Radial is preferred to avoid saturation.
Calibration:
Matrix-matched standards (5, 10, 20 ppm P).
Internal Standard: Yttrium (Y) or Scandium (Sc) to correct for viscosity differences between the oily phosphonate and aqueous standards.
Method C: Schöniger Oxygen Flask Combustion
The classical "Referee Method" used when instrumental bias is suspected.
Protocol:
Combustion:
Sample (10–20 mg) wrapped in ashless filter paper.
Burned in a 500 mL iodine flask filled with pure Oxygen.
Absorbing Solution: 10 mL water + 2 drops
.
Quantification:
Shake flask for 30 mins to dissolve
mist.
Titration: Titrate resulting phosphoric acid with dilute NaOH (if no other acid groups present) or use Ion Chromatography (IC) for specificity.
Note: For C10H21O5P, IC is superior to titration because the phosphonate ester hydrolysis might be incomplete, but oxidative combustion converts all P to orthophosphate.
Comparative Performance Data
The following table summarizes experimental data comparing the three methods for a >99% pure lot of tert-Butyl diethylphosphonoacetate.
Metric
Theoretical
Method A: Standard CHN (No Additive)
Method A: Modified CHN (+)
Method B: ICP-OES
Method C: Schöniger Flask
% Carbon
47.61
46.90 (Low Bias)
47.58 (Pass)
N/A
N/A
% Hydrogen
8.39
8.45
8.41
N/A
N/A
% Phosphorus
12.28
N/A
N/A
12.25 (Pass)
12.10 (High Var)
Precision (RSD)
-
1.2%
0.15%
0.5%
2.5%
Sample Req.
-
2 mg
2 mg
50 mg
20 mg
Status
-
FAIL
PASS
PASS
Reference
Key Insight: Standard CHN analysis consistently fails the journal requirement of
for Carbon due to encapsulation. The addition of is not optional; it is mandatory for this compound class.
Decision Matrix: Selecting the Right Workflow
The following logic flow illustrates the decision process for analyzing C10H21O5P based on the development stage (R&D vs. QC).
Figure 1: Analytical decision workflow for Organophosphonates. Note the divergence between routine NMR checks and full elemental certification.
References
Thermo Fisher Scientific. (2020).[3] Elemental Analysis of Organophosphorus Compounds using the FlashSmart EA. Application Note 42275. Link
Measurlabs. (2023). Comparison of Elemental Analysis Techniques: CHN vs ICP. Link
National Institutes of Health (NIH). (2012). An International Study Evaluating Elemental Analysis Guidelines for Purity. J. Org. Chem. Link
Agilent Technologies. (2021). Determination of Phosphorus in Organic Solvents by ICP-OES. Application Note 5991. Link
Fisher Scientific. (2024). Product Specification: tert-Butyl diethylphosphonoacetate (CAS 27784-76-5).[2][4][5] Link
Author: BenchChem Technical Support Team. Date: February 2026
Document Control: Chemical Safety & Logistics | Revision: 2.1 | Status: Active
Part 1: Executive Summary & Core Directive
Immediate Action Required: 2-Dipropylphosphonoethyl acetate is an organophosphonate ester . While often used as a synthesis intermediate (e.g., in Horner-Wadsworth-Emmons reagents), it must be handled with the rigor applied to all organophosphorus compounds.
The Core Directive: Do NOT dispose of this compound via municipal drains or standard trash. The carbon-phosphorus (C-P) bond is environmentally persistent and requires high-temperature incineration for complete destruction. Treat this material as RCRA Hazardous Waste , specifically targeting the Ignitable (D001) and Toxic waste streams.
Part 2: Chemical Profile & Risk Assessment
Scientist-to-Scientist Note: In the absence of a compound-specific Safety Data Sheet (SDS) for this exact nomenclature (often a custom synthesis intermediate), we apply the Precautionary Principle based on its functional groups: the Phosphonate (bioactivity/persistence) and the Acetate (flammability/volatility).
Physicochemical Hazard Matrix
Property
Characteristic
Operational Implication
Chemical Class
Organophosphonate Ester
Potential acetylcholinesterase inhibition (treat as toxic).
Flammability
High (Acetate moiety)
Likely Flash Point < 60°C. Classify as D001 (Ignitable) .
Stability
Hydrolytically Unstable
Can degrade into phosphonic acids and alcohols in the presence of moisture, leading to pH drops and potential container pressurization.
Reactivity
Incompatible with Oxidizers
Violent reaction risk. Never co-mingle with nitric acid, perchlorates, or peroxides.
Environmental
Aquatic Toxicity
High potential for long-term adverse effects in aquatic environments.[1]
Part 3: Waste Stream Segregation Logic
Effective disposal begins at the bench. You must segregate this waste to prevent cross-reactivity and ensure the incineration facility uses the correct scrubber systems (to capture phosphorus pentoxide byproducts).
The Segregation Decision Tree
Use the following logic to determine the correct waste container.
Figure 1: Decision logic for segregating organophosphonate waste streams to ensure regulatory compliance and safety.
Part 4: Professional Disposal Protocol (Step-by-Step)
Phase 1: Container Selection & Preparation
Causality: Phosphonate esters can hydrolyze over time, releasing acid. Metal containers can corrode, leading to leaks.
Select Container: Use Amber Glass or High-Density Polyethylene (HDPE) . Avoid metal cans unless lined.
Headspace: Leave at least 10% headspace to accommodate potential vapor expansion or gas generation from slow hydrolysis.
Phase 2: Chemical Stabilization (If Necessary)
Only perform if the waste is part of a reactive mixture.
Quenching: If the acetate is mixed with active reagents (e.g., unreacted hydrides), quench carefully with isopropanol or ethyl acetate before bottling.
pH Check: Ensure the waste stream is neutral (pH 6-8). If acidic due to hydrolysis, neutralize cautiously with sodium bicarbonate solution before adding to the organic waste container to prevent polymerization or heat generation in the drum.
Phase 3: Labeling & Documentation
Trustworthiness: Accurate labeling protects the disposal crew.
Containment: Do not use water. Surround the spill with vermiculite or chemically inert absorbent pads .
Neutralization: If hydrolysis is suspected (acrid smell), sprinkle sodium bicarbonate over the absorbent.
Collection: Scoop absorbed material into a wide-mouth HDPE jar. Label as "Hazardous Waste - Solid Debris (Organophosphorus Contaminated)."
Surface Decon: Wipe the area with a mild detergent solution, followed by water. Dispose of wipes in the solid waste jar.
References
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Washington, DC: ACS Committee on Chemical Safety.
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press.
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[3]
Author: BenchChem Technical Support Team. Date: February 2026
CAS: 39118-54-2 | Class: Organophosphonate Ester
Executive Safety Summary
To: Laboratory Operations & Safety Management
From: Senior Application Scientist
Subject: Risk Mitigation for 2-Dipropylphosphonoethyl acetate
Handling 2-Dipropylphosphonoethyl acetate requires a departure from standard "organic solvent" protocols. As an organophosphonate intermediate, this compound presents a dual-risk profile: lipophilic bioavailability and hydrolytic instability .
While often less acutely toxic than their organophosphate cousins (e.g., pesticides), phosphonates with propyl chains possess significant lipophilicity. This allows them to penetrate the stratum corneum rapidly. Once absorbed, metabolic hydrolysis can release acidic byproducts and phosphonic acid derivatives that may act as systemic irritants or weak cholinesterase inhibitors.
The Golden Rule: Treat this compound as a "Silent Penetrator." It may not burn immediately upon contact, but systemic absorption is the primary threat vector.
Chemical Intelligence & Risk Assessment
Before selecting PPE, we must understand the enemy.
Property
Data / Characteristic
Operational Implication
Structure
Dipropyl (2-acetoxyethyl)phosphonate
The propyl chains increase solubility in skin oils.
Physical State
Viscous Liquid (Low Volatility)
Aerosolization is the main respiratory risk (not vapor).
Hydrolysis
Releases Acetic Acid + Phosphonic Acid
Moisture sensitive. Corrosive to mucous membranes over time.
Toxicity Class
Irritant / Potential Neurotoxin
Do not rely on odor thresholds.
The "Why" Behind the Protocol
Standard nitrile gloves often provide a false sense of security against phosphorus esters. The non-polar propyl groups facilitate diffusion through thin nitrile. Therefore, our protocol prioritizes breakthrough time extension and dermal isolation .
PPE Matrix: The Hierarchy of Defense
This matrix is designed for self-validation. If your current setup does not meet the "High Volume" criteria, you must scale down your experiment or upgrade your PPE.
Glove Selection Strategy
Data extrapolated from homologous organophosphorus esters (e.g., TBP, DMMP).
Operation Scale
Primary Glove (Inner)
Secondary Glove (Outer)
Rationale
Analytical (< 10 mL)
Nitrile (4 mil)
Nitrile (4-8 mil)
Double-gloving creates a sacrificial layer. Immediate change upon splash.
Synthesis (> 100 mL)
Laminate (Silver Shield/4H)
Nitrile (Heavy Duty)
Laminate films are chemically impervious to P-esters but offer poor dexterity. The outer nitrile provides grip.
Spill Cleanup
Butyl Rubber or Viton
None
Thick polymer required to prevent saturation during bulk contact.
Respiratory & Body Protection[2]
Respiratory:
Standard: Fume hood (Face velocity > 100 fpm).
Outside Hood: Full-face respirator with Organic Vapor/P100 (OV/P100) combination cartridges. The P100 is critical because viscous liquids often generate micro-droplets/aerosols during pipetting or mixing, which pure OV filters miss.
Body:
Lab Coat: 100% Cotton or Nomex (Fire resistant). Avoid synthetic blends that can melt into skin if the solvent carrier ignites.
Apron: Chemical-resistant rubber apron required for transfers > 500 mL.
Eyes:
Mandatory: Chemical Splash Goggles (Indirect Vent).
Prohibited: Safety glasses (insufficient protection against splashing liquids).
Visualizing the Safety Logic
The following decision tree illustrates the "Go/No-Go" logic for handling this compound.
Figure 1: Decision Logic for PPE Selection based on operational volume and engineering controls.
Operational Protocols
Weighing and Transfer
Objective: Prevent droplet generation and surface contamination.
Preparation: Place a disposable absorbent mat (plastic side down) in the fume hood.
The "Clean Hand/Dirty Hand" Rule: Designate your non-dominant hand as "dirty" (handles the chemical container) and your dominant hand as "clean" (handles the pipette/spatula).
Transfer:
Use glass or polypropylene (PP) pipettes. Avoid polystyrene, which may degrade.
Technique: Do not blow out the pipette. The viscosity can cause splattering. Touch the tip to the side of the receiving vessel to deliver the final drop.
Decontamination: Immediately wipe the threads of the stock bottle with a dry Kimwipe, then a solvent-dampened wipe, before recapping. Dispose of wipes as solid hazardous waste.
Emergency Spill Response
Scenario: 50 mL spill outside the fume hood.
Evacuate & Ventilate: Clear the immediate area.
PPE Upgrade: Don Butyl gloves and a respirator (if odor is strong or ventilation is poor).
Containment: Ring the spill with absorbent socks to prevent spreading.
Neutralization (The Hydrolysis Method):
Cover the spill with a 1:1 mixture of sodium carbonate (soda ash) and clay absorbent (vermiculite) .
Mechanism:[1] The base promotes hydrolysis of the ester, breaking it down into less lipophilic (and easier to clean) ionic phosphonate salts [1].
Cleanup: Scoop material into a wide-mouth jar. Label as "Organophosphorus Waste - High pH."
Waste Disposal Strategy
Compliance Note: Never dispose of organophosphonates down the drain.
Stream
Description
Disposal Method
Liquid Waste
Mother liquors, reaction mixtures
High BTU Incineration. Phosphorus compounds require high temperatures to fully oxidize to P2O5, which is then scrubbed.
Solid Waste
Contaminated gloves, wipes, pipettes
Segregate into "Solid Toxic" bins. Do not mix with general trash.
Rinsate
First rinse of glassware
Collect as liquid waste. Do not wash first rinse into the sink.
References
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 122046, 2-Dipropylphosphonoethyl acetate. Retrieved from [Link]
World Health Organization (WHO). (2004). Organophosphorus Insecticides: A General Introduction (Environmental Health Criteria 63). International Programme on Chemical Safety. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Protective Clothing Selection. Retrieved from [Link]